Profenofos
Description
This compound is an organic thiophosphate, an organophosphate insecticide, an organochlorine insecticide and a member of monochlorobenzenes. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an acaricide and an agrochemical. It is functionally related to a 4-bromo-2-chlorophenol.
This compound is an insecticide used on a wide variety of crops to control many pests but mainly Lepidoptera and mites. It is non-systemic with contact and stomach action, and an acetylcholinesterase (AChE) inhibitor. It is a broad-spectrum organophosphorous pesticide that is used widely in cotton fields for insect control. It is a pale yellow liquid with garlic-like odor and corrosive. Organophosphates are susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides. Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-1-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClO3PS/c1-3-7-18-17(14,15-4-2)16-11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMMJNLHFKGANY-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClO3PS | |
| Record name | PROFENOFOS | |
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DSSTOX Substance ID |
DTXSID3032464 | |
| Record name | Profenofos | |
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Molecular Weight |
373.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Profenofos is a pale yellow liquid with garlic-like odor. Corrosive. Used as an insecticide., Pale yellow or amber liquid with an odor like garlic; [HSDB] | |
| Record name | PROFENOFOS | |
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| Record name | Profenofos | |
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Boiling Point |
100 °C @ 1.35X10-2 mm Hg | |
| Record name | PROFENOFOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6992 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily miscible with most organic solvents., In water, 28 mg/l @ 25 °C | |
| Record name | PROFENOFOS | |
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Density |
1.455 @ 20 °C | |
| Record name | PROFENOFOS | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000009 [mmHg], 9.00X10-7 mm Hg @ 25 °C | |
| Record name | Profenofos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | PROFENOFOS | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale yellow liquid, Amber color, oily liquid | |
CAS No. |
41198-08-7, 81116-98-5, 81123-19-5 | |
| Record name | PROFENOFOS | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Profenofos | |
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| Record name | Profenofos [ANSI:BSI:ISO] | |
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| Record name | (-)-Profenofos | |
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| Record name | Profenofos | |
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| Record name | O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate | |
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| Record name | PROFENOFOS | |
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| Record name | PROFENOFOS | |
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Foundational & Exploratory
Profenofos and Acetylcholinesterase: A Deep Dive into the Mechanism of Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action through which the organophosphate insecticide profenofos exerts its inhibitory effects on acetylcholinesterase (AChE). It synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the core pathways and processes involved.
Executive Summary
This compound, an organothiophosphate pesticide, is a potent neurotoxin primarily acting as a non-systemic insecticide and acaricide with contact and stomach action.[1] Its principal mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts.[2] Inhibition of AChE by this compound leads to an accumulation of ACh, resulting in hyperstimulation of cholinergic receptors, which manifests as a range of neurotoxic symptoms, including muscle spasms, paralysis, and ultimately, death in target organisms.[3][4] This guide elucidates the molecular interactions, kinetic properties, and experimental evaluation of this inhibitory process.
Molecular Mechanism of AChE Inhibition
The interaction between this compound and acetylcholinesterase is a multi-step process that results in a stable, non-functional enzyme. This process is characteristic of organophosphate inhibitors.
2.1 Phosphorylation of the Active Site
The primary event in AChE inhibition by this compound is the irreversible phosphorylation of a critical serine residue within the enzyme's active site.[5][6] The catalytic triad of AChE (Ser-His-Glu) is responsible for hydrolyzing acetylcholine. This compound acts as a substrate mimic, binding to the active site. The serine hydroxyl group performs a nucleophilic attack on the phosphorus atom of this compound. This results in the formation of a covalent phosphorus-oxygen bond with the serine residue, effectively phosphorylating the enzyme.[3][7] During this reaction, a "leaving group" (4-bromo-2-chlorophenol) is released.[3]
The resulting phosphorylated enzyme is highly stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed during normal acetylcholine breakdown.[6] This renders the enzyme inactive, preventing it from degrading acetylcholine.
2.2 The "Aging" Phenomenon
Following phosphorylation, the this compound-AChE complex can undergo a process known as "aging." This process involves the dealkylation (loss of an ethyl or propyl group) from the phosphorus atom of the inhibitor. This dealkylation further stabilizes the enzyme-inhibitor complex, making it resistant to reactivation by standard antidotes like oximes (e.g., pralidoxime).[8] Studies on this compound-inhibited AChE indicate that it undergoes rapid aging, which contributes to the difficulty in treating this compound poisoning.[8] Brain AChE from chicks poisoned with this compound could not be reactivated by pralidoxime methanesulfonate, supporting the rapid aging hypothesis.[8]
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.
Quantitative Analysis of AChE Inhibition
The potency of this compound as an AChE inhibitor is quantified through various kinetic parameters. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor effectiveness.
| Parameter | Species/Enzyme Source | Value | Reference |
| IC50 | Human Recombinant AChE | 302 nM | [9] |
| IC50 | Human Erythrocyte AChE | 350 nM | [9] |
| IC50 | Rat Red Blood Cell AChE | 312 nM | [9] |
| Ki (Brain) | Oreochromis mossambicus | 2.38 x 10⁻⁵ M | [10] |
| Ki (Gill) | Oreochromis mossambicus | 4.62 x 10⁻⁵ M | [10] |
| Inhibition Type | Oreochromis mossambicus | Competitive | [10] |
Table 1: Quantitative data on this compound inhibition of acetylcholinesterase.
The similar IC50 values for human and rat AChE suggest a lack of significant species-specific differences in the direct inhibitory action of this compound on the enzyme.[9] In vitro studies on the fish Oreochromis mossambicus determined the inhibition to be of a competitive type, indicating that this compound competes with the substrate for binding to the active site.[10]
Logical Pathway of Neurotoxicity
The inhibition of AChE is the initiating event in a cascade that leads to systemic neurotoxicity. The accumulation of acetylcholine in the synapse results in the continuous stimulation of both muscarinic and nicotinic cholinergic receptors.
-
Muscarinic Receptor Overstimulation: Affects smooth muscles and glands, leading to symptoms like hypersalivation, sweating, miosis (pupil constriction), and bronchoconstriction.[3][5]
-
Nicotinic Receptor Overstimulation: Impacts skeletal muscles and autonomic ganglia, causing muscle fasciculations (twitching), weakness, and eventually paralysis.[3][5]
Severe poisoning can lead to respiratory failure, seizures, and death.[2][3]
Caption: Logical pathway of this compound-induced neurotoxicity.
Experimental Protocols
The quantification of AChE inhibition by this compound is typically performed using an in vitro colorimetric assay based on the Ellman method.
5.1 Principle of the Ellman Assay
This assay measures the activity of AChE by monitoring the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[11][12] The rate of color production is directly proportional to AChE activity. The presence of an inhibitor like this compound will reduce the rate of this reaction.
5.2 Detailed Protocol for AChE Inhibition Assay
This protocol is a modified version based on standard methodologies for 96-well microtiter plates.[11][12]
Reagents and Materials:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from human recombinant sources or electric eel)
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in buffer)
-
Acetylthiocholine iodide (ATCI) solution (14-15 mM)
-
DTNB solution (3-10 mM)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation: Prepare serial dilutions of the this compound stock solution to achieve a range of desired test concentrations.
-
Reaction Setup: In each well of the 96-well plate, add the following in order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0).[11]
-
10 µL of the this compound dilution (for test wells) or solvent control (for control wells).
-
10 µL of AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).[9][11] This allows the inhibitor to interact with the enzyme.
-
Color Development: Add 10 µL of DTNB solution to each well.
-
Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (kinetic measurement) or after a fixed incubation period (e.g., 10 minutes, endpoint measurement).[11][12]
Data Analysis: The percentage of AChE inhibition is calculated using the following formula:
% Inhibition = [ (AC - AE) / AC ] * 100
Where:
-
AC is the absorbance of the control sample (enzyme activity without inhibitor).
-
AE is the absorbance of the sample containing the this compound extract.[11]
The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[9]
Caption: Experimental workflow for an AChE inhibition assay (Ellman method).
Conclusion
The mechanism of action of this compound is centered on the potent and effectively irreversible inhibition of acetylcholinesterase through the phosphorylation of its active site serine. This action is further stabilized by a rapid aging process, complicating potential therapeutic interventions. The resulting accumulation of acetylcholine leads to widespread cholinergic overstimulation and severe neurotoxicity. The quantitative assessment of this inhibition, primarily through IC50 determination using established protocols like the Ellman assay, remains a cornerstone for toxicological studies and the development of potential countermeasures. This guide provides the foundational knowledge for researchers and professionals working to understand and mitigate the effects of this compound and other organophosphate inhibitors.
References
- 1. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound insecticide bioactivation in relation to antidote action and the stereospecificity of acetylcholinesterase inhibition, reactivation, and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxic effects of this compound on tissue acetylcholinesterase and gill morphology in a euryhaline fish, Oreochromis mossambicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 12. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Chemical and physical properties of Profenofos
An In-depth Technical Guide to the Chemical and Physical Properties of Profenofos
Introduction
This compound (IUPAC name: O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) is a broad-spectrum organophosphate insecticide and acaricide.[1][2] It is utilized to control a wide variety of pests, particularly Lepidoptera and mites, on crops such as cotton, maize, soybean, and vegetables.[3][4][5] First registered in the United States in 1982, it operates as a non-systemic pesticide with both contact and stomach action.[3][4] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, its mechanism of action, and the analytical methodologies used for its detection and quantification.
Chemical Structure and Identification
This compound is characterized by a halogenated aromatic ring and alkyl substituents, which contribute to its high lipophilicity.[6] It is a chiral molecule, and though used as a racemate, its S(-) isomer is a more potent inhibitor of its target enzyme.[3]
| Identifier | Value |
| IUPAC Name | O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate[3][7] |
| CAS Registry Number | 41198-08-7[8][9] |
| Molecular Formula | C₁₁H₁₅BrClO₃PS[3][9][10] |
| Molecular Weight | 373.63 g/mol [1][3][10] |
| Synonyms | Curacron, Selecron, Profenophos[1][2][9] |
Physical and Chemical Properties
This compound is a pale yellow to amber-colored liquid at room temperature with a distinct garlic-like odor.[1][3] It is corrosive in nature.[1]
Core Physical Properties
The key physical constants for this compound are summarized in the table below.
| Property | Value | Conditions |
| Physical State | Pale yellow liquid[1][4][8] | Standard Temperature and Pressure |
| Melting/Freezing Point | < -18 °C[11] | - |
| Boiling Point | 110 °C[8] | at 0.001 torr (1.35 x 10⁻² mm Hg)[1][8] |
| Density | 1.455 g/cm³[1][4][8] | at 20 °C |
| Vapor Pressure | 1.24 x 10⁻⁴ Pa (9.3 x 10⁻⁷ mm Hg)[8] | at 25 °C |
| Flash Point | 124 °C[8][12] | - |
| Refractive Index | 1.5466[8] | at 20 °C |
Solubility and Partitioning
This compound exhibits limited solubility in water but is readily miscible with most organic solvents.[4][8][10]
| Property | Value | Conditions |
| Water Solubility | 28 mg/L[4][8][10] | at 25 °C |
| Organic Solvent Solubility | Miscible[4][8][10] | Ethanol, Acetone, Toluene, Hexane[8] |
| Octanol-Water Partition Coeff. (Log Kow) | 4.44 to 4.68[1][8] | at 25 °C |
Stability and Degradation
This compound is relatively stable in neutral and mildly acidic conditions but hydrolyzes in alkaline media.[8][10] When heated to decomposition, it emits toxic fumes containing sulfur oxides, phosphorus oxides, hydrogen bromide, and hydrogen chloride.[1][8] The hydrolysis half-life (DT₅₀) is highly dependent on pH.
| pH | Half-life (DT₅₀) | Temperature |
| 5 | 93 days[4][8][10] | 20 °C |
| 7 | 14.6 days[4][8][10] | 20 °C |
| 9 | 5.7 hours[4][8][10] | 20 °C |
Biochemical Mechanism of Action
Like other organophosphates, this compound exerts its toxic effects by inhibiting the acetylcholinesterase (AChE) enzyme.[1][3][13] AChE is critical for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to excessive stimulation of postsynaptic receptors.[14] This results in continuous nerve signaling, causing symptoms such as muscle spasms, paralysis, and ultimately death in target organisms.[14]
Caption: Mechanism of action of this compound via acetylcholinesterase (AChE) inhibition.
Experimental Protocols and Analytical Methods
The quantification of this compound residues in various matrices is crucial for regulatory compliance and safety assessment. Several advanced analytical techniques are employed for this purpose.
Sample Preparation: QuEChERS Method
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often used for the extraction of this compound from complex matrices like vegetables and grains.[15]
-
Extraction: A homogenized sample (e.g., 10-15 g) is weighed into a centrifuge tube. Acetonitrile, often containing 1% ethyl acetate, is added as the extraction solvent.[15]
-
Salting Out: Magnesium sulfate (MgSO₄) and sodium chloride (NaCl) are added to induce phase separation and remove water.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a new tube containing a mixture of primary secondary amine (PSA) sorbent (to remove fatty acids and sugars) and MgSO₄. The sample is vortexed and then centrifuged.
-
Final Extract: The resulting supernatant is collected, filtered, and is ready for chromatographic analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for detecting this compound at very low concentrations.[15]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer with an electrospray ionization (ESI+) source.[15]
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution is employed using a mixture of (A) an aqueous solution with an ammonium formate buffer and a small amount of formic acid, and (B) methanol with the same additives.[15]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[15]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity, monitoring specific precursor-to-product ion transitions for this compound.
-
-
Quantification: The limit of detection (LOD) and limit of quantification (LOQ) can reach as low as 0.002 µg/g and 0.006 µg/g, respectively, in food matrices.[15]
References
- 1. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. coromandel.biz [coromandel.biz]
- 5. coromandel.biz [coromandel.biz]
- 6. researchgate.net [researchgate.net]
- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 8. This compound CAS#: 41198-08-7 [m.chemicalbook.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound | 41198-08-7 [chemicalbook.com]
- 11. webqc.org [webqc.org]
- 12. This compound (Ref: OMS 2004) [sitem.herts.ac.uk]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide to the Synthesis and Manufacturing of Profenofos
For Researchers, Scientists, and Drug Development Professionals
Profenofos, an organophosphate insecticide and acaricide, is a crucial agent in crop protection. Its synthesis is a multi-step process that demands precision and control to ensure a high-purity final product. This technical guide provides a detailed overview of the manufacturing processes of this compound, complete with experimental protocols, quantitative data, and process diagrams.
Chemical Profile
| Property | Value |
| IUPAC Name | O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate[1] |
| CAS Number | 41198-08-7[1] |
| Molecular Formula | C11H15BrClO3PS[1] |
| Molecular Weight | 373.6 g/mol [1] |
| Appearance | Pale yellow oily liquid[1] |
Manufacturing Processes
The industrial production of this compound is primarily achieved through two main synthetic routes: the Ethyl Mercaptan route and the Quaternary Salt route.[1] A more recent development involves the use of flow chemistry techniques to enhance efficiency and safety.
Quaternary Salt Route
The Quaternary Salt route is often favored due to its simpler nature and the avoidance of handling highly obnoxious materials.[1] A common variation of this route involves the synthesis of a key intermediate, O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate, followed by a dealkylation and subsequent alkylation to yield this compound.
A patented method for producing high-purity this compound (up to 96% mass purity) outlines a six-step process.[2] This process emphasizes the purification of the intermediate 2-chloro-4-bromophenol through repeated recrystallization to improve the final product's purity.[2]
Experimental Protocol for High-Purity this compound Synthesis [2]
-
Bromination: Ortho-chlorophenol is reacted with bromine (molar ratio 1:1) at 30-50°C for 20-25 hours to produce a brominated product.
-
Recrystallization: The brominated product is subjected to 3-5 recrystallization cycles to purify the 2-chloro-4-bromophenol.
-
Intermediate Synthesis: The purified brominated product is reacted with O,O-diethyl thiophosphoryl chloride and sodium hydroxide (molar ratio 1:(1-2):(1-2)) at 30-60°C for 20-25 hours. This step forms O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate.
-
Amine Salt Formation: The product from the previous step is refluxed with trimethylamine (molar ratio 1:(1-4)) at 50-80°C for 6-10 hours to form an amine salt intermediate.
-
This compound Formation: The amine salt intermediate is reacted with n-propyl bromide and dimethylformamide (DMF) as a catalyst (molar ratio 1:(2-5):0.005) at 50-100°C for 4-8 hours.
-
Purification: The final product is subjected to layering, washing, and solvent removal to obtain high-purity this compound.
| Step | Reactants | Molar Ratio | Temperature (°C) | Duration (h) |
| 1. Bromination | o-chlorophenol : Br2 | 1:1 | 30-50 | 20-25 |
| 3. Intermediate Synthesis | Brominated product : NaOH : O,O-diethyl thiophosphoryl chloride | 1:(1-2):(1-2) | 30-60 | 20-25 |
| 4. Amine Salt Formation | Intermediate : Trimethylamine | 1:(1-4) | 50-80 | 6-10 |
| 5. This compound Formation | Amine salt : n-propyl bromide : DMF | 1:(2-5):0.005 | 50-100 | 4-8 |
A catalyst-free synthetic method has also been developed, which involves carrying out the transposition synthesis under nitrogen pressure in a closed container to improve the conversion rate and yield a product with 96% purity.[3]
Continuous Flow Synthesis
A more recent innovation in this compound manufacturing is the application of continuous flow chemistry.[4] This method offers several advantages over traditional batch processes, including improved mass and heat transfer, better control over reaction variables, and enhanced safety.[4] The process involves a step-wise preparation of this compound and its intermediates in a microchannel reactor system.[4]
Experimental Workflow for Continuous Flow Synthesis of this compound [4]
-
Bromination of 2-chlorophenol: A mixture of 2-chlorophenol and a catalyst is reacted with a brominating agent in a microchannel reactor.
-
Thio-phosphorylation of 4-bromo-2-chlorophenol: The product from the first step is then reacted with a thio-phosphorylating agent.
-
Quaternary ammonium salt formation: The resulting intermediate is reacted with an alkylating agent to form a quaternary ammonium salt.
-
This compound synthesis: The quaternary ammonium salt is then reacted with a propylating agent to yield this compound.
Caption: High-Purity this compound Synthesis Pathway.
Key Intermediates
The quality of the final this compound product is highly dependent on the purity of its chemical intermediates. 4-Bromo-2-chlorophenol is a vital precursor in the synthesis of this compound.[5] Impurities in this intermediate can lead to reduced yields and the formation of undesirable byproducts.[5]
Another important intermediate is O,O-diethyl-O-(2-chloro-4-bromophenyl)-phosphorothioate. A method for preparing this triester with a yield of over 98% and a purity of 99.0% has been developed, which utilizes potassium hydroxide instead of sodium hydroxide, allowing the wastewater to be treated and used as potassium fertilizer.[6]
Caption: General Experimental Workflow for this compound Synthesis.
References
- 1. :: Technosafe Consultants :: [techsafecon.com]
- 2. CN102617636B - Preparation method of high-purity this compound - Google Patents [patents.google.com]
- 3. Catalyst-free synthetic method of this compound original medicine - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2024201396A1 - Preparation of this compound and its intermediates using flow chemistry techniques - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. CN103588811A - Preparation method of this compound intermediate triester - Google Patents [patents.google.com]
Toxicological Profile of Profenofos in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Profenofos, a broad-spectrum organophosphate insecticide, elicits a range of toxicological effects in mammals primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key findings from acute, sub-chronic, and chronic toxicity studies, as well as investigations into its genotoxicity, carcinogenicity, reproductive and developmental toxicity, and neurotoxicity. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the toxicological mechanisms and testing methodologies.
Physicochemical Properties and Toxicokinetics
This compound is chemically known as O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate. It is a pale yellow liquid with a garlic-like odor.[1]
Toxicokinetics: In mammals, this compound is rapidly absorbed, metabolized, and excreted.[2] Following oral administration in rats, this compound and its metabolites are primarily eliminated through urine.[3][4] The major metabolic pathway involves the cleavage of the phosphate ester bond, leading to the formation of 4-bromo-2-chlorophenol, which is then conjugated and excreted.[4][5]
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE) in the nervous system.[6] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses. By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[6]
Acute Toxicity
This compound exhibits moderate acute toxicity in mammals via the oral and dermal routes of exposure.[4] Clinical signs of acute toxicity are characteristic of organophosphate poisoning and include salivation, tremors, convulsions, and respiratory distress.[4]
Table 1: Acute Toxicity of this compound in Mammals
| Species | Route | LD50 (mg/kg bw) | Reference |
| Rat | Oral | 358 - 1178 | [2] |
| Mouse | Oral | 298 | [2] |
| Rabbit | Oral | 700 | [2] |
| Rat | Dermal | >2000 | [2] |
| Rabbit | Dermal | 131 - >2000 | [2] |
Sub-chronic and Chronic Toxicity
Repeated exposure to this compound primarily affects the nervous system through cholinesterase inhibition. Other effects observed in long-term studies include changes in body weight and food consumption at higher doses.[2]
Table 2: Sub-chronic and Chronic Toxicity of this compound in Mammals
| Species | Study Duration | Route | NOAEL | LOAEL | Key Effects | Reference |
| Rat | 90-day | Oral (diet) | 100 ppm (5 mg/kg bw/day) | 300 ppm | Brain cholinesterase inhibition | [3] |
| Dog | 6-month | Oral (diet) | 100 ppm (2.9 mg/kg bw/day) | 500 ppm | Hematological changes | [3] |
| Mouse | 2-year | Oral (diet) | 30 ppm (4.5 mg/kg bw/day) | 100 ppm | Brain cholinesterase inhibition in females | [2] |
| Rat | 2-year | Oral (diet) | 100 ppm (5.7 mg/kg bw/day) | - | No treatment-related increase in neoplasms | [2] |
Genotoxicity and Carcinogenicity
Table 3: Genotoxicity Profile of this compound
| Assay | System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium | With and without | Negative | [7] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Negative | [3] |
| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative | [8] |
Reproductive and Developmental Toxicity
This compound is not considered a reproductive or developmental toxicant in mammals at doses that are not maternally toxic.[2]
Table 4: Reproductive and Developmental Toxicity of this compound
| Species | Study Type | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Key Effects | Reference |
| Rat | Two-generation reproduction | 100 ppm (7.0 mg/kg bw/day) | 400 ppm (highest dose tested) | Reduced body weight gain and food consumption in parents at the highest dose. | [2] |
| Rabbit | Developmental | 30 mg/kg bw/day | 175 mg/kg bw/day (highest dose tested) | Clinical signs of toxicity in dams at the highest dose. | [2] |
Neurotoxicity
The primary neurotoxic effect of this compound is due to the inhibition of acetylcholinesterase. Studies in hens, a sensitive species for organophosphate-induced delayed neurotoxicity (OPIDN), have shown that this compound does not cause this delayed effect.[3]
Table 5: Neurotoxicity of this compound
| Species | Study Type | NOAEL | Key Effects | Reference |
| Rat | Acute Neurotoxicity | 25 mg/kg bw | Reversible neurobehavioral alterations at higher doses. | [9] |
| Hen | Acute Delayed Neurotoxicity | 45.7 mg/kg bw | No delayed neurotoxicity observed. | [4] |
Experimental Protocols
90-Day Oral Toxicity Study in Rodents (based on OECD Guideline 408)
-
Test System: Wistar rats (10/sex/group).
-
Administration: this compound is administered daily in the diet at concentrations of 0, 10, 100, and 300 ppm for 90 days.[10]
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at termination.
-
Pathology: Gross necropsy and histopathological examination of a comprehensive set of tissues are performed.
In Vivo Micronucleus Assay in Mouse Bone Marrow (based on OECD Guideline 474)
-
Administration: this compound is administered once or twice via oral gavage or intraperitoneal injection at three dose levels, along with a vehicle control and a positive control.[11]
-
Sample Collection: Bone marrow is collected 24 and 48 hours after the last administration.
-
Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of cytotoxicity.[8]
Acetylcholinesterase Inhibition Assay (in vitro)
-
Principle: Based on the Ellman method, this assay measures the activity of AChE by monitoring the formation of a yellow-colored product resulting from the reaction of thiocholine (a product of acetylcholine hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[5]
-
Procedure:
-
Prepare solutions of AChE, acetylcholine (substrate), DTNB, and various concentrations of this compound.
-
Incubate AChE with different concentrations of this compound.
-
Initiate the reaction by adding the substrate, acetylcholine.
-
Measure the rate of color change spectrophotometrically at 412 nm.
-
-
Endpoint: The concentration of this compound that inhibits 50% of the AChE activity (IC50) is determined.[5]
Conclusion
The toxicological profile of this compound in mammals is well-characterized. Its primary mechanism of toxicity is the inhibition of acetylcholinesterase, leading to neurotoxic effects. This compound demonstrates moderate acute toxicity and does not show evidence of genotoxicity, carcinogenicity, or reproductive and developmental toxicity at doses that are not maternally toxic. This comprehensive guide, with its structured data tables, detailed experimental protocols, and clear visualizations, serves as a valuable resource for researchers, scientists, and drug development professionals involved in the assessment of organophosphate compounds.
References
- 1. rivm.nl [rivm.nl]
- 2. fao.org [fao.org]
- 3. 814. This compound (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]
- 4. apps.who.int [apps.who.int]
- 5. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. daikinchemicals.com [daikinchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchtrend.net [researchtrend.net]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
- 10. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. criver.com [criver.com]
Ecotoxicological Effects of Profenofos on Aquatic Organisms: An In-depth Technical Guide
Profenofos, an organophosphate insecticide, poses a significant threat to aquatic ecosystems due to its high toxicity to a wide range of non-target organisms. This technical guide provides a comprehensive overview of the ecotoxicological effects of this compound on aquatic life, intended for researchers, scientists, and drug development professionals. The document summarizes key toxicity data, details experimental methodologies for assessing its impact, and visualizes the primary mechanisms of action and experimental workflows.
Acute and Chronic Toxicity of this compound
This compound is classified as very highly toxic to both freshwater and marine organisms.[1] The lethal and sub-lethal concentrations vary significantly across different species and exposure durations.
Quantitative Toxicity Data
The following tables summarize the acute and chronic toxicity of this compound to various aquatic organisms based on reported median lethal concentrations (LC50), median effective concentrations (EC50), no-observed-effect concentrations (NOEC), and lowest-observed-effect concentrations (LOEC).
Table 1: Acute Toxicity of this compound to Aquatic Fish
| Species | Common Name | Exposure Duration (hours) | LC50 (µg/L) | Reference(s) |
| Oncorhynchus mykiss | Rainbow Trout | 96 | 80 | [2] |
| Carassius carassius | Crucian Carp | 96 | 90 | [2] |
| Lepomis macrochirus | Bluegill | 96 | 300 | [2] |
| Ctenopharyngodon idella | Grass Carp | 96 | 7.2 | [3][4] |
| Labeo rohita | Rohu | 96 | 100 | [5][6] |
| Oreochromis mossambicus | Mozambique Tilapia | Not Specified | 272 | |
| Melanotaenia duboulayi | Eastern Rainbowfish | 96 | 910 | |
| Anguilla japonica | Japanese Eel | 48-96 | 2500 | [2] |
| Lebistes reticulatus | Guppy | 48-96 | 19 - 2390 | [2] |
| Channa punctatus | Spotted Snakehead | 96 | 2.68 | [7] |
Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates
| Species | Common Name | Exposure Duration | Endpoint | Concentration (µg/L) | Reference(s) |
| Ceriodaphnia dubia | Water Flea | 48 hours | EC50 | 0.002 | [2] |
| Ceriodaphnia dubia | Water Flea | 10 days | NOEC (Reproduction) | 0.00008 | [2] |
| Ceriodaphnia dubia | Water Flea | 2 days | NOEC (Survival) | 0.00008 | [2] |
| Paratya australiensis | Freshwater Shrimp | 96 hours | LC50 | 0.08 | [2] |
| Marine Crustaceans (2 species) | - | 96 hours | LC50 | 2.4 - 4.6 | [2] |
Table 3: Toxicity of this compound to Aquatic Algae
| Species | Common Name | Exposure Duration (hours) | Endpoint | Concentration (µg/L) | Reference(s) |
| Selenastrum capricornutum | Green Algae | 72 | EC50 (Growth) | 2,900 | [2] |
| Selenastrum capricornutum | Green Algae | Not Specified | NOEC (Growth) | 1,090 | [2] |
Sublethal Effects of this compound
Exposure to sublethal concentrations of this compound can lead to a cascade of adverse effects in aquatic organisms, impacting their physiology, biochemistry, and behavior.
Neurotoxicity: Acetylcholinesterase Inhibition
The primary mechanism of this compound toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation, paralysis, and ultimately death.[8] Significant AChE inhibition has been observed in the brain and gill tissues of fish exposed to this compound.[8] For instance, exposure of Oreochromis mossambicus to the LC50 concentration of this compound resulted in 90% inhibition of AChE activity in the brain and gills within 24 hours.[8]
Oxidative Stress
This compound exposure can induce oxidative stress in aquatic organisms by increasing the production of reactive oxygen species (ROS). This leads to cellular damage, including lipid peroxidation.[4] To counteract this, organisms may exhibit changes in the activity of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx), as well as alterations in the levels of reduced glutathione (GSH).[4]
Genotoxicity
This compound has been shown to be genotoxic, causing DNA damage in aquatic organisms.[7][9] Studies using the comet assay and random amplified polymorphic DNA (RAPD) have demonstrated DNA strand breaks in fish exposed to sublethal concentrations of this compound.[7][9]
Histopathological Alterations
Histopathological examinations of fish exposed to this compound have revealed significant damage to various organs. In the gills, observed alterations include breakages in gill arches and rakers, as well as deep lesions and erosions in the epithelium.[8] Liver tissues have shown cloudy swelling of hepatocytes, the presence of lipoid vacuoles, pycnotic nuclei, and focal necrosis.[10] Kidney damage is characterized by necrosis of hematopoietic tissue, dilation of glomeruli and renal tubules, and degeneration of renal epithelial cells.[10]
Biochemical and Hematological Changes
This compound exposure can lead to a range of biochemical and hematological alterations in fish. These include changes in serum levels of total protein, albumin, and globulin, as well as enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[11] Hematological effects can manifest as anemia and changes in leukocyte counts.[11]
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, based on standard protocols and published literature.
Acute Toxicity Testing (Fish - based on OECD Guideline 203)
This test determines the median lethal concentration (LC50) of a substance over a 96-hour exposure period.[12][13][14]
1. Test Organisms: Select a recommended fish species (e.g., Zebrafish, Rainbow Trout) of a specific age and size range.[12] Acclimate the fish to laboratory conditions for at least two weeks.[15]
2. Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent.[16] From the stock solution, prepare a series of at least five test concentrations in a geometric series, plus a control group (water only) and a solvent control if applicable.[13]
3. Test Conditions:
- System: Use a semi-static or flow-through system. In a semi-static system, the test solution is renewed every 24 hours.[3]
- Temperature, pH, Dissolved Oxygen: Maintain these parameters within the optimal range for the chosen fish species and record them daily.[16]
- Loading: Do not exceed a specified loading rate of fish biomass per volume of test solution.[16]
4. Procedure:
- Randomly distribute at least seven fish to each test and control chamber.[13]
- Expose the fish for 96 hours.[12]
- Observe and record mortalities and any abnormal behavioral or physical signs at 24, 48, 72, and 96 hours.[12]
5. Data Analysis: Calculate the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).[3]
Acetylcholinesterase (AChE) Activity Assay (Ellman Method)
This colorimetric assay measures the activity of AChE in tissue samples.[17][18][19][20]
1. Reagent Preparation:
- Phosphate Buffer (0.1 M, pH 8.0): Prepare a standard phosphate buffer.[18]
- DTNB (5,5'-dithiobis(2-nitrobenzoic acid)): Prepare a 10 mM solution in phosphate buffer.[18]
- Acetylthiocholine Iodide (ATCI): Prepare a 14 mM solution in deionized water.[18]
2. Sample Preparation:
- Dissect the tissue of interest (e.g., brain, gills) on ice.[21]
- Homogenize the tissue in ice-cold phosphate buffer.[21]
- Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[21]
- Collect the supernatant, which contains the enzyme, and keep it on ice.[21]
- Determine the protein concentration of the supernatant using the Bradford method.[1][2][8][10][22]
3. Assay Procedure (in a 96-well plate):
- To each well, add:
- 140 µL of 0.1 M phosphate buffer (pH 8.0).[18]
- 10 µL of the sample supernatant.[18]
- 10 µL of AChE enzyme solution (for standard curve) or buffer (for sample).[18]
- Incubate the plate at 25°C for 10 minutes.[18]
- Add 10 µL of 10 mM DTNB to each well.[18]
- Initiate the reaction by adding 10 µL of 14 mM ATCI.[18]
- Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.[18]
4. Data Analysis: Calculate the rate of change in absorbance over time. AChE activity is typically expressed as µmoles of substrate hydrolyzed per minute per milligram of protein.
Oxidative Stress Biomarker Assays
1. Lipid Peroxidation (TBARS Assay):
- This assay measures malondialdehyde (MDA), a product of lipid peroxidation.[23][24][25][26][27]
- Homogenize tissue samples in a suitable buffer.[26]
- Add trichloroacetic acid (TCA) to precipitate proteins.[23]
- Centrifuge and collect the supernatant.
- Add thiobarbituric acid (TBA) reagent to the supernatant and incubate at high temperature (e.g., 95°C).[26]
- Measure the absorbance of the resulting pink-colored complex at 532 nm.[24]
- Quantify MDA levels using a standard curve prepared with MDA.[23]
2. Antioxidant Enzyme Assays (CAT, SOD, GPx):
- Catalase (CAT): Measure the decomposition of hydrogen peroxide (H2O2) by monitoring the decrease in absorbance at 240 nm.
- Superoxide Dismutase (SOD): This assay is often based on the inhibition of the reduction of a chromogen by superoxide radicals.
- Glutathione Peroxidase (GPx): Measure the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by H2O2, coupled to the oxidation of NADPH by glutathione reductase, which is monitored by the decrease in absorbance at 340 nm.[28][29][30][31]
Genotoxicity Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[7]
1. Cell Preparation:
- Isolate cells (e.g., erythrocytes from a blood sample or gill cells) from the test organism.[7]
- Embed the cells in a low-melting-point agarose gel on a microscope slide.
2. Lysis: Lyse the cells using a high-salt and detergent solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
3. Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
4. Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
5. Data Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.[7]
Histopathological Examination
This involves the microscopic examination of tissue to study the manifestations of disease.[3][10][21][32]
1. Tissue Sampling and Fixation:
- Dissect the target organs (e.g., gills, liver, kidney).[10]
- Fix the tissues in a suitable fixative (e.g., 10% buffered formalin) for at least 24 hours.[3]
2. Tissue Processing:
- Dehydrate the tissues through a graded series of ethanol.[3]
- Clear the tissues in xylene.[3]
- Embed the tissues in paraffin wax.
3. Sectioning and Staining:
- Cut thin sections (4-6 µm) of the embedded tissues using a microtome.[3]
- Mount the sections on microscope slides.
- Stain the sections with hematoxylin and eosin (H&E) or other specific stains.
4. Microscopic Examination: Examine the stained sections under a light microscope to identify any pathological changes.
Conclusion
This compound is a highly toxic pesticide with significant adverse effects on aquatic organisms. Its primary mode of action is the inhibition of acetylcholinesterase, leading to neurotoxicity. Furthermore, it induces oxidative stress, causes DNA damage, and results in histopathological alterations in vital organs. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers and professionals working to understand and mitigate the environmental risks associated with this compound. Further research is needed to fully elucidate the long-term, chronic effects of low-level exposure and the potential for trophic transfer and biomagnification in aquatic food webs.[33]
References
- 1. Bradford Protein Assay [bio-protocol.org]
- 2. Quantifying proteins using the Bradford method [qiagen.com]
- 3. eurofins.com.au [eurofins.com.au]
- 4. researchgate.net [researchgate.net]
- 5. Ecotoxicity - Daphnia magna: Reproduction Test (OECD 211: 2012). - IVAMI [ivami.com]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. iitg.ac.in [iitg.ac.in]
- 9. oecd.org [oecd.org]
- 10. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Test No. 203: Fish, Acute Toxicity Test | OECD [oecd.org]
- 13. oecd.org [oecd.org]
- 14. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 15. Toxicity bioassay and sub-lethal effects of this compound-based insecticide on behavior, biochemical, hematological, and histopathological responses in Grass carp (Ctenopharyngodon idella) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. scribd.com [scribd.com]
- 18. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. assaygenie.com [assaygenie.com]
- 22. researchgate.net [researchgate.net]
- 23. Quantification of thiobarbituric acid reactive species (TBARS) optimized for zebrafish brain tissue [protocols.io]
- 24. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 25. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 26. interchim.fr [interchim.fr]
- 27. oxfordbiomed.com [oxfordbiomed.com]
- 28. researchgate.net [researchgate.net]
- 29. sunlongbiotech.com [sunlongbiotech.com]
- 30. cohesionbio.com [cohesionbio.com]
- 31. scispace.com [scispace.com]
- 32. oecd.org [oecd.org]
- 33. catalog.labcorp.com [catalog.labcorp.com]
Profenofos metabolism in target and non-target organisms
An In-Depth Technical Guide to Profenofos Metabolism in Target and Non-Target Organisms
Introduction
This compound (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) is a broad-spectrum organophosphate (OP) insecticide and acaricide.[1][2] Unlike most organophosphates that require metabolic bioactivation to exert their toxic effects, this compound is a direct-acting inhibitor of acetylcholinesterase (AChE).[3][4][5] Its efficacy and toxicity are profoundly influenced by the metabolic pathways present in different organisms. Understanding the differential metabolism in target pests versus non-target organisms, such as mammals and aquatic life, is critical for assessing its selective toxicity, environmental impact, and the development of insecticide resistance. This guide provides a detailed examination of the metabolic fate of this compound, focusing on the key enzymatic systems, metabolic products, and the experimental methodologies used for their characterization.
Core Mechanism of Action
The primary mode of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE) within the nervous system.[2][5] By binding to AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine.[5] This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve stimulation, which results in paralysis and ultimately death of the target pest.[2][5]
Metabolism in Non-Target Organisms (Mammals)
In non-target organisms, particularly mammals, this compound metabolism is primarily a detoxification process aimed at reducing its toxicity and facilitating excretion. The liver is the main site for this biotransformation.[6]
Role of Cytochrome P450 (CYP) Monooxygenases
The primary route of this compound detoxification in humans is mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[3][7] In vitro studies using human liver microsomes and recombinant human CYPs have identified three key isoforms responsible for metabolizing this compound: CYP2B6, CYP2C19, and CYP3A4.[3][4] These enzymes catalyze the cleavage of the phosphate ester bond, leading to the formation of 4-bromo-2-chlorophenol (BCP), a biologically inactive metabolite that can be used as a specific biomarker for this compound exposure.[3][4]
Kinetic studies reveal that CYP2C19 and CYP2B6 have the highest affinity for this compound (lowest Kₘ values) and are the most efficient at its detoxification, as indicated by their high intrinsic clearance values.[3][4]
Other Metabolic Pathways
In addition to BCP formation, other metabolic transformations occur, including:
-
Des-S-propylation: Cleavage of the S-propyl group.
-
Despropylation: Removal of a propyl group.
These metabolites, along with BCP, are often found in cases of human poisoning.[8] Following initial biotransformation, the resulting phenolic metabolites can undergo further conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate rapid urinary excretion.[10] In rats, over 90% of an administered dose is excreted in the urine within 24 hours, primarily as conjugated metabolites.[11]
Data Presentation: this compound Metabolism by Human CYPs
The following table summarizes the quantitative kinetic data for the metabolism of this compound to its primary detoxification product, 4-bromo-2-chlorophenol (BCP), by key human CYP enzymes.
| CYP Isoform | Kₘ (μM) | Vₘₐₓ (nmol/min/nmol CYP) | Intrinsic Clearance (CLᵢₙₜ) (ml/min/nmol CYP) | Reference |
| CYP2C19 | 0.52 | 25.1 | 48.8 | [3][4] |
| CYP2B6 | 1.02 | 47.9 | 46.9 | [3][4] |
| CYP3A4 | 18.9 | 19.2 | 1.02 | [3][4] |
| Pooled HLM * | 0.956 | 2.92 nmol/min/mg | 3.11 ml/min/mg | [3][7] |
*Data for Pooled Human Liver Microsomes (HLM) is presented per milligram of microsomal protein.
Visualization: Mammalian Metabolic Pathway
Caption: Primary metabolic pathways of this compound in mammals.
Metabolism in Target Organisms (Insects)
In target insects, metabolic pathways play a dual role: baseline detoxification and, more significantly, as a primary mechanism for developing insecticide resistance. The evolution of enhanced metabolic capacity allows insect populations to survive this compound exposure.
Role of Esterases (ESTs)
Elevated esterase activity is a well-documented mechanism of resistance to this compound in various insect pests, including the tobacco budworm (Heliothis virescens) and the house fly (Musca domestica).[12][13][14] Resistant strains often exhibit significantly higher levels of esterase activity compared to susceptible strains.[12][14] This enhanced activity can be due to gene amplification or changes in gene expression, leading to the overexpression of specific esterase isozymes that can hydrolyze and detoxify this compound before it reaches its target site, AChE.[12] In some resistant strains, unique esterase bands can be identified through electrophoretic assays, serving as biochemical markers for resistance.[12][14]
Role of Cytochrome P450s and Glutathione S-Transferases (GSTs)
In addition to esterases, other enzyme families are implicated in this compound resistance.
-
Cytochrome P450s: Increased activity of microsomal oxidases (P450s) is associated with resistance in several insect species.[13][15] Synergism studies using P450 inhibitors like piperonyl butoxide (PBO) can help confirm the role of these enzymes in the resistance phenotype.[15]
-
Glutathione S-Transferases (GSTs): GSTs are another major family of detoxification enzymes that can confer insecticide resistance, often by conjugating glutathione to the insecticide or its metabolites, thereby neutralizing them.[16][17][18] Their involvement in this compound resistance is considered a likely contributing factor, alongside P450s and esterases.[19]
Visualization: Insect Metabolic Resistance
Caption: Key enzymatic pathways contributing to this compound resistance in insects.
Comparative Summary
| Feature | Non-Target Organisms (e.g., Mammals) | Target Organisms (e.g., Insects) |
| Primary Enzyme Families | Cytochrome P450s (CYP2B6, 2C19, 3A4) | Esterases (ESTs), Cytochrome P450s, Glutathione S-Transferases (GSTs) |
| Key Metabolic Reaction | CYP-mediated cleavage to 4-bromo-2-chlorophenol (BCP) | Hydrolysis, Oxidation, Conjugation |
| Primary Outcome | Efficient detoxification and rapid excretion | Baseline detoxification; primary mechanism for resistance via enhanced metabolism |
| Significance | Lowers systemic toxicity and prevents bioaccumulation | Drives the evolution of insecticide resistance, leading to control failure |
Experimental Protocols
The study of this compound metabolism relies on established biochemical and analytical techniques. The following sections detail generalized protocols for key experiments.
Protocol: In Vitro Metabolism using Liver Microsomes
This assay is used to study the phase I metabolism of this compound by CYP enzymes.
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, or insect), a phosphate buffer solution (e.g., pH 7.4), and a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes to bring it to the reaction temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding an NADPH-generating system or a solution of NADPH (a required cofactor for CYP enzymes).
-
Incubation: Incubate the reaction for a defined period (e.g., 2-60 minutes), ensuring the reaction rate is within the linear range.[3]
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol. This also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Collect the supernatant and analyze it for the presence of metabolites (e.g., BCP) and the depletion of the parent this compound using analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
Visualization: In Vitro Metabolism Workflow
Caption: General experimental workflow for an in vitro metabolism assay.
Protocol: Enzyme Kinetic Analysis
This protocol determines the kinetic parameters (Kₘ and Vₘₐₓ) of an enzyme metabolizing this compound.
-
Experimental Setup: Perform the in vitro metabolism assay (Protocol 6.1) using a range of different this compound concentrations, from well below to well above the suspected Kₘ.
-
Quantification: For each substrate concentration, quantify the rate of formation of the metabolite of interest (e.g., BCP). Ensure the measurements are taken during the initial, linear phase of the reaction.
-
Data Plotting: Plot the reaction velocity (rate of metabolite formation) against the substrate (this compound) concentration.
-
Kinetic Modeling: Fit the resulting data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R).
-
v = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
-
Parameter Determination: The software will calculate the best-fit values for Vₘₐₓ (the maximum reaction rate) and Kₘ (the substrate concentration at half-maximal velocity).[3]
-
Clearance Calculation: Calculate the intrinsic clearance (CLᵢₙₜ) as the ratio of Vₘₐₓ to Kₘ. This value represents the efficiency of the enzyme at metabolizing the substrate at low concentrations.[3]
Visualization: Logic for Enzyme Kinetic Analysis
Caption: Logical flow for determining enzyme kinetic parameters.
Conclusion
The metabolism of this compound differs fundamentally between target and non-target organisms. In mammals, metabolism is a rapid and efficient detoxification process dominated by specific CYP450 enzymes, which limits the compound's toxicity. In contrast, for target insects, metabolic pathways involving esterases, P450s, and GSTs are the primary front-line defense, and the enhancement of these systems is a critical driver of insecticide resistance. A thorough understanding of these divergent metabolic fates is essential for developing more selective insecticides, managing resistance in pest populations, and accurately assessing the environmental and human health risks associated with this compound use.
References
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- 2. researchgate.net [researchgate.net]
- 3. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity bioassay and sub-lethal effects of this compound-based insecticide on behavior, biochemical, hematological, and histopathological responses in Grass carp (Ctenopharyngodon idella) - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. scispace.com [scispace.com]
- 13. Selection and Preliminary Mechanism of Resistance to this compound in a Field Strain of Musca domestica (Diptera: Muscidae) from Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of esterases associated with this compound resistance in the tobacco budworm, Heliothis virescens (F.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. complete.bioone.org [complete.bioone.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Glutathione S-transferase conjugation of organophosphorus pesticides yields S-phospho-, S-aryl-, and S-alkylglutathione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The role of glutathione S-transferases (GSTs) in insecticide resistance in crop pests and disease vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Investigating the Molecular Mechanisms of Organophosphate and Pyrethroid Resistance in the Fall Armyworm Spodoptera frugiperda | PLOS One [journals.plos.org]
The Insecticide Profenofos: A Technical Guide to its History, Development, and Core Mechanisms
An In-depth Whitepaper for Researchers and Scientific Professionals
This technical guide provides a comprehensive overview of the organophosphate insecticide Profenofos, from its initial development to its biochemical mechanisms and environmental impact. It is intended for researchers, scientists, and professionals in drug development and crop protection seeking detailed technical information.
Introduction and History
This compound, chemically known as O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is a broad-spectrum organophosphate insecticide and acaricide.[1][2] It was first developed in 1975 by Novartis Crop Protection.[3] Following its development, it was first registered for use in the United States in 1982, primarily for controlling lepidopteran insects on cotton.[3][4] The World Health Organization (WHO) classifies this compound as a moderately hazardous (Toxicity Class II) compound.[5] As of 2015, it was not approved for use in the European Union.[3][4]
This compound is effective against a wide variety of chewing and sucking pests, including aphids, mites, caterpillars, and whiteflies.[2][6] It is used on crops such as cotton, maize, soybean, potato, and various vegetables.[2][4] Its efficacy stems from its contact and stomach action, and it also exhibits ovicidal properties, meaning it can target insect eggs.[6]
Chemical and Physical Properties
This compound is a pale yellow to amber liquid characterized by a distinct garlic-like odor.[3][4] It is a chiral molecule, and though it is used as a racemate, the S(-) isomer is a significantly more potent inhibitor of its target enzyme.[4][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₅BrClO₃PS | [4] |
| Molar Mass | 373.63 g·mol⁻¹ | [4] |
| Appearance | Pale yellow to amber liquid | [4] |
| Odor | Garlic-like | [4] |
| Density | 1.455 g·cm⁻³ (at 20°C) | [8] |
| Boiling Point | 310°C | [8] |
| Vapor Pressure | 1.2 x 10⁻⁴ Pa (at 25°C) | [8] |
| Water Solubility | 28 mg/L (at 25°C) | [9] |
| Log P (octanol-water) | 4.44 | [9] |
| Stability | Relatively stable in neutral and mild acid media; hydrolyzes in alkaline media. | [9] |
Synthesis of this compound
This compound can be synthesized through a multi-step process. One common laboratory route begins with phosphorus oxychloride. This involves a sequential reaction with sodium ethoxide and sodium 1-propanethiolate, followed by a final treatment with 4-bromo-2-chlorophenol.[4][10]
Mechanism of Action
Like other organophosphate insecticides, the primary mechanism of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][6] AChE is critical for the proper functioning of the nervous system in insects, where it is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2][11]
By inhibiting AChE, this compound causes an accumulation of acetylcholine at the nerve synapses.[2] This leads to continuous, uncontrolled nerve stimulation, resulting in muscle twitching, paralysis, and ultimately, the death of the insect.[2][11] this compound exhibits both contact and stomach action and has a translaminar effect, meaning it can penetrate leaf tissues.[1][6]
Metabolism and Environmental Fate
This compound is metabolized in both target and non-target organisms, and it degrades in the environment through several pathways.
Animal Metabolism
In animals, this compound is rapidly metabolized and excreted.[1] The primary metabolic pathway involves the hydrolysis of the phosphate ester bond, followed by stepwise dealkylation and subsequent conjugation (e.g., with glucuronic acid or sulfate) to facilitate excretion.[1][12] The major, non-toxic metabolite identified in urine is 4-bromo-2-chlorophenol (BCP), which is proposed as a biomarker for exposure.[4][13] Other metabolites include des-S-propylated this compound and desethylated this compound.[4]
Plant Metabolism
In plants, this compound also undergoes metabolism. Studies on cotton have shown that while the parent compound is initially the major component, over time it is metabolized.[12] The primary metabolite identified in plants is also 4-bromo-2-chlorophenol (referred to as CGA 55960 in some studies), which can form sugar conjugates.[12]
Environmental Fate
This compound enters aquatic environments primarily through agricultural runoff and leaching.[11][14] In these environments, it undergoes hydrolysis and microbial degradation.[11][14] The rate of hydrolysis is pH-dependent, being faster in alkaline conditions.[9] The main degradation product in the environment is 4-bromo-2-chlorophenol.[11][14] Due to its toxicity to non-target organisms, including birds, fish, aquatic invertebrates, and bees, the environmental presence of this compound is a significant concern.[4][14]
Toxicology
This compound exhibits moderate acute toxicity via oral and dermal routes of exposure.[15] The primary toxic effects are related to its cholinesterase-inhibiting activity, leading to cholinergic symptoms.[16][17]
Table 2: Acute Toxicity of this compound
| Species | Route | LD₅₀ Value | Reference |
| Rat | Oral | 298 - 1178 mg/kg bw | [7][17] |
| Rat | Dermal | > 2000 mg/kg bw | [17] |
| Mouse | Oral | 298 mg/kg bw | [17] |
| Rabbit | Oral | 700 mg/kg bw | [17] |
| Rabbit | Dermal | > 3000 mg/kg bw | [7] |
Long-term studies have established No-Observed-Adverse-Effect Levels (NOAELs). In a dietary toxicity study with rats, the NOAEL was 100 ppm (equivalent to 5 mg/kg bw/day), based on brain cholinesterase inhibition at higher doses.[16]
Insecticide Resistance
The development of resistance to this compound in insect populations is a significant concern. Studies in pests like the house fly (Musca domestica) and the tobacco budworm (Heliothis virescens) have identified the primary mechanisms of resistance.[18][19] Resistance is principally associated with enhanced metabolic detoxification, involving two key enzyme families:
-
Esterases (EST) : Increased esterase activity allows the insect to hydrolyze and detoxify the insecticide more rapidly.[18][19][20]
-
Microsomal Oxidases (MFOs) : Elevated levels of these enzymes (cytochrome P450 monooxygenases) also contribute to the detoxification process.[18][20][21]
Additionally, some studies suggest that reduced sensitivity of the target site, acetylcholinesterase, can also contribute to resistance.[19]
Experimental Protocols
Protocol: Residue Analysis in Plant Material by GC-FPD
This protocol provides a general workflow for the extraction and analysis of this compound residues from vegetable samples, based on established methods.[22]
Methodology:
-
Sample Homogenization: A representative sample (e.g., 50g of cabbage) is homogenized using a mechanical blender.
-
Extraction: The homogenized sample is blended with a mixture of acetone and hexane (1:1, v/v).[22]
-
Clean-up: Activated carbon is added to the homogenate to adsorb interfering pigments and compounds. The mixture is then filtered under reduced pressure.[22]
-
Filtrate Processing: The organic layer from the filtrate is separated. The filter cake is re-extracted twice more with the acetone-hexane mixture to ensure complete recovery.[22]
-
Concentration: All filtrates are combined, and the organic solvent is evaporated to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C).[22]
-
Reconstitution: The dried residue is redissolved in a precise, small volume (e.g., 2 mL) of acetone for analysis.[22]
-
Instrumental Analysis: The sample is analyzed by Gas Chromatography (GC) equipped with a Flame Photometric Detector (FPD), which is selective for phosphorus-containing compounds.[22] Quantification is performed by comparing the peak area of the sample to that of known concentration standards.
Protocol: Assessment of Resistance Mechanisms using Synergists
This protocol outlines the methodology to investigate the roles of esterases and mixed-function oxidases in this compound resistance, as described in studies on house flies.[18][20]
Methodology:
-
Insect Strains: Two insect strains are required: a susceptible strain (Lab-S) with no prior insecticide exposure and a resistant field-collected or lab-selected strain (Profen-R).
-
Synergists:
-
Piperonyl butoxide (PBO): An inhibitor of microsomal oxidases (MFOs).
-
S,S,S-tributylphosphorotrithioate (DEF): An inhibitor of esterases (EST).
-
-
Bioassays:
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., acetone).
-
Prepare separate sets of this compound dilutions that also contain a fixed, sublethal concentration of PBO or DEF.
-
Apply the insecticide solutions (this compound alone, this compound + PBO, this compound + DEF) to the insects using a standard method (e.g., topical application or feeding bioassay). A control group treated with solvent only is also included.
-
Assess mortality after a set period (e.g., 24 or 48 hours).
-
-
Data Analysis:
-
Calculate the LC₅₀ (lethal concentration to kill 50% of the population) for each treatment using probit analysis.
-
Calculate the Resistance Ratio (RR): RR = LC₅₀ of Profen-R strain / LC₅₀ of Lab-S strain.
-
Calculate the Synergism Ratio (SR): SR = LC₅₀ of this compound alone / LC₅₀ of this compound + synergist.
-
-
Interpretation: A high SR value (>2) for a specific synergist indicates that the enzyme system it inhibits plays a significant role in the observed resistance. For example, a high SR with PBO suggests MFO-based resistance, while a high SR with DEF points to esterase-based resistance.[18][20]
Conclusion
This compound has been a widely used insecticide for several decades, valued for its broad-spectrum efficacy, particularly in cotton cultivation. Its mechanism as an acetylcholinesterase inhibitor is well-understood and characteristic of the organophosphate class. However, concerns regarding its toxicity to non-target organisms, its environmental persistence, and the development of insect resistance necessitate careful management and consideration of alternative pest control strategies. The technical data and protocols presented in this guide offer a foundational understanding for professionals engaged in the study and development of crop protection agents.
References
- 1. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. The active ingredient this compound – Kingelong Việt Nam [kingelong.com.vn]
- 4. This compound - Wikipedia [en.wikipedia.org]
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- 13. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review on aquatic ecotoxicity of this compound with reference to environmental fate and impact on fish | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. 814. This compound (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]
- 17. fao.org [fao.org]
- 18. Selection and Preliminary Mechanism of Resistance to this compound in a Field Strain of Musca domestica (Diptera: Muscidae) from Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of esterases associated with this compound resistance in the tobacco budworm, Heliothis virescens (F.) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. scialert.net [scialert.net]
- 22. [Extraction and analysis of this compound residue in tomato and cabbage by gas chromatography-flame photometric detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomerism and Biological Activity of Profenofos Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Profenofos, a broad-spectrum organophosphate insecticide, is a chiral compound existing as a racemic mixture of two enantiomers, (+)-profenofos and (-)-profenofos. This technical guide provides a comprehensive overview of the stereoisomerism of this compound and its profound implications for biological activity, particularly its primary mechanism of action: the inhibition of acetylcholinesterase (AChE). A striking feature of this compound is the observed inversion of enantioselectivity between in vitro and in vivo systems, a phenomenon attributable to stereospecific metabolic bioactivation. This guide delves into the differential toxicity, enzymatic inhibition kinetics, and metabolic pathways of the individual enantiomers. Detailed experimental protocols for enantiomer separation and bioactivity assessment are provided, alongside structured data tables for comparative analysis. Visual diagrams generated using Graphviz illustrate key experimental workflows and the differential metabolic activation and AChE inhibition pathways, offering a clear and concise understanding of the complex stereochemistry-activity relationship of this compound. This information is critical for the development of more selective and environmentally benign pesticides and for a more accurate assessment of the toxicological risks associated with chiral agrochemicals.
Introduction: The Significance of Chirality in Pesticides
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for biological systems.[1][2] Many pesticides, including the organophosphate this compound, are chiral and are often marketed as racemic mixtures containing equal amounts of both enantiomers.[3] However, enantiomers can exhibit significantly different biological activities, including toxicity to target and non-target organisms, rates of environmental degradation, and metabolic pathways.[1][3] One enantiomer may be responsible for the desired pesticidal effect, while the other may be less active or contribute to undesirable toxicological and ecotoxicological side effects.[3] Therefore, understanding the stereoisomerism and differential activity of pesticide enantiomers is crucial for developing safer, more effective, and environmentally sustainable crop protection agents.[3]
This compound [(O-(4-bromo-2-chlorophenyl)-O-ethyl-S-propyl phosphorothioate)] is a non-systemic insecticide and acaricide with both contact and stomach action.[4][5] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals.[4][5] This guide focuses on the distinct biological activities of the (+)- and (-)-enantiomers of this compound, highlighting the fascinating and toxicologically significant phenomenon of stereospecific bioactivation.
Stereoselective Biological Activity of this compound Enantiomers
The biological activity of this compound enantiomers exhibits a remarkable and complex pattern of stereoselectivity, with a notable reversal of the more active enantiomer between in vitro and in vivo conditions.
Acetylcholinesterase (AChE) Inhibition: In Vitro vs. In Vivo
In vitro studies consistently demonstrate that the (+)-enantiomer of this compound is a more potent inhibitor of AChE from various sources, including electric eel and human recombinant AChE, compared to the (-)-enantiomer.[6][7] The (+)-profenofos enantiomer can be 2.6 to 71.8-fold more inhibitory than the (-)-enantiomer in these direct enzyme assays.[6][7][8]
Conversely, in vivo studies in organisms such as the aquatic invertebrate Daphnia magna and the Japanese medaka fish (Oryzias latipes) reveal a contradictory finding: the (-)-enantiomer is significantly more toxic and a more potent inhibitor of AChE.[6][7] Specifically, the (-)-enantiomer of this compound was found to be 4.3 to 8.5-fold more inhibitory to AChE in vivo than the (+)-enantiomer.[6][7][8] This reversal of enantioselectivity strongly suggests that metabolic processes within the living organism play a critical role in the overall toxicity of this compound enantiomers.[6][7]
The Role of Metabolic Bioactivation
The discrepancy between in vitro and in vivo activity is primarily attributed to the stereospecific oxidative bioactivation of the (-)-profenofos enantiomer by the mixed-function oxidase (MFO) system, primarily cytochrome P450 enzymes, in the liver and other tissues.[9] This metabolic process converts the less active (-)-profenofos into a much more potent AChE inhibitor.[9][10] In mouse liver microsomes, the (-)-isomer becomes a 34-fold better AChE inhibitor after bioactivation, while the initially more active (+)-isomer is actually deactivated by a factor of two.[9][10]
This bioactivation is crucial for the in vivo toxicity of this compound. Administration of piperonyl butoxide, a known inhibitor of MFOs, protects against brain AChE inhibition and cholinergic symptoms in chicks treated with (-)-profenofos, confirming the importance of this metabolic activation step.[9]
The following diagram illustrates the differential metabolic pathways of this compound enantiomers.
Caption: Differential metabolic pathways of this compound enantiomers.
Enantioselective Toxicity
The stereospecific bioactivation of (-)-profenofos directly translates to its higher in vivo toxicity. Studies on the crustacean Ceriodaphnia dubia have shown that one enantiomer of this compound can be over 10 times more toxic than the other.[3] This highlights the importance of evaluating the toxicity of individual enantiomers rather than just the racemic mixture for a comprehensive environmental risk assessment.[3]
Quantitative Data on Enantiomer-Specific Activity
The following tables summarize the quantitative data on the differential biological activity of this compound enantiomers.
Table 1: In Vivo Acetylcholinesterase (AChE) Inhibition
| Species | Enantiomer | Relative Potency (Fold difference vs. other enantiomer) | Reference |
| Daphnia magna | (-)-Profenofos | 8.5-fold more potent than (+)-enantiomer | [7] |
| Japanese Medaka (Oryzias latipes) | (-)-Profenofos | 4.3-fold more potent than (+)-enantiomer | [7] |
Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition
| AChE Source | Enantiomer | Relative Potency (Fold difference vs. other enantiomer) | Reference |
| Electric Eel | (+)-Profenofos | 2.6 to 71.8-fold more inhibitory than (-)-enantiomer | [6][7] |
| Human Recombinant | (+)-Profenofos | 2.6 to 71.8-fold more inhibitory than (-)-enantiomer | [6][7] |
| Mouse Liver Microsomes (after bioactivation) | (-)-Profenofos | 34-fold better inhibitor | [9][10] |
| Mouse Liver Microsomes (after bioactivation) | (+)-Profenofos | Deactivated by a factor of 2 | [9][10] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the stereoisomerism and biological activity of this compound enantiomers.
Chiral Separation of this compound Enantiomers
The separation of this compound enantiomers is a prerequisite for studying their individual biological activities. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method.
Protocol: Chiral HPLC Separation
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD) is often suitable for separating organophosphate enantiomers.
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A flow rate of approximately 1.0 mL/min is commonly employed.
-
Detection: UV detection at a wavelength where this compound absorbs significantly (e.g., 254 nm).
-
Sample Preparation: A solution of racemic this compound in the mobile phase is prepared and injected into the HPLC system.
-
Enantiomer Identification: The elution order of the enantiomers is determined by comparing the chromatogram with that of enriched or pure enantiomer standards, if available. Alternatively, a chiroptical detector (e.g., a circular dichroism detector) can be used to identify the (+)- and (-)-enantiomers.
The following diagram illustrates a typical workflow for the chiral separation and analysis of this compound enantiomers.
Caption: Workflow for chiral separation and analysis of this compound.
Acetylcholinesterase (AChE) Inhibition Assay
The Ellman assay is a widely used colorimetric method to measure AChE activity and its inhibition by compounds like this compound.
Protocol: Ellman Assay for AChE Inhibition
-
Reagents:
-
Acetylthiocholine (ATC) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate buffer (pH 8.0).
-
AChE enzyme solution (from sources like electric eel, human recombinant, or tissue homogenates).
-
Solutions of (+)-profenofos, (-)-profenofos, and racemic this compound at various concentrations.
-
-
Procedure:
-
In a 96-well microplate, add the phosphate buffer, DTNB, and the AChE enzyme solution.
-
Add the this compound enantiomer solutions (or racemate) to the respective wells and pre-incubate for a specific time to allow for enzyme-inhibitor interaction.
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
The hydrolysis of ATC by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the rate of color formation spectrophotometrically at 412 nm.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of the this compound enantiomers.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each enantiomer by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
-
In Vivo Bioassays
In vivo bioassays are essential to assess the overall toxicity of this compound enantiomers, accounting for metabolic processes.
Protocol: Acute Toxicity Test with Daphnia magna
-
Test Organisms: Daphnia magna neonates (<24 hours old).
-
Test Solutions: Prepare a series of concentrations for (+)-profenofos, (-)-profenofos, and racemic this compound in a suitable culture medium.
-
Exposure: Expose groups of daphnids (e.g., 10 individuals per replicate) to each test concentration for a defined period (e.g., 24 or 48 hours).
-
Endpoint: The primary endpoint is immobilization or mortality.
-
Data Analysis: Determine the LC50 value (the lethal concentration that causes mortality in 50% of the test population) for each enantiomer using appropriate statistical methods (e.g., probit analysis).
Conclusion and Future Perspectives
The stereoisomerism of this compound plays a pivotal role in its biological activity, with the (-)-enantiomer being the more potent toxicant in vivo due to stereospecific metabolic bioactivation. This case study of this compound underscores the critical need to consider enantioselectivity in the environmental risk assessment and regulation of chiral pesticides.[3] The development of enantiomerically pure pesticides, containing only the active enantiomer, holds the potential to reduce the overall pesticide load on the environment, minimize non-target toxicity, and improve the efficacy of crop protection strategies.[3]
Future research should focus on:
-
Elucidating the specific cytochrome P450 isozymes responsible for the stereoselective bioactivation of this compound.
-
Investigating the enantioselective degradation and persistence of this compound in different environmental compartments.[11][12]
-
Developing cost-effective methods for the enantioselective synthesis of the more active (-)-enantiomer of this compound.[13][14][15][16][17]
A deeper understanding of the stereochemical aspects of pesticide activity will pave the way for the design of next-generation agrochemicals that are not only effective but also possess improved toxicological and environmental profiles.
References
- 1. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. mdpestnet.org [mdpestnet.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides this compound, fonofos, and crotoxyphos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides this compound, fonofos, and crotoxyphos | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative bioactivation of S-alkyl phosphorothiolate pesticides: stereospecificity of this compound insecticide activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 814. This compound (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective degradation of prothioconazole in soil and the impacts on the enzymes and microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalyst-free synthetic method of this compound original medicine - Eureka | Patsnap [eureka.patsnap.com]
- 14. WO2024201396A1 - Preparation of this compound and its intermediates using flow chemistry techniques - Google Patents [patents.google.com]
- 15. CN102617636B - Preparation method of high-purity this compound - Google Patents [patents.google.com]
- 16. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN103588811A - Preparation method of this compound intermediate triester - Google Patents [patents.google.com]
Profenofos: A Technical Guide to its Environmental Persistence and Mobility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate of profenofos, an organophosphate insecticide. Understanding its persistence and mobility in various environmental matrices is critical for assessing its potential ecological impact and for the development of safer alternatives. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows.
Data Presentation: Quantitative Summary
The persistence and mobility of this compound are governed by a combination of its physicochemical properties and environmental factors. The following tables summarize critical quantitative data gathered from various studies.
Table 1: this compound Half-Life in Different Matrices
| Matrix | Condition | pH | Temperature (°C) | Half-Life (t½) | Citation |
| Soil | Aerobic, alkaline | 7.8 | Not Specified | 2 days | [1] |
| Soil | Aerobic, neutral/acid | Not Specified | Not Specified | Slower than alkaline | [1] |
| Soil | Anaerobic, alkaline | 7.8 | Not Specified | 3 days | [1] |
| Soil | Paddy field | Not Specified | Not Specified | 2.2 - 5.4 days | [2] |
| Soil | Paddy field | Not Specified | Not Specified | 3.75 days | [2][3] |
| Soil | Field dissipation | Not Specified | Not Specified | 9 days (average) | [1] |
| Water | Hydrolysis | 5 | 20 | 93 - 108 days | [1][4] |
| Water | Hydrolysis | 7 | 20 | 14.6 - 62 days | [1][4] |
| Water | Hydrolysis | 9 | 20 | 0.33 days (7.9 hours) | [1][4] |
| Water | Photolysis | Not Specified | Not Specified | Stable | [1] |
| Water | Photolysis (Sunlight) | Not Specified | Not Specified | 90 hours | [5][6] |
| Water | Photolysis (Artificial Light) | Not Specified | Not Specified | 1.7 - 7.0 hours | [5][6] |
| Atmosphere | Vapor-phase reaction with hydroxyl radicals | Not Specified | 25 | 8.6 hours (estimated) | [1][4] |
| Tomato (Fruit) | Field dissipation | Not Specified | Not Specified | 1.57 days | [7] |
| Hot Pepper (Fruit) | Field dissipation | Not Specified | Not Specified | 1.84 days | [8] |
| Sweet Pepper (Fruit) | Field dissipation | Not Specified | Not Specified | 1.74 days | [8] |
| Eggplant (Fruit) | Field dissipation | Not Specified | Not Specified | 1.96 days | [8] |
Table 2: this compound Mobility and Sorption in Soil
| Soil Type | K_oc_ (mL/g) | Mobility Classification | Freundlich Adsorption Constant (K_f_) | Desorption Values | Citation |
| Various | 869 - 3,162 | Very Low to Slight | Not Specified | Not Specified | [1][4] |
| Sand | Not Specified | Not Specified | 4.6 | 6.2 | [1] |
| Sandy Loam | Not Specified | Not Specified | 7.5 | Not Specified | [1] |
| Loam | Not Specified | Not Specified | 17.0 | Not Specified | [1] |
| Clay | Not Specified | Not Specified | 89.3 | 128.1 | [1] |
Table 3: this compound Bioaccumulation and Residues
| Organism/Matrix | Tissue/Product | Bioconcentration Factor (BCF) | Residue Levels (mg/kg) | Conditions | Citation |
| Fish | Body | 29 | Not Specified | Not Specified | [1] |
| Fish | Head | 45 | Not Specified | Not Specified | [1] |
| Fish | Viscera | 682 | Not Specified | Not Specified | [1] |
| Tomato (Fruit) | Whole | Not Specified | 1.1 (14 days post-application) | 3 foliar applications | [9] |
| Lettuce (Leaves) | Whole | Not Specified | Not Specified | 21 days post-treatment | [9] |
| Cotton (Seed) | Whole | Not Specified | 0.66 (TRR) | 61-83 days post-application | [9] |
| Mangosteen (Fruit) | Whole | Not Specified | 1.9 - 3.7 | Following Thai GAP | [9] |
| Pigeonpea (Green Pods) | Whole | Not Specified | 20.28 - 41.64 (initial) | 2 applications | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the persistence and mobility of this compound.
Aerobic Soil Metabolism Study
This protocol is designed to determine the rate and pathway of this compound degradation in soil under aerobic conditions.
-
Soil Selection and Preparation:
-
Select and characterize various soil types (e.g., sandy loam, clay loam) based on properties like pH, organic matter content, and texture.[9]
-
Adjust the soil moisture to a specific level, typically 25% moisture content.[11]
-
Acclimate the soil samples in the dark at a constant temperature (e.g., 21 or 25 °C) for a period before treatment.[9]
-
-
Application of this compound:
-
Use radiolabeled this compound, such as [U-¹⁴C-phenyl]this compound, to facilitate tracking of the parent compound and its metabolites.[9]
-
Prepare a solution of the radiolabeled this compound in a suitable solvent (e.g., water:ethanol 9:1).[11]
-
Apply the solution dropwise to the soil surface to achieve a target concentration (e.g., 4 mg ai/kg).[11]
-
Thoroughly mix the soil to ensure uniform distribution.
-
-
Incubation and Sampling:
-
Incubate the treated soil samples in the dark under aerobic conditions at a constant temperature.
-
Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 28, 60, 90, 180, 270, 360 days).[9]
-
-
Extraction and Analysis:
-
Extract this compound and its degradation products from the soil samples using an appropriate solvent system.
-
Analyze the extracts using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to identify and quantify the parent compound and metabolites.[11]
-
Determine the amount of unextracted radioactivity to assess the formation of bound residues.[9]
-
Soil Adsorption/Desorption Batch Equilibrium Study
This method quantifies the extent to which this compound binds to soil particles, which is a key indicator of its mobility.
-
Soil and Solution Preparation:
-
Use characterized soils as described in the metabolism study.
-
Prepare a stock solution of this compound in a calcium chloride solution (e.g., 0.01 M CaCl₂) to maintain a constant ionic strength.
-
-
Adsorption Phase:
-
Add a known mass of soil to a series of centrifuge tubes.
-
Add a known volume of the this compound solution at varying concentrations to the tubes.
-
Shake the tubes for a specified equilibrium period (e.g., 24 hours) at a constant temperature.
-
Centrifuge the tubes to separate the soil from the solution.
-
Analyze the supernatant for the concentration of this compound remaining in the solution.
-
-
Desorption Phase:
-
After the adsorption phase, decant the supernatant.
-
Add a fresh solution of 0.01 M CaCl₂ (without this compound) to the soil pellet.
-
Shake the tubes for the same equilibrium period.
-
Centrifuge and analyze the supernatant for the concentration of desorbed this compound.
-
Repeat the desorption step multiple times to assess the strength of binding.
-
-
Data Analysis:
-
Calculate the amount of this compound adsorbed to the soil by subtracting the concentration in the equilibrium solution from the initial concentration.
-
Determine the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).
-
The Freundlich isotherm is often used to model the adsorption data.[1]
-
Analytical Methods for Residue Detection
The accurate quantification of this compound residues is essential for environmental monitoring and food safety assessment.
-
Extraction:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for extracting pesticide residues from food and environmental samples. It typically involves an initial extraction with acetonitrile followed by a salting-out step.[10]
-
Solvent Extraction: For soil and water samples, various organic solvents like dichloromethane can be used.[12]
-
-
Clean-up:
-
Dispersive solid-phase extraction (d-SPE) is often used as a clean-up step in the QuEChERS method to remove interfering matrix components.
-
Other techniques like column chromatography may also be employed.
-
-
Detection:
-
Gas Chromatography (GC): GC coupled with detectors like a Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), Electron Capture Detector (ECD), or a Mass Spectrometer (MS) is commonly used for this compound analysis.[8][13][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode-Array Detector (DAD) or coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for this compound determination.[10][12][15]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes related to the environmental fate and analysis of this compound.
Caption: Degradation pathway of this compound in the environment.
References
- 1. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Environmental behavior of this compound under paddy field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dissipation Dynamics and Risk Assessment of this compound, Triazophos and Cypermethrin Residues on Tomato for Food Safety [article.sapub.org]
- 8. Residual behaviour of this compound on some field-grown vegetables and its removal using various washing solutions and household processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. fao.org [fao.org]
- 12. A simple HPLC-DAD method for simultaneous detection of two organophosphates, this compound and fenthion, and validation by soil microcosm experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 14. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Analytical Methods for Profenofos Residue Detection in Crops
Introduction
Profenofos is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of pests on various agricultural crops.[1] Due to its potential toxicity, monitoring its residue levels in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the determination of this compound residues in crop matrices, intended for researchers, scientists, and professionals in food safety and drug development. The methods described herein encompass both traditional and modern analytical techniques, offering a range of options based on available instrumentation and desired sensitivity.
Summary of Analytical Methods
The analysis of this compound residues in crops typically involves a two-step process: sample preparation (extraction and cleanup) followed by instrumental analysis.
-
Sample Preparation: The goal of sample preparation is to efficiently extract this compound from the complex crop matrix while minimizing interferences.
-
Solvent Extraction: Traditional methods often employ extraction with organic solvents such as acetone, hexane, methanol, or ethyl acetate, followed by liquid-liquid partitioning and column chromatography for cleanup.[2][3][4]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a more modern and streamlined approach that has become widely adopted for pesticide residue analysis.[5] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[6][7] Modified QuEChERS methods are also common.[8][9]
-
-
Instrumental Analysis: The cleaned-up extract is then analyzed using chromatographic techniques to separate and quantify this compound.
-
Gas Chromatography (GC): GC is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.[10] Various detectors can be used, including Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), and Electron Capture Detector (ECD).[2][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity, making it an excellent choice for trace-level detection of pesticide residues.[8][9][11] It is particularly useful for complex matrices and can often reduce the need for extensive sample cleanup.
-
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the performance of various analytical methods for the determination of this compound residues in different crop matrices.
| Crop Matrix | Analytical Method | Extraction Method | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Pigeonpea (Green Pods) | LC-MS/MS | Modified QuEChERS | 0.002 | 0.006 | 88.75 - 101.36 | 0.99 - 4.05 | [7][8] |
| Pigeonpea (Dry Grains) | LC-MS/MS | Modified QuEChERS | 0.002 | 0.006 | 88.34 - 98.77 | 0.99 - 4.05 | [7][8] |
| Tomato | GC-FPD | Acetone-Hexane | - | 0.06 | 96.2 - 105.9 | 3.7 - 4.9 | [3] |
| Cabbage | GC-FPD | Acetone-Hexane | - | 0.06 | 94.7 - 102.3 | 3.7 - 5.0 | [3] |
| Chili Pepper | GC-FPD | Acetone | - | 0.02 | - | - | [4] |
| Chili Pepper | GC-FPD | Ethyl Acetate | - | 0.05 | - | - | [4] |
| Various Crops | GC-NPD/FPD/ECD | Methanol/Water | - | 0.01 - 0.05 | - | - | [2] |
| Green Coffee Beans | GC-NPD | Methanol | - | 0.01 | - | - | [12] |
| Green Coffee Beans | LC-MS/MS | Methanol | - | 0.02 | - | - | [12] |
| Cabbage | GC | Ethyl Acetate | - | - | 112 | - | [13] |
Experimental Protocols
Here are two detailed protocols for the analysis of this compound residues in crops.
Protocol 1: Solvent Extraction with GC-FPD Analysis
This protocol is based on a traditional solvent extraction method suitable for laboratories with standard gas chromatography equipment.
1. Sample Preparation and Homogenization
- Take a representative sample of the crop (e.g., 1 kg).
- Chop or blend the sample to achieve a homogeneous mixture.
- Weigh 50 g of the homogenized sample into a blender jar.
2. Extraction
- Add 100 mL of an acetone-hexane mixture (1:1, v/v) to the blender jar.[3]
- Blend at high speed for 2-3 minutes.
- Filter the homogenate under reduced pressure.
- Transfer the filter cake back to the blender and re-extract with another 100 mL of the acetone-hexane mixture.
- Combine the filtrates in a separatory funnel.
3. Cleanup
- Allow the layers in the separatory funnel to separate.
- Collect the organic (upper) layer.
- Add activated carbon to the organic layer for cleanup and shake.[3]
- Filter the mixture to remove the activated carbon.
- Concentrate the filtrate to near dryness using a rotary evaporator at 40°C.
- Re-dissolve the residue in 2 mL of acetone for GC analysis.[3]
4. Instrumental Analysis (GC-FPD)
- Instrument: Gas Chromatograph with Flame Photometric Detector (GC-FPD).
- Column: 5% OV-101 on Chromosorb W-HP, or equivalent.[3]
- Injector Temperature: 250°C
- Oven Temperature Program:
- Initial temperature: 180°C, hold for 2 minutes.
- Ramp: 10°C/min to 250°C, hold for 5 minutes.
- Detector Temperature: 280°C
- Carrier Gas: Nitrogen at a flow rate of 30 mL/min.
- Injection Volume: 1-2 µL.
5. Quantification
- Prepare a series of this compound standard solutions in acetone.
- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
Protocol 2: Modified QuEChERS with LC-MS/MS Analysis
This protocol utilizes the widely accepted QuEChERS method, offering high throughput and sensitivity with LC-MS/MS detection.[7][8][9]
1. Sample Preparation and Homogenization
- Take a representative sample of the crop and homogenize it.
- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction
- Add 10 mL of acetonitrile (containing 1% ethyl acetate) to the centrifuge tube.[7][8]
- Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Cleanup (Dispersive SPE)
- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
- Vortex for 30 seconds.
- Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
4. Final Extract Preparation
- Take an aliquot of the cleaned-up supernatant.
- The extract may be diluted with a suitable solvent if necessary.
- Filter through a 0.22 µm syringe filter into an autosampler vial.
5. Instrumental Analysis (LC-MS/MS)
- Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.[8]
- Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: 5 mM Ammonium Formate with 0.01% Formic Acid in water/methanol.[8]
- Mobile Phase B: 5 mM Ammonium Formate with 0.01% Formic Acid in methanol.[8]
- Flow Rate: 0.4 mL/min.[8]
- Gradient Program:
- Start with 40% B, hold for 12 min.
- Increase to 100% B over a set time, hold.
- Return to initial conditions and equilibrate.[8]
- Injection Volume: 5-10 µL.
- Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
- MS/MS Transitions (MRM):
- Quantifier: m/z 374.95 → 304.90[8][9]
- Qualifier 1: m/z 374.95 → 346.95[8][9]
- Qualifier 2: m/z 374.95 → 128.15[8][9]
6. Quantification
- Prepare matrix-matched calibration standards by spiking known concentrations of this compound into blank crop extracts.
- Generate a calibration curve and quantify the this compound in the samples.
Mandatory Visualizations
Caption: Workflow for Solvent Extraction and GC-FPD Analysis.
Caption: Workflow for QuEChERS Extraction and LC-MS/MS Analysis.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. [Extraction and analysis of this compound residue in tomato and cabbage by gas chromatography-flame photometric detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Determination of this compound Residues using LC-MS/MS and Its Dissipation Kinetics in Pigeonpea Pods [arccjournals.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. fao.org [fao.org]
- 13. derpharmachemica.com [derpharmachemica.com]
Application Note: High-Throughput Analysis of Profenofos Residues Using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Profenofos, an organophosphate insecticide, in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol, employing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique and optimized GC-MS parameters, provides a reliable workflow for high-throughput screening and accurate quantification of this compound residues. This methodology is particularly relevant for food safety, environmental monitoring, and toxicology studies.
Introduction
This compound is a widely used broad-spectrum organophosphate insecticide and acaricide.[1][2] Due to its potential toxicity and persistence in the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various agricultural commodities.[3] Consequently, the development of sensitive and reliable analytical methods for the detection and quantification of this compound residues is of paramount importance. Gas Chromatography coupled with Mass Spectrometry (GC-MS) has emerged as a preferred technique for this purpose due to its high selectivity, sensitivity, and ability to provide structural confirmation.[2][4] This application note provides a comprehensive protocol for the analysis of this compound using GC-MS, including sample preparation, instrumental analysis, and data interpretation.
Principle
The analytical method involves the extraction of this compound from the sample matrix using an organic solvent, followed by a cleanup step to remove interfering co-extractives. The purified extract is then injected into a gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. The mass spectrometer identifies this compound based on its unique mass spectrum, particularly its characteristic fragment ions, and quantifies it by measuring the intensity of a specific quantifier ion.
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Syringes and vials
-
Solid Phase Extraction (SPE) manifold (optional)
-
-
Reagents:
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate, HPLC grade[5]
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (use with caution, may retain planar pesticides)[6]
-
Helium (carrier gas), 99.999% purity
-
Standard Solution Preparation
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol or ethyl acetate. From this stock solution, prepare a series of working standard solutions of decreasing concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL) by serial dilution with the same solvent. These working standards will be used to construct a calibration curve for quantification.
Sample Preparation (QuEChERS Method)
The QuEChERS method is a widely adopted, streamlined approach for the extraction and cleanup of pesticide residues from various food matrices.[7][8]
-
Homogenization: Weigh 10-15 g of a representative sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube.[7] For certain matrices, 1% acetic acid in acetonitrile can be used.[7] Cap the tube and vortex vigorously for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.[7] Immediately cap and shake vigorously for 1 minute. This step facilitates the separation of the acetonitrile layer from the aqueous phase.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a mixture of PSA (for removing fatty acids and sugars), C18 (for removing non-polar interferences), and anhydrous MgSO₄ (to remove residual water). The specific amounts of sorbents may need to be optimized depending on the matrix. For example, for a 1 mL aliquot, 150 mg MgSO₄ and 50 mg PSA are commonly used.
-
Final Centrifugation and Collection: Vortex the d-SPE tube for 30 seconds and then centrifuge for 2 minutes. The resulting supernatant is the final extract ready for GC-MS analysis.
GC-MS Conditions
The following are typical GC-MS parameters for the analysis of this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[4] |
| Injector Temperature | 250 - 280°C[4][9] |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.7 mL/min[4] |
| Oven Temperature Program | Initial: 50-80°C, hold for 1-2 min; Ramp 1: 10-25°C/min to 170-190°C; Ramp 2: 5-10°C/min to 280-300°C, hold for 2-5 min[4][9][10] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temperature | 170 - 230°C[4] |
| Interface Temperature | 250 - 280°C[4] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (for initial identification) |
| Solvent Delay | 4 - 5 min |
Data Presentation: Quantitative Data Summary
The following table summarizes typical quantitative data for this compound analysis by GC-MS. The exact values can vary depending on the matrix and the specific analytical method validation.
| Parameter | Typical Value | Reference |
| Retention Time (min) | 7.32 - 15.21 | [11][12] |
| Quantifier Ion (m/z) | 337 or 138.98 | [11][12] |
| Qualifier Ions (m/z) | 309, 267, 96.98, 268.95 | [11][12] |
| Limit of Detection (LOD) | 0.002 µg/g | [13][14] |
| Limit of Quantification (LOQ) | 0.006 - 0.05 mg/kg | [1][13][14] |
| Linearity (R²) | > 0.99 | [10][11] |
| Recovery (%) | 88 - 101 | [14] |
Mandatory Visualizations
References
- 1. fao.org [fao.org]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. hpst.cz [hpst.cz]
- 8. researchgate.net [researchgate.net]
- 9. plantarchives.org [plantarchives.org]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. gcms.cz [gcms.cz]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of Profenofos using High-Performance Liquid Chromatography
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of profenofos, a broad-spectrum organophosphate insecticide. The described protocols are suitable for researchers, scientists, and professionals in drug development and environmental monitoring. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity, accuracy, and precision for the determination of this compound in various matrices.
Introduction
This compound (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) is a widely used non-systemic insecticide and acaricide with contact and stomach action.[1] Its extensive use in agriculture necessitates reliable and sensitive analytical methods for monitoring its residues in environmental samples and agricultural products to ensure food safety and environmental protection. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pesticide residues. This document provides a comprehensive protocol for this compound quantification using HPLC, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental
Instrumentation and Reagents
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required. A Shimadzu LC-10 ATvp system or equivalent is suitable.[1]
-
Column: A reversed-phase C18 column (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]
-
Reagents: HPLC grade acetonitrile, methanol, and water are required. Ammonium formate and formic acid should be of analytical grade.[1][2] this compound analytical standard should be of high purity (≥98%).
Chromatographic Conditions
The following chromatographic conditions have been found to be effective for the analysis of this compound:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Hypersil C18 (25 cm x 4.6 mm, 5 µm)[1] | C18 column | C18 column |
| Mobile Phase | Gradient elution with 50mM ammonium formate buffer and acetonitrile.[1] | Isocratic: 46% acetonitrile and 54% water.[3] | Isocratic: 75% methanol and 25% water.[4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[3] | 0.8 mL/min[4] |
| Detection Wavelength | 230 nm[1] | 210 nm[3] | 210 nm[4] |
| Injection Volume | 20 µL[1] | Not Specified | Not Specified |
| Column Temperature | Ambient (e.g., 28°C)[1] | Not Specified | Not Specified |
Standard Solution Preparation
A stock solution of this compound (e.g., 1000 µg/mL) is prepared by accurately weighing the analytical standard and dissolving it in a suitable solvent such as methanol or acetonitrile.[5] Working standards of various concentrations are then prepared by serial dilution of the stock solution with the mobile phase.
Sample Preparation
The choice of sample preparation method depends on the matrix.
-
For Water Samples (Dispersive Liquid-Liquid Microextraction - DLLME):
-
For Solid Samples (e.g., Pigeonpea Pods - Modified QuEChERS):
-
Homogenize the sample.
-
Extract with acetonitrile containing 1% ethyl acetate.[2]
-
Add salting-out agents (e.g., magnesium sulfate, sodium chloride) and centrifuge.
-
Clean up the supernatant using dispersive solid-phase extraction (d-SPE) with appropriate sorbents.
-
Evaporate the final extract and reconstitute in the mobile phase for HPLC analysis.
-
Method Validation Data
The presented HPLC methods have been validated for several parameters to ensure their reliability.
| Parameter | Method 1 (LC-MS/MS)[2] | Method 2 (HPLC-DAD)[4] | Method 3 (HPLC)[3] |
| Linearity (Concentration Range) | 0.005 - 0.12 µg/mL | Not Specified | Not Specified |
| Correlation Coefficient (r²) | 0.999 | Not Specified | Not Specified |
| Limit of Detection (LOD) | 0.002 µg/g | 0.104 mg/L | 0.01 - 0.09 mg/L |
| Limit of Quantification (LOQ) | 0.006 µg/g | 0.316 mg/L | 0.02 - 0.29 mg/L |
| Recovery (%) | 88.34 - 101.36 | 80 - 90 | 88.16 |
| Relative Standard Deviation (RSD) (%) | 0.99 - 4.05 | Not Specified | Not Specified |
Protocols
Protocol 1: Quantification of this compound in Technical Products
This protocol is adapted from a method for monitoring process-related impurities of this compound.[1]
-
Standard Preparation: Dissolve 5.0 mg of this compound standard in 10 mL of the mobile phase to prepare a stock solution. Further dilute to desired concentrations for calibration.[1]
-
Sample Preparation: Dissolve 5.0 mg of the technical sample in 10 mL of the mobile phase.[1]
-
HPLC Analysis:
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Protocol 2: Analysis of this compound Residues in Water
This protocol is based on a simultaneous detection method for multiple organophosphates.[4]
-
Standard Preparation: Prepare a stock solution of this compound in methanol and dilute to create a series of calibration standards.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take a known volume of the water sample.
-
Extract the sample with dichloromethane.
-
Collect the organic layer and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Quantification: Determine the concentration of this compound using a calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification by HPLC.
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of this compound via acetylcholinesterase inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound insecticide bioactivation in relation to antidote action and the stereospecificity of acetylcholinesterase inhibition, reactivation, and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Rapid Detection of Profenofos Using Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Profenofos is a broad-spectrum organophosphate insecticide and acaricide widely used in agriculture to protect crops from a variety of pests.[1] However, its potential toxicity to non-target organisms and humans necessitates sensitive and rapid detection methods to ensure food safety and environmental monitoring. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer a powerful platform for the rapid and cost-effective detection of this compound residues.[2][3] These methods are based on the highly specific recognition between an antibody and the this compound molecule. This document provides detailed application notes and protocols for the development of immunoassays for the rapid detection of this compound.
Principle of this compound Immunoassays
Due to its small molecular size, this compound is not immunogenic on its own.[4][5] Therefore, the development of an immunoassay for this compound requires it to be conjugated to a larger carrier protein, a process that involves the synthesis of a hapten . The hapten is a derivative of the this compound molecule that contains a functional group for conjugation. This hapten-protein conjugate is then used to immunize animals to produce antibodies that can specifically recognize this compound.
The most common immunoassay formats for small molecule detection are competitive assays.[6] In a competitive immunoassay, free this compound in a sample competes with a labeled this compound conjugate for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample.
Key Experimental Protocols
Hapten Synthesis and Antigen Preparation
The synthesis of a suitable hapten is a critical first step in the development of any immunoassay for a small molecule.[7] The hapten should retain the key structural features of the target molecule to ensure the generated antibodies have high specificity.
Protocol: Synthesis of a this compound Hapten with a Carboxyl Group
This protocol is a generalized procedure based on common strategies for organophosphate pesticide hapten synthesis.
Materials:
-
This compound
-
3-Mercaptopropionic acid
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Sodium sulfate
-
Hydrochloric acid (HCl)
-
Bovine Serum Albumin (BSA)
-
Ovalbumin (OVA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dialysis tubing
Procedure:
-
Hapten Synthesis:
-
Dissolve this compound and 3-mercaptopropionic acid in DMF.
-
Add potassium carbonate to the solution and stir the reaction mixture at room temperature for 24 hours.
-
After the reaction, acidify the mixture with HCl and extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the this compound hapten.
-
Confirm the structure of the hapten using techniques like NMR and mass spectrometry.
-
-
Preparation of Immunizing and Coating Antigens:
-
Dissolve the this compound hapten, NHS, and DCC in DMF and stir for 4 hours at room temperature to activate the carboxyl group.
-
Separately, dissolve BSA (for the immunizing antigen) or OVA (for the coating antigen) in a borate buffer (pH 9.0).
-
Slowly add the activated hapten solution to the protein solution with constant stirring.
-
Continue the reaction overnight at 4°C.
-
Dialyze the conjugate against phosphate-buffered saline (PBS) for 3 days to remove unreacted hapten and other small molecules.
-
Characterize the conjugates by determining the protein concentration and the hapten-to-protein conjugation ratio.
-
Antibody Production
Both polyclonal and monoclonal antibodies can be used for this compound immunoassays. Monoclonal antibodies offer higher specificity and consistency.[8]
Protocol: Production of Monoclonal Antibodies (General Workflow)
-
Immunization:
-
Emulsify the this compound-BSA immunizing antigen with an equal volume of Freund's complete adjuvant.
-
Immunize BALB/c mice with the emulsion via intraperitoneal injection.
-
Administer booster injections with the antigen emulsified in Freund's incomplete adjuvant every 3-4 weeks.
-
Monitor the antibody titer in the mouse serum using an indirect ELISA.
-
-
Hybridoma Production:
-
Once a high antibody titer is achieved, give the mouse a final booster injection three days before cell fusion.
-
Isolate spleen cells from the immunized mouse and fuse them with myeloma cells (e.g., Sp2/0) using polyethylene glycol (PEG).
-
Select for hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.
-
-
Screening and Cloning:
-
Screen the culture supernatants for the presence of this compound-specific antibodies using an indirect competitive ELISA (ic-ELISA).
-
Select positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.
-
Expand the selected monoclonal hybridoma cells in vitro or in vivo (as ascites) to produce a large quantity of monoclonal antibodies.
-
Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A/G affinity chromatography.
-
Development of a Competitive Indirect ELISA (ic-ELISA)
Materials:
-
This compound-OVA coating antigen
-
Anti-profenofos monoclonal antibody
-
Goat anti-mouse IgG conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
PBS and PBST (PBS with 0.05% Tween 20)
-
This compound standard solutions
-
96-well microtiter plates
Protocol:
-
Coating:
-
Dilute the this compound-OVA coating antigen in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antigen to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with PBST.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 5% non-fat milk in PBST) to each well.
-
Incubate for 2 hours at 37°C.
-
Wash the plate three times with PBST.
-
-
Competitive Reaction:
-
Add 50 µL of this compound standard solution or sample extract to each well.
-
Immediately add 50 µL of the diluted anti-profenofos monoclonal antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with PBST.
-
-
Enzyme Reaction:
-
Add 100 µL of the diluted HRP-conjugated goat anti-mouse IgG to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with PBST.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15 minutes at room temperature.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Development of a Colloidal Gold-Based Lateral Flow Immunoassay (LFIA)
Materials:
-
Nitrocellulose (NC) membrane
-
Sample pad, conjugate pad, and absorbent pad
-
PVC backing card
-
Colloidal gold solution (e.g., 20 nm)
-
Anti-profenofos monoclonal antibody
-
This compound-OVA conjugate (for the test line)
-
Goat anti-mouse IgG (for the control line)
-
Dispensing and cutting equipment
Protocol:
-
Preparation of Colloidal Gold-Antibody Conjugate:
-
Adjust the pH of the colloidal gold solution.
-
Add the anti-profenofos monoclonal antibody to the colloidal gold solution and incubate.
-
Add a blocking agent (e.g., BSA) to stabilize the conjugate.
-
Centrifuge and resuspend the conjugate in a storage buffer.
-
-
Preparation of the Test Strip:
-
Laminate the NC membrane, sample pad, conjugate pad, and absorbent pad onto a PVC backing card.
-
Dispense the this compound-OVA conjugate onto the NC membrane to form the test line (T line).
-
Dispense the goat anti-mouse IgG onto the NC membrane to form the control line (C line).
-
Dry the assembled card.
-
Cut the card into individual test strips of a defined width.
-
-
Assay Procedure:
-
Apply a defined volume of the sample extract to the sample pad.
-
The liquid will migrate along the strip by capillary action.
-
If this compound is present in the sample, it will compete with the this compound-OVA on the T line for binding to the colloidal gold-antibody conjugate.
-
Observe the results on the T and C lines after a specified time (e.g., 10-15 minutes).
-
Data Presentation
Table 1: Performance Characteristics of this compound Immunoassays
| Immunoassay Type | Analyte | Antibody Type | IC50 (ng/mL) | Limit of Detection (LOD) (ng/mL) | Linear Range (ng/mL) | Reference |
| ic-ELISA | This compound | Monoclonal | 12.9 | 4.6 | - | [8] |
| Colloidal Gold GICA | This compound | Monoclonal | - | Visual: 20, Quantitative: 5.2 | 10.0 - 83.8 | [8] |
| Colloidal Silver LFIA | This compound | Polyclonal | - | Visual: 200, Optical: 10 | - | [1][2][9] |
GICA: Gold Immunochromatographic Assay
Table 2: Cross-Reactivity of a Colloidal Silver-Based LFIA for this compound
| Compound | Cross-Reactivity (%) | Reference |
| This compound | 100 | [1][2][9] |
| Omethoate | No cross-reaction | [1][2][9] |
| Methamidophos | No cross-reaction | [1][2][9] |
| Pyraclofos | No cross-reaction | [1][2][9] |
Visualizations
Caption: Workflow of the competitive indirect ELISA for this compound detection.
Caption: Principle of the competitive Lateral Flow Immunoassay for this compound.
References
- 1. Colloidal silver-based lateral flow immunoassay for detection of this compound pesticide residue in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Lateral flow assay applied to pesticides detection: recent trends and progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijesm.co.in [ijesm.co.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Monoclonal antibody based colloidal gold immunochromatographic assay for the visual and rapid screening of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colloidal silver-based lateral flow immunoassay for detection of this compound pesticide residue in vegetables - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Profenofos
Introduction
Profenofos, an organophosphate insecticide and acaricide, is widely utilized in agriculture to protect crops from a variety of pests.[1] Its widespread use, however, raises concerns about potential environmental contamination and residues in food products, necessitating sensitive and efficient analytical methods for its detection.[2][3] Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive sample preparation technique for the extraction and preconcentration of this compound from various matrices prior to chromatographic analysis.[3][4][5] This document provides detailed application notes and protocols for the sampling of this compound using SPME.
Principle of SPME
SPME is a microextraction technique where a fused silica fiber coated with a stationary phase is exposed to a sample or its headspace.[6] Analytes partition from the sample matrix into the fiber coating until equilibrium is reached.[6] The fiber is then withdrawn and transferred to the injection port of a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for thermal desorption and analysis.[3][7]
Application
This method is applicable for the determination of this compound in various matrices, including:
Quantitative Data Summary
The following tables summarize the quantitative data for this compound analysis using different microextraction techniques, including SPME and related methods.
Table 1: Performance Characteristics of a Molecularly Imprinted Polymer Pipette-Tip Micro Solid Phase Extraction (MIP-PT-µSPE) Method for this compound.
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 1000.0 µg/L | [8][11] |
| Limit of Detection (LOD) | 0.33 µg/L | [8][11] |
| Reproducibility (RSD) | < 5.6% | [8][11] |
| Enrichment Factor | 31 | [8][11] |
| Recoveries in Real Samples | 95.2 - 99.6% | [8] |
Table 2: Analytical Characteristics of Headspace SPME (HS-SPME) Coupled with GC-FID for Organophosphorus Insecticides.
| Parameter | Value | Reference |
| Linearity Range | 0.01 - 83 µg/L | [16] |
| Limit of Detection (LOD) | 0.01 - 0.93 µg/L | [16] |
| Limit of Quantification (LOQ) | 0.03 - 2.79 µg/L | [16] |
| Repeatability (RSD) | 4.8 - 10.1% | [16] |
| Coefficient of Determination (R²) | > 0.9830 | [16] |
Table 3: Performance of SPME with Various Fiber Coatings for Organophosphorus Insecticides in Natural Waters.
| Parameter | Value | Reference |
| Concentration Range | 0.5 - 50 µg/L | [9] |
| Limit of Detection (LOD) | 2 - 90 ng/L | [9] |
| Recoveries | > 80% | [9] |
| Linearity (R²) | > 0.982 | [9] |
| Relative Standard Deviation (RSD) | 3 - 15% | [9] |
Experimental Protocols
Protocol 1: Direct Immersion SPME (DI-SPME) for this compound in Water Samples
This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.
1. Materials and Reagents
-
SPME Fiber Assembly: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is a common choice for organophosphorus pesticides.[9][17]
-
SPME Holder (manual or autosampler)
-
Sample Vials with PTFE-faced septa
-
Stir plate and stir bars
-
Gas Chromatograph with a suitable detector (e.g., Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD), or Flame Photometric Detector (FPD)).[2]
-
This compound standard solution
-
Sodium chloride (NaCl)
-
Methanol (for cleaning)
2. SPME Fiber Conditioning
-
Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a temperature slightly above the intended desorption temperature.
3. Sample Preparation
-
Collect the water sample in a clean glass container.
-
Place a known volume of the water sample (e.g., 10 mL) into a sample vial.
-
If required, adjust the sample pH. For many organophosphorus pesticides, a neutral or slightly acidic pH is suitable.[11]
-
Add a magnetic stir bar to the vial.
-
To enhance extraction efficiency, add NaCl (e.g., to a final concentration of 5-25% w/v) to the sample to increase the ionic strength.[9][16]
4. SPME Extraction
-
Place the vial on a magnetic stir plate.
-
Insert the SPME device through the vial's septum, ensuring the needle tip is above the liquid surface.
-
Expose the fiber to the sample by depressing the plunger. The fiber should be immersed in the liquid sample.
-
Begin stirring the sample at a constant rate (e.g., 800 rpm) to facilitate mass transfer.[18]
-
Allow the fiber to be exposed to the sample for a predetermined extraction time (e.g., 30-60 minutes). This time should be optimized to achieve equilibrium or consistent pre-equilibrium extraction.[9]
5. Desorption and GC Analysis
-
After extraction, retract the fiber into the needle and withdraw the SPME device from the vial.
-
Immediately insert the SPME device into the heated injection port of the GC.
-
Depress the plunger to expose the fiber and desorb the analytes. A typical desorption temperature is 220-280°C for 2-10 minutes.
-
Start the GC analysis simultaneously with the desorption process.
-
After desorption, retract the fiber and remove the device from the injector.
Protocol 2: Headspace SPME (HS-SPME) for this compound in Solid or Complex Matrices
HS-SPME is preferred for complex matrices like soil or food to minimize matrix effects on the fiber.[7]
1. Materials and Reagents
-
Same as Protocol 1.
2. SPME Fiber Conditioning
-
As described in Protocol 1.
3. Sample Preparation
-
Weigh a known amount of the homogenized solid sample (e.g., 1-5 g of soil or blended food) into a sample vial.
-
Add a small amount of deionized water to moisten the sample if necessary.
-
Add a magnetic stir bar.
-
Add NaCl to increase the ionic strength.
-
Seal the vial with a PTFE-faced septum.
4. SPME Extraction
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 65-80°C) to facilitate the volatilization of this compound into the headspace.[14][16]
-
Place the vial on a magnetic stir plate if agitation is required.
-
Insert the SPME device through the vial's septum, with the needle tip positioned in the headspace above the sample.
-
Expose the fiber to the headspace for a defined extraction time (e.g., 30-70 minutes).[16]
-
Equilibration time for the sample in the sealed vial before exposing the fiber can also be an important parameter to optimize.[16]
5. Desorption and GC Analysis
-
As described in Protocol 1.
Visualizations
Caption: Experimental workflow for SPME sampling and analysis of this compound.
Caption: Key parameters influencing the efficiency of the SPME process.
References
- 1. plantarchives.org [plantarchives.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of this compound in seawater and foodstuff samples after its molecularly imprinted polymer pipette-tip micro solid phase extraction optimized by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of an SPME method, using PDMS, PA, PDMS-DVB, and CW-DVB SPME fiber coatings, for analysis of organophosphorus insecticides in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. old.uoi.gr [old.uoi.gr]
- 11. researchgate.net [researchgate.net]
- 12. ejurnal.ung.ac.id [ejurnal.ung.ac.id]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Development of In-Needle SPME Devices for Microextraction Applied to the Quantification of Pesticides in Agricultural Water - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes: Use of Profenofos in Controlling Resistant Insect Populations
Introduction
Profenofos is a broad-spectrum, non-systemic organophosphate insecticide and acaricide with contact and stomach action.[1] It is utilized on a variety of crops, including cotton, maize, soybeans, potatoes, and vegetables, primarily to control lepidopteran insects and other pests like aphids and mites.[2][3] The mode of action for this compound, like other organophosphates, is the inhibition of the acetylcholinesterase (AChE) enzyme in the insect's nervous system.[2][4] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve firing, paralysis, and eventual death of the insect.[5][6]
The development of insecticide resistance is a significant challenge in pest management. Overreliance on a single class of insecticides can lead to the selection of resistant individuals within an insect population, rendering the chemical less effective over time. Resistance to this compound has been documented in numerous pest species, including Bemisia tabaci (whitefly), Spodoptera littoralis, and Musca domestica (housefly).[1] Understanding the mechanisms of resistance and implementing appropriate management strategies are crucial for maintaining the efficacy of this compound and other valuable insecticides.
Mechanisms of this compound Resistance
Insecticide resistance to this compound is primarily attributed to two key mechanisms: increased metabolic detoxification and alterations in the target site.
-
Metabolic Resistance: This is the most common mechanism and involves the evolution of enhanced enzyme systems that detoxify the insecticide before it can reach its target site. Three main groups of enzymes are implicated:
-
Esterases (EST): These enzymes hydrolyze the ester bonds in this compound, rendering it non-toxic. Studies have shown that elevated esterase activity is highly correlated with this compound resistance in insects like the tobacco budworm, Heliothis virescens, and the housefly, Musca domestica.[7][8]
-
Mixed-Function Oxidases (MFOs): This superfamily of enzymes, often involving cytochrome P450s, can metabolize this compound through oxidation.[9] While the parent form of this compound is active, CYP-mediated metabolism can lead to detoxification.[10] The use of the synergist Piperonyl Butoxide (PBO), an MFO inhibitor, can help indicate the role of these enzymes in resistance.[9]
-
Glutathione S-Transferases (GSTs): These enzymes conjugate glutathione to this compound, facilitating its excretion. The use of synergists like diethyl maleate (DM) can point to the involvement of GSTs in the detoxification process.[9]
-
-
Target Site Insensitivity: This mechanism involves genetic mutations that alter the structure of the acetylcholinesterase (AChE) enzyme, the target of this compound. These alterations reduce the binding affinity of the insecticide to the enzyme, thereby diminishing its inhibitory effect.[8] This results in the insect being able to tolerate higher doses of the insecticide.
Quantitative Data on this compound Efficacy and Resistance
The following tables summarize data from various studies, illustrating the level of resistance to this compound in different insect populations and the impact of synergists.
Table 1: this compound Toxicity and Resistance Ratios in Selected Insect Pests
| Insect Species | Strain | LC50 (µg/mL) | Resistance Ratio (RR) | Reference |
| Musca domestica | Lab-Susceptible | 1.70 | - | [7][11] |
| Field Strain (G0) | 50.49 | 29.70 | [7][11] | |
| Profen-SEL (G5) | 176.03 | 103.55 | [7][11] | |
| Bemisia tabaci | Susceptible | - | - | [9] |
| This compound-Resistant | - | 720.11 | [9] | |
| Spodoptera litura | UNSEL | - | 1 | [12] |
| Profen-SEL (G14) | - | 134 | [12] |
LC50 (Lethal Concentration 50): The concentration of insecticide that kills 50% of the test population. Resistance Ratio (RR): LC50 of the resistant strain / LC50 of the susceptible strain. Profen-SEL: Strain selected with this compound over multiple generations.
Table 2: Effect of Synergists on this compound Toxicity in Resistant Insects
| Insect Species | Resistant Strain | Synergist | Synergism Ratio (SR) | Implicated Enzyme | Reference |
| Musca domestica | Profen-SEL | Piperonyl Butoxide (PBO) | 2.0x | MFOs | [7] |
| Profen-SEL | S,S,S-tributylphosphorotrithioate (DEF) | 3.0x | Esterases | [7] | |
| Bemisia tabaci | This compound-Resistant | Piperonyl Butoxide (PBO) | High | MFOs | [9] |
| This compound-Resistant | Diethyl Maleate (DM) | High | GSTs | [9] | |
| This compound-Resistant | S,S,S-tributylphosphorotrithioate (DEF) | Slight | Esterases | [9] |
Synergism Ratio (SR): LC50 of insecticide alone / LC50 of insecticide + synergist.
Protocols for Resistance Monitoring and Characterization
Detailed and standardized protocols are essential for monitoring the development of resistance and understanding its underlying mechanisms.
Protocol 1: Monitoring this compound Resistance using Leaf-Dip Bioassay
This protocol is adapted for assessing the toxicity of this compound to lepidopteran larvae, such as Spodoptera frugiperda.[13]
1. Objective: To determine the dose-response mortality of an insect population to this compound and calculate the LC50 value.
2. Materials:
-
This compound (technical grade)
-
Acetone or appropriate solvent
-
Triton X-100 or similar surfactant
-
Distilled water
-
Host plant leaves (e.g., castor bean, cotton)[13]
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Soft forceps
-
Second or third instar larvae of the target insect
-
Beakers, volumetric flasks, and pipettes
3. Insect Rearing and Selection:
-
Maintain a susceptible laboratory strain and the field-collected population under controlled conditions (e.g., 25 ± 1 °C, 60–70% RH, 16:8 h L:D photoperiod).[13]
-
Rear larvae on a suitable artificial diet or host plant leaves.[12]
-
For selection experiments, expose larvae of each generation to a discriminating concentration of this compound to select for resistant individuals.[12]
4. Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Make a series of at least five serial dilutions, adding a constant amount of surfactant (e.g., 0.1%) to each dilution. A control solution containing only water and surfactant should also be prepared.
-
Leaf-Dipping: Select fresh, undamaged host plant leaves. Dip each leaf into a test concentration for 10-20 seconds with gentle agitation.[13] Allow the leaves to air-dry completely.
-
Exposure: Place one treated leaf into each Petri dish lined with moist filter paper. Introduce a known number of larvae (e.g., 10-25) into each dish.[13][14] Use four to five replicates per concentration.
-
Incubation: Seal the Petri dishes and incubate under controlled environmental conditions.
-
Data Collection: Assess larval mortality after 24, 48, and/or 72 hours. Larvae are considered dead if they cannot move in a coordinated manner when prodded with a fine brush.
5. Data Analysis:
-
Correct mortality data for control mortality using Abbott's formula.
-
Perform probit analysis on the corrected mortality data to calculate the LC50 value, 95% confidence limits, and the slope of the dose-response curve.
-
Calculate the Resistance Ratio (RR) by dividing the LC50 of the field population by the LC50 of the susceptible reference population.
Protocol 2: Characterizing Resistance Mechanisms using Synergist Assays
1. Objective: To determine the role of major detoxification enzyme systems (MFOs, Esterases, GSTs) in this compound resistance.
2. Materials:
-
Same materials as Protocol 1
-
Synergists:
3. Procedure:
-
Determine the appropriate sub-lethal concentration of each synergist that does not cause significant mortality on its own.
-
Perform two sets of bioassays (as described in Protocol 1) concurrently:
-
This compound alone: A full range of this compound concentrations.
-
This compound + Synergist: A full range of this compound concentrations, with each solution also containing the predetermined concentration of a specific synergist (e.g., PBO).
-
-
Repeat the second set of bioassays for each synergist to be tested.
4. Data Analysis:
-
Calculate the LC50 for this compound alone and for each this compound + synergist combination.
-
Calculate the Synergism Ratio (SR) for each synergist:
-
SR = LC50 of this compound alone / LC50 of this compound + synergist
-
-
An SR value significantly greater than 1.0 suggests that the inhibited enzyme system plays a role in resistance. For example, a high SR for PBO indicates MFO-mediated resistance.[7][9]
Resistance Management Strategies
To delay the development of resistance and preserve the utility of this compound, an integrated approach is necessary.
-
Insecticide Rotation: Avoid the exclusive and repeated use of this compound or other organophosphates (IRAC Group 1B).[1][15] Rotate with insecticides from different chemical classes with different modes of action.[7][16]
-
Use of Mixtures: Tank-mixing or using pre-mixed formulations of this compound with insecticides from other classes (e.g., pyrethroids like cypermethrin) can provide broader-spectrum control and may help manage resistance to either component.[5][16]
-
Monitoring: Regularly monitor pest populations for signs of resistance using bioassays (Protocol 1). This allows for early detection and timely adjustments to control strategies.
-
Integrated Pest Management (IPM): Combine chemical control with other tactics, such as cultural practices (e.g., crop rotation), biological control (use of natural predators), and the use of pest-resistant crop varieties.[6] This reduces the overall selection pressure on the pest population.
-
Optimal Application: Apply insecticides only when pest populations reach economic threshold levels.[3] Ensure proper timing, dosage, and spray coverage to maximize efficacy and minimize sublethal exposures that can favor the selection of resistant individuals.[6][16]
References
- 1. This compound (Ref: OMS 2004) [sitem.herts.ac.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound 720 g/L EC - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]
- 4. researchgate.net [researchgate.net]
- 5. pomais.com [pomais.com]
- 6. This compound insecticide [cnagrochem.com]
- 7. complete.bioone.org [complete.bioone.org]
- 8. Characterization of esterases associated with this compound resistance in the tobacco budworm, Heliothis virescens (F.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection and Preliminary Mechanism of Resistance to this compound in a Field Strain of Musca domestica (Diptera: Muscidae) from Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. villacrop.co.za [villacrop.co.za]
- 16. News - this compound Cypermethrin Uses: Crops, Target Pests & Application Tips [bigpesticides.com]
Application Notes and Protocols for Enhanced Profenofos Efficacy Through Advanced Formulation and Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Profenofos is a broad-spectrum organophosphate insecticide and acaricide widely used in agriculture. However, conventional formulations of this compound often suffer from drawbacks such as rapid degradation, environmental concerns, and the need for frequent applications. Advanced formulation and delivery systems, particularly nano-based platforms, offer promising solutions to enhance the efficacy, stability, and safety profile of this compound. This document provides detailed application notes and experimental protocols for the formulation of this compound-loaded nanoemulsions, microcapsules, and solid lipid nanoparticles (SLNs) to achieve controlled release and improved pest management.
Rationale for Advanced Formulations
Conventional emulsifiable concentrate (EC) formulations of this compound are susceptible to degradation under environmental conditions like sunlight and high temperatures. This degradation not only reduces the efficacy of the pesticide but can also lead to the formation of toxic impurities. Nano-delivery systems can protect the active ingredient from premature degradation, ensure its targeted delivery, and provide a sustained release, thereby reducing the required dosage and minimizing environmental impact.[1]
Key Advantages of Nano-formulations:
-
Enhanced Stability: Encapsulation within nanoparticles protects this compound from photolysis and hydrolysis.[1][2]
-
Controlled Release: Provides prolonged and sustained release of the active ingredient, reducing the frequency of application.[2][3]
-
Improved Efficacy: Increased bioavailability and better adhesion to plant surfaces can lead to higher pest mortality rates at lower concentrations.[4][5]
-
Reduced Environmental Impact: Lower dosage and targeted delivery minimize contamination of soil and water resources.[5]
-
Reduced Toxicity: Encapsulation can reduce the immediate toxicity of the pesticide to non-target organisms.[3]
Data Presentation: Efficacy of this compound Formulations
The following tables summarize quantitative data on the performance of different this compound formulations.
Table 1: Comparative Efficacy of this compound-Loaded Nanoliposomes vs. Conventional Formulation against Spodoptera litura [4]
| Formulation | Concentration (%) | Mean Survival Rate (%) after 48h | Median Survival (MS) Time (hours) | Hazard Ratio |
| Conventional this compound | 0.174 | 0 | 24 | 1.000 |
| Nanoliposome Encapsulated this compound | 0.174 | 50 | 48 | 3.051 (less toxic) |
| Conventional this compound | 0.084 | 35.42 (at 36h) | ~36 | 1.000 |
| Nanoliposome Encapsulated this compound | 0.084 | >50 | 60 | - |
Table 2: In Vitro Release and Photodegradation of this compound Formulations [2]
| Formulation | Parameter | Day 11 | Day 13 |
| Conventional this compound | Active Ingredient Release (%) | 100 | - |
| Nanoliposome Encapsulated this compound | Active Ingredient Release (%) | 76.99 ± 8.20 | - |
| Conventional this compound | Photodegradation (%) | - | 100 |
| Nanoliposome Encapsulated this compound | Photodegradation (%) | - | 66.77 ± 3.4 |
Experimental Protocols
Preparation of this compound-Loaded Nanoemulsion
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound for enhanced foliar application.
Materials:
-
This compound (technical grade)
-
Oil phase: Toluene or other suitable solvent
-
Aqueous phase: Deionized water
-
Surfactant: Tween 80 or a combination of non-ionic surfactants
-
Co-surfactant/Co-solvent: Butanol or similar alcohol
-
High-shear homogenizer or ultrasonicator
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of technical grade this compound in the chosen oil (e.g., toluene). Add the co-surfactant (e.g., butanol) to this mixture.
-
Aqueous Phase Preparation: Disperse the surfactant (e.g., Tween 80) in deionized water.
-
Pre-emulsion Formation: Slowly add the organic phase to the aqueous phase under continuous stirring using a magnetic stirrer to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-energy emulsification using either a high-shear homogenizer (e.g., at 10,000 rpm for 15-30 minutes) or an ultrasonicator. The process should be carried out in a temperature-controlled environment to prevent degradation of this compound.
-
Nanoemulsion Formation: Continue homogenization until a translucent or milky-white nanoemulsion with a desired droplet size is obtained.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Preparation of this compound-Loaded Microcapsules
Objective: To encapsulate this compound within a polymer shell to achieve controlled and sustained release.
Materials:
-
This compound (technical grade)
-
Polymer: Polyurea, polyurethane, or polylactic acid (PLA)
-
Hydrophobic monomer (e.g., isocyanate)
-
Cross-linking agent (e.g., an amine like ethylenediamine - EDA)
-
Solvent for this compound (e.g., a hydrocarbon fluid)
-
Aqueous phase: Water with a stabilizer (e.g., polyvinyl alcohol - PVA)
-
Homogenizer
Protocol (based on interfacial polymerization):
-
Organic Phase Preparation: Dissolve this compound and the hydrophobic monomer (e.g., isocyanate) in the solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 6% PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion with the desired droplet size.
-
Polymerization: Add the cross-linking amine (e.g., EDA solution) to the emulsion while stirring. The polymerization will occur at the oil-water interface, forming the microcapsule shell.
-
Curing: Continue stirring for a specified period (e.g., 30 minutes to several hours) to allow for complete polymerization and curing of the microcapsules.
-
Finishing: Add any finishing agents like thickeners or anti-foaming agents if required.
-
Characterization: Analyze the microcapsules for particle size, morphology (using SEM), encapsulation efficiency, and in vitro release profile.[6]
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To formulate this compound in a solid lipid matrix for improved stability and controlled release.
Materials:
-
This compound (technical grade)
-
Solid Lipid: Glyceryl monostearate (GMS), Compritol® 888 ATO, or similar
-
Surfactant: Poloxamer 188, Tween 80, or similar
-
Co-surfactant (optional): Soy lecithin or similar
-
Aqueous phase: Deionized water
-
High-pressure homogenizer or ultrasonicator
Protocol (Hot Homogenization Method):
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication for a specific number of cycles to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming solid lipid nanoparticles with this compound entrapped within the matrix.
-
Characterization: Characterize the SLNs for particle size, PDI, zeta potential, entrapment efficiency, drug loading, and in vitro release profile.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound action via inhibition of Acetylcholinesterase (AChE).[5][7]
Experimental Workflow
Caption: General workflow for developing and evaluating this compound nanoformulations.
Logical Relationship Diagram
Caption: Logical relationship between nanoformulation properties and improved outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound insecticide bioactivation in relation to antidote action and the stereospecificity of acetylcholinesterase inhibition, reactivation, and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of dose-dependent in vivo acetylcholinesterase inhibition by this compound in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of Profenofos standard solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Profenofos standard solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound standard solutions?
A1: The stability of this compound standard solutions is primarily influenced by several factors:
-
pH: this compound is unstable under alkaline conditions and hydrolyzes rapidly. It is relatively stable under neutral and slightly acidic conditions.[1][2]
-
Temperature: Elevated temperatures accelerate the degradation of this compound.[3][4][5]
-
Light: Exposure to sunlight and UV radiation can lead to photodegradation.[3]
-
Solvent: The choice of solvent can impact the stability of the solution.
-
Presence of Oxidizing and Reducing Agents: Organophosphates like this compound can react with strong oxidizing and reducing agents.[1]
Q2: What is the main degradation product of this compound?
A2: The main degradation product of this compound is 4-bromo-2-chlorophenol, which is formed through hydrolysis and photolysis.[3] Other degradation products that have been identified include O-ethyl-O-(2-chloro-4-bromo-phenyl)-phosphate and O-(4-bromophenyl) O-ethyl S-propyl phosphorothioate.[3]
Q3: What are the recommended storage conditions for this compound standard solutions?
A3: To ensure the stability of this compound standard solutions, it is recommended to:
-
Protect them from light by using amber vials or storing them in the dark.[5][7]
-
Ensure the container is tightly sealed to prevent solvent evaporation and contamination.[6]
-
Store in a well-ventilated area.[6]
Q4: Which solvents are suitable for preparing this compound standard solutions?
A4: this compound is readily miscible with most organic solvents.[1] Commonly used solvents for preparing analytical standards include:
The choice of solvent may depend on the analytical technique being used (e.g., LC-MS/MS, GC).
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Decreasing peak area or concentration over time | Degradation of this compound in the standard solution. | 1. Check Storage Conditions: Ensure the solution is stored at the recommended temperature (2-8°C) and protected from light. 2. Evaluate Solvent: If using a protic solvent like methanol, consider switching to an aprotic solvent like acetonitrile, which may offer better stability for certain compounds. 3. Prepare Fresh Standards: Prepare fresh working standards from a stock solution more frequently. If the stock solution is old, prepare a new stock solution. 4. pH of the Solution: Ensure the solvent is neutral or slightly acidic. Avoid any alkaline contamination. |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products. | 1. Identify Degradation Products: The primary degradation product is 4-bromo-2-chlorophenol. Check for its presence in your chromatogram. 2. Review Storage and Handling: Improper storage (high temperature, light exposure) can accelerate degradation. 3. Use a Freshly Prepared Standard: Compare the chromatogram of the problematic standard with that of a freshly prepared one to confirm the presence of new peaks. |
| Inconsistent or non-reproducible results | Instability of the standard solution or improper preparation. | 1. Verify Solution Preparation: Double-check all calculations and dilutions. Ensure accurate weighing of the reference standard. 2. Assess Solution Stability: Perform a stability study by analyzing the solution at different time points to determine its shelf life under your laboratory's conditions. 3. Ensure Homogeneity: Properly mix the solution before each use, especially after it has been stored for a period. |
Quantitative Data on this compound Stability
Table 1: Effect of pH on this compound Hydrolysis (at 20°C)
| pH | Half-life (DT50) |
| 5 | 93 days |
| 7 | 14.6 days |
| 9 | 5.7 hours |
| (Source: PubChem, Coromandel International Limited)[1] |
Table 2: Thermal and Photodegradation of this compound Formulations
| Condition | Duration | Degradation (%) | Calculated Shelf-life (t95) |
| Storage at 54 ±2°C | 70 days | 7.24 - 10.02 | 34.20 - 46.64 days |
| Exposure to Sunlight | 70 days | 5.48 - 7.20 | 46.64 - 64.13 days |
| (Source: Egyptian Journal of Agricultural Research)[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Stock and Working Solutions
Objective: To prepare accurate and stable standard solutions of this compound for analytical purposes.
Materials:
-
This compound analytical standard (of known purity)
-
LC-MS or HPLC grade solvent (e.g., methanol, acetonitrile)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Amber glass vials with screw caps
Procedure:
-
Preparation of Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh 10 mg of the this compound analytical standard into a 10 mL Class A volumetric flask.[8] b. Dissolve the standard in a small amount of the chosen solvent (e.g., methanol). c. Once fully dissolved, make up the volume to the 10 mL mark with the same solvent. d. Stopper the flask and invert it several times to ensure a homogenous solution. e. Transfer the stock solution to a labeled amber glass vial and store at 2-8°C.
-
Preparation of Intermediate and Working Solutions: a. Prepare an intermediate solution (e.g., 100 µg/mL) by diluting the stock solution. For example, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and make up to the mark with the solvent.[8] b. Prepare working solutions at the desired concentrations by further diluting the intermediate or stock solution. For example, to prepare a 1 µg/mL working standard, dilute 100 µL of the 100 µg/mL intermediate solution to 10 mL. c. Store all solutions in tightly sealed amber vials at 2-8°C when not in use.
Protocol 2: Accelerated Stability Study of this compound Solution
Objective: To evaluate the stability of a prepared this compound standard solution under accelerated conditions.
Materials:
-
Prepared this compound standard solution
-
Temperature-controlled oven or incubator
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, LC-MS/MS)
-
Amber vials
Procedure:
-
Initial Analysis (Time 0): a. Analyze the freshly prepared this compound standard solution to determine its initial concentration. This will serve as the baseline.
-
Accelerated Storage: a. Aliquot the standard solution into several amber vials. b. Place the vials in an oven or incubator set at an elevated temperature (e.g., 54 ± 2°C, as per FAO guidelines for accelerated storage tests).[3][11]
-
Time-Point Analysis: a. At predetermined time intervals (e.g., 7, 14, 21, and 28 days), remove one vial from the incubator. b. Allow the vial to return to room temperature. c. Analyze the solution to determine the concentration of this compound.
-
Data Analysis: a. Compare the concentration at each time point to the initial concentration. b. Calculate the percentage of degradation over time. c. The shelf-life (e.g., t95, the time at which 95% of the initial concentration remains) can be estimated from the degradation kinetics.[3]
Visualizations
Caption: Primary degradation pathways of this compound.
References
- 1. This compound | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. bu.edu.eg [bu.edu.eg]
- 6. esslabshop.com [esslabshop.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. hpc-standards.com [hpc-standards.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. openknowledge.fao.org [openknowledge.fao.org]
Technical Support Center: Optimization of Profenofos Extraction from Fatty Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on extracting the organophosphate insecticide Profenofos from complex fatty matrices. The information is presented in a structured question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is extracting this compound from fatty matrices particularly challenging? A1: The primary challenge lies in the lipophilic nature of this compound. With a log Pow of 4.44, it is considered fat-soluble, meaning it has a high affinity for the fatty components of the matrix.[1] During extraction, lipids are often co-extracted along with the analyte. These co-extracted fats can interfere with analysis by causing matrix effects, contaminating the analytical system (GC or LC inlets and columns), and leading to inaccurate quantification.[2]
Q2: What is the most recommended extraction method for this application? A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted and modified for pesticide residue analysis in fatty food matrices.[3][4][5] Its two-step process—extraction with a solvent followed by dispersive solid-phase extraction (d-SPE) for cleanup—is effective at isolating analytes like this compound while removing a significant portion of interfering matrix components.[4]
Q3: Which solvent is best for the initial extraction step? A3: Acetonitrile (MeCN) is the most commonly used solvent.[3] While this compound is soluble in it, lipids have relatively low solubility in MeCN, which helps to minimize the amount of fat that gets co-extracted from the sample. For very high-fat samples, a pre-treatment step or modifications like using n-hexane-saturated acetonitrile may be employed.[3][6]
Q4: How can I effectively remove co-extracted lipids during the cleanup phase? A4: The d-SPE cleanup step is critical for removing lipids. This involves adding specific sorbents to the acetonitrile extract. A combination of sorbents is often used to target different types of interferences. The most common sorbents for fatty matrices are Primary Secondary Amine (PSA), C18-bonded silica (C18), and specialized zirconia-based sorbents like Z-Sep.[3][4][7]
Q5: What are "matrix effects" and how can I mitigate them? A5: Matrix effects occur when co-extracted components from the sample enhance or suppress the analyte's signal during analysis, leading to over- or underestimation of its concentration.[2][8][9] In GC-MS analysis, for instance, non-volatile matrix components can accumulate in the injector port, protecting thermally labile pesticides from degradation and causing signal enhancement.[2] Mitigation strategies include:
-
Improving Cleanup: Using more effective d-SPE sorbents like Z-Sep or dual-layer SPE cartridges to remove more matrix interferences.[7][10]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the signal enhancement or suppression caused by the matrix.[2][8]
-
Instrument Maintenance: Regular cleaning of the GC inlet liner and MS ion source is crucial to prevent contamination buildup.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound.
Problem: Low or inconsistent analyte recovery.
-
Possible Cause 1: Inefficient initial extraction.
-
Possible Cause 2: Analyte loss during cleanup.
-
Solution: Some sorbents can retain the analyte of interest. Graphitized Carbon Black (GCB), for example, is excellent for removing pigments but can adsorb planar pesticides. While this compound is not planar, it's essential to validate recoveries with your chosen sorbent combination. If using a new sorbent, test its recovery with a spiked standard solution first.
-
-
Possible Cause 3: Analyte degradation.
-
Solution: this compound can degrade under certain conditions.[11] Ensure that solvents are high-purity and that samples are processed and analyzed in a timely manner. Store extracts at low temperatures if analysis is not performed immediately.
-
Problem: High background or interfering peaks in chromatogram.
-
Possible Cause 1: Insufficient removal of fats and lipids.
-
Solution 1: Incorporate a freezing step. After the initial extraction and centrifugation, place the acetonitrile supernatant in a freezer (e.g., -20°C for 1 hour). Lipids will precipitate and can be removed by decanting or centrifugation at a low temperature.[6]
-
Solution 2: Optimize the d-SPE cleanup sorbents. For high-fat matrices like oils or animal fat, a combination of PSA and C18 is standard. For even more challenging matrices, Z-Sep or Z-Sep+ sorbents are specifically designed for superior fat removal.[4][10]
-
-
Possible Cause 2: Contamination from labware or reagents.
-
Solution: Use high-purity solvents and reagents. Ensure all glassware and centrifuge tubes are scrupulously clean. Run a reagent blank through the entire procedure to identify any sources of contamination.
-
Problem: Poor reproducibility between sample replicates.
-
Possible Cause 1: Non-homogeneous sample.
-
Solution: Fatty matrices can be difficult to homogenize. Ensure the initial sample is blended or processed to a uniform consistency before taking a subsample for extraction.
-
-
Possible Cause 2: Inconsistent d-SPE cleanup.
-
Solution: During the d-SPE step, ensure the sorbent and extract are mixed vigorously (e.g., vortexing for 1 minute) to guarantee consistent interaction. Also, ensure the centrifugation step completely separates the sorbent from the supernatant before taking an aliquot for analysis.
-
Data & Performance
Quantitative data from various studies are summarized below to guide the selection of cleanup parameters.
Table 1: Common d-SPE Sorbents for Fatty Matrix Cleanup
| Sorbent | Primary Function | Target Interferences | Notes |
| MgSO₄ (Magnesium Sulfate) | Removes excess water | Water, some polar compounds | Almost always used in QuEChERS to induce phase separation and remove residual water.[3] |
| PSA (Primary Secondary Amine) | Anion exchange | Fatty acids, organic acids, sugars, some pigments | Standard sorbent for food matrices.[7][12] |
| C18 (Octadecylsilane) | Reverse-phase | Non-polar interferences (fats, lipids) | Very commonly used in combination with PSA for fatty samples.[3][4] |
| Z-Sep / Z-Sep+ | Lewis acid/base & hydrophobic interactions | Fats, lipids, pigments (e.g., chlorophyll) | Zirconia-based; highly effective for matrices with high fat and color.[4] More effective at fat removal than PSA/C18 alone. |
| GCB (Graphitized Carbon Black) | Adsorption | Pigments, sterols | Use with caution as it can retain planar analytes.[7] |
Table 2: Performance of Different Cleanup Methods
| Matrix | Method / Sorbents | Analyte(s) | Typical Recovery | Reference |
| Olive Oil | QuEChERS with Z-Sep+/PSA/MgSO₄ | 39 Pesticides | 72–107% for 92% of analytes | [4] |
| Olive Oil | QuEChERS with EMR-Lipid | 39 Pesticides | 70–113% for 95% of analytes | [4] |
| Avocado (15% fat) | QuEChERS with PSA/C18/MgSO₄ | Hexachlorobenzene (nonpolar) | 27 ± 1% | [3] |
| Animal Fat | n-hexane-MeCN extraction, cooling, d-SPE | Non-polar pesticides | Good recoveries reported after optimization | [6] |
| Various Foods | Dual-layer GCB/PSA SPE | Multiple pesticides | 85-110% for most analytes | [7] |
Note: Recovery can be highly dependent on the specific matrix, its fat content, and the analyte's chemical properties. The recovery of nonpolar pesticides tends to decrease as the fat content of the sample increases.[3]
Experimental Protocols
Modified QuEChERS Protocol for Fatty Matrices (e.g., Avocado, Fish, Oil)
This protocol is a generalized procedure based on common practices cited in the literature.[3][4] Optimization and validation are required for each specific matrix.
1. Sample Preparation & Homogenization
-
Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.
-
For samples with very high fat content (e.g., >15%), consider reducing the sample size to 5 g.
-
Optional: Add an appropriate internal standard.
2. Extraction
-
Add 15 mL of acetonitrile (containing 1% acetic acid, optional for pH-sensitive pesticides) to the tube.
-
Cap the tube and shake vigorously by hand or vortex for 1 minute.
-
Add the salting-out mixture (commonly 6 g anhydrous MgSO₄ and 1.5 g sodium acetate or 4 g MgSO₄ and 1 g NaCl).[3][5]
-
Immediately cap and shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at ≥4000 rpm for 5 minutes.
3. Cleanup - Dispersive SPE (d-SPE)
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbents. Avoid transferring any of the upper oily layer if present.
-
For moderately fatty matrices: 150 mg anhydrous MgSO₄ + 50 mg PSA + 50 mg C18.[3]
-
For highly fatty/pigmented matrices: 150 mg anhydrous MgSO₄ + 50 mg Z-Sep+.
-
Vortex the tube for 1-2 minutes.
-
Centrifuge at high speed (e.g., ≥10,000 rpm) for 5 minutes.
-
The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.
Visual Guides
Diagram 1: General Workflow for this compound Extraction
Caption: A typical QuEChERS workflow for extracting this compound from fatty matrices.
Diagram 2: Troubleshooting Decision Tree
References
- 1. fao.org [fao.org]
- 2. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labsertchemical.com [labsertchemical.com]
- 4. mdpi.com [mdpi.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 12. Comparison of different solid-phase-extraction cartridges for a fatty acid cleanup of the ethyl acetate/cyclohexane based multi-pesticide residue method EN 12393 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing and asymmetry in Profenofos chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Profenofos, specifically focusing on peak tailing and asymmetry.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where the peak's trailing edge is broader than the front, resulting in an asymmetrical peak shape. In an ideal chromatogram, peaks should be symmetrical and Gaussian. Tailing is often an indication of undesirable secondary interactions between the analyte and the stationary phase. It can be quantitatively measured using the tailing factor (Tf) or asymmetry factor (As). A value greater than 1 indicates tailing, with values above 2 often considered unacceptable for quantitative analysis.
Q2: Why is my this compound peak tailing in reverse-phase HPLC?
A2: Peak tailing of this compound in reverse-phase HPLC is commonly attributed to secondary interactions between the analyte and the stationary phase. This compound, an organophosphate pesticide, can interact with residual silanol groups on the silica-based stationary phase (e.g., C18 columns). These interactions, which can be a combination of hydrogen bonding and dipole-dipole forces, can lead to a portion of the analyte being retained more strongly, causing the peak to tail. Other potential causes include column contamination, improper mobile phase pH, column overload, or issues with the HPLC system itself.
Q3: Can the mobile phase composition affect this compound peak shape?
A3: Yes, the mobile phase composition is critical for achieving good peak shape for this compound. The pH of the mobile phase can influence the ionization state of residual silanol groups on the column, affecting the extent of secondary interactions. Using a mobile phase with an appropriate buffer and pH can help to minimize these interactions. Additionally, the choice and concentration of the organic modifier (e.g., acetonitrile or methanol) and the use of mobile phase additives can significantly impact peak symmetry.[1][2]
Q4: I'm observing peak tailing for this compound in my Gas Chromatography (GC) analysis. What are the likely causes?
A4: In Gas Chromatography, peak tailing for this compound can be caused by several factors. These include:
-
Active sites in the inlet or column: Contamination in the GC inlet (liner, septum) or the front of the analytical column can create active sites that interact with this compound.[3][4]
-
Improper column installation: A poorly cut column end or incorrect installation depth in the inlet or detector can cause turbulence and dead volume, leading to peak tailing.[4]
-
Column contamination: Accumulation of non-volatile matrix components on the column can lead to peak distortion.
-
Inappropriate flow rate: A flow rate that is too low may not efficiently transfer the sample through the column.
Q5: How does sample preparation help in preventing peak tailing for this compound?
A5: Proper sample preparation is crucial to minimize matrix effects that can cause peak tailing. A robust sample cleanup procedure, such as Solid Phase Extraction (SPE), can remove interfering compounds from the sample matrix that might otherwise interact with the column or contaminate the GC inlet.[5] Ensuring the sample is dissolved in a solvent compatible with the mobile phase (for HPLC) or is appropriate for the GC injection technique is also essential to prevent peak distortion.
Troubleshooting Guides
HPLC Peak Tailing and Asymmetry
Problem: this compound peak exhibits significant tailing in reverse-phase HPLC.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting this compound peak tailing in HPLC.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Column Issues | Column Contamination: Flush the column with a series of strong solvents. A general procedure is to flush with water, followed by methanol or acetonitrile, and then a less polar solvent like isopropanol if necessary. For persistent contamination, a specific column regeneration procedure may be required.[6][7][8][9] Column Degradation: If the column is old or has been used extensively, its performance may be irreversibly compromised. Replace the column with a new one of the same type. Use of a Guard Column: A contaminated or worn-out guard column can cause peak tailing. Replace the guard column. |
| Mobile Phase | Incorrect pH: The pH of the mobile phase can significantly affect the peak shape of this compound due to its interaction with silanol groups.[2] Prepare a fresh mobile phase and carefully adjust the pH. For this compound, a slightly acidic mobile phase is often preferred.[10] Inappropriate Buffer: Ensure an adequate buffer concentration (typically 10-25 mM) to maintain a stable pH.[11] Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites on the column and improve the peak shape of basic compounds.[12][13][14][15] However, the concentration of such additives needs to be optimized. |
| Sample-Related Issues | Sample Overload: Injecting too much this compound can saturate the stationary phase and lead to peak tailing.[16] Dilute the sample and re-inject. Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Instrumental Problems | Extra-column Dead Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing. Use tubing with a small internal diameter and keep the length to a minimum. Leaking Fittings: Check all fittings for leaks, as they can disrupt the flow path and cause peak distortion. |
GC Peak Tailing
Problem: this compound peak shows tailing in GC analysis.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Inlet Contamination | Liner and Septum: The inlet liner and septum are common sources of contamination and active sites. Regularly replace the liner and septum.[17] Consider using a deactivated liner. Inlet Seals: Over time, inlet seals can degrade and contribute to activity. Replace them as part of routine maintenance. |
| Column Issues | Column Contamination: If the front of the column is contaminated with non-volatile matrix components, it can be a source of peak tailing. Trim a small portion (e.g., 10-20 cm) from the inlet end of the column.[3] Improper Installation: Ensure the column is cut cleanly and installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.[4] |
| Sample and Injection | Active Compounds in Sample: If the sample matrix contains compounds that can interact with the GC system, consider a more thorough sample cleanup. Injection Technique: For splitless injections, ensure the initial oven temperature is appropriate to focus the analytes at the head of the column. |
Data Presentation
The following table summarizes the expected impact of various chromatographic parameters on the peak shape of this compound. The Tailing Factor (Tf) is used as a quantitative measure of peak asymmetry.
| Parameter | Condition A | Expected Tf (A) | Condition B | Expected Tf (B) | Rationale |
| Mobile Phase pH | pH 7.0 | > 1.5 | pH 3.0 | < 1.2 | At lower pH, the ionization of residual silanol groups on the stationary phase is suppressed, reducing secondary interactions with this compound.[2] |
| Mobile Phase Additive | No Additive | > 1.4 | 0.1% Triethylamine | < 1.3 | Triethylamine acts as a competing base, masking the active silanol sites and improving peak symmetry for compounds that can interact with them.[13][14] |
| Column Type | Standard C18 | > 1.5 | End-capped C18 | < 1.2 | End-capping chemically modifies the stationary phase to cover most of the residual silanol groups, leading to better peak shapes for polar and basic compounds. |
| Sample Concentration | 10 µg/mL | > 1.6 | 1 µg/mL | < 1.2 | High sample concentrations can lead to column overload and peak tailing.[16] |
Experimental Protocols
Protocol 1: General Purpose HPLC Column Washing Procedure
This protocol is designed to remove a broad range of contaminants from a reverse-phase HPLC column.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade isopropanol
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Set the column oven temperature to 35-40°C to reduce solvent viscosity.
-
Flush the column with 20 column volumes of HPLC-grade water at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Flush the column with 20 column volumes of HPLC-grade methanol or acetonitrile.
-
For highly non-polar contaminants, flush with 20 column volumes of isopropanol.
-
Equilibrate the column with the mobile phase to be used for the analysis for at least 30 minutes or until a stable baseline is achieved.
-
Reconnect the column to the detector.
Protocol 2: Sample Preparation for this compound in a Complex Matrix (e.g., Vegetable Extract) using SPE
This protocol provides a general guideline for solid-phase extraction (SPE) to clean up a sample containing this compound.
Materials:
-
C18 SPE cartridge
-
Methanol
-
Water
-
Sample extract in an appropriate solvent
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load the sample extract onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., 5 mL of 10% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with a stronger solvent (e.g., 5 mL of methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis or a suitable solvent for GC analysis.
Mandatory Visualization
Signaling Pathways and Logical Relationships
Caption: Interaction of this compound with residual silanol groups leading to peak tailing.
References
- 1. agilent.com [agilent.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. youtube.com [youtube.com]
- 9. glsciences.eu [glsciences.eu]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
Enhancing the selectivity of analytical methods for Profenofos metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical methods for profenofos and its metabolites.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound metabolites.
| Problem | Possible Cause | Suggested Solution |
| Low recovery of this compound and its metabolites | Inefficient extraction from the sample matrix. | - Use a mixture of polar and non-polar solvents for extraction, such as acetone-hexane (1:1, v/v) or acetonitrile with 1% ethyl acetate.[1][2]- Employ sonication or homogenization to improve extraction efficiency.[2][3]- For conjugated metabolites, consider an acid or base hydrolysis step to release the free analytes before extraction.[4] |
| Loss of analytes during sample cleanup. | - Optimize the solid-phase extraction (SPE) procedure. Ensure the chosen sorbent (e.g., silica, Florisil) is appropriate for the analytes and the sample matrix.[4]- Minimize the number of cleanup steps to reduce potential losses. | |
| Degradation of analytes during sample processing or storage. | - Keep samples frozen at approximately -20°C until analysis to ensure the stability of this compound and its metabolites.[4]- Avoid exposing samples and standards to high temperatures or direct sunlight, as this compound can degrade via thermal and photolytic pathways.[5] | |
| Poor selectivity and co-eluting interfering peaks | Insufficient cleanup of the sample extract. | - Implement a thorough cleanup procedure using liquid-liquid partitioning followed by solid-phase column chromatography.[4]- For complex matrices, consider using a more selective cleanup sorbent or a multi-step cleanup approach. |
| Non-selective detector for the analytical instrument. | - For gas chromatography (GC), use a selective detector such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD).[2][4]- For higher selectivity, utilize a mass spectrometer (MS) as the detector, especially in tandem with liquid chromatography (LC-MS/MS).[1][6] | |
| Inadequate chromatographic separation. | - Optimize the chromatographic conditions (e.g., column type, mobile phase gradient for LC, temperature program for GC) to achieve better separation of the target analytes from matrix components. | |
| Matrix effects in LC-MS/MS analysis | Co-eluting matrix components suppressing or enhancing the analyte signal. | - Prepare matrix-matched standards for calibration to compensate for matrix effects.[6]- Dilute the sample extract to reduce the concentration of interfering matrix components, if the analyte concentration is sufficiently high.[1]- Employ a more effective sample cleanup method to remove interfering compounds. |
| Inconsistent analytical results | Variability in sample preparation. | - Ensure consistent and reproducible sample homogenization and extraction procedures.[3]- Use an internal standard to correct for variations in extraction efficiency and instrument response.[7] |
| Instrument instability. | - Regularly perform instrument maintenance and calibration.- Monitor system suitability parameters throughout the analytical run to ensure consistent performance. |
Frequently Asked Questions (FAQs)
1. What are the major metabolites of this compound that should be targeted for analysis?
The primary and most commonly reported metabolite of this compound in various matrices including soil, plants, and animals is 4-bromo-2-chlorophenol (BCP).[5][7][8] In biological samples, BCP is often found conjugated as sulfates or glucuronides.[4] Other metabolites that have been identified include des-S-propylated this compound, despropylated this compound, and desethylated this compound.[9] For exposure biomarker studies, BCP is considered a sensitive and specific marker.[7]
2. Which analytical technique is most suitable for the analysis of this compound and its metabolites?
The choice of analytical technique depends on the required sensitivity and selectivity.
-
Gas Chromatography (GC) coupled with selective detectors like Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD) is a common and effective method for the analysis of the parent this compound compound.[2][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly sensitive and selective, making it ideal for the trace-level determination of both this compound and its metabolites, including the polar and conjugated forms, in complex matrices.[1][6][10]
-
Electrochemical sensors , such as those based on TiO2@NiO-CuO nanocomposites, are an emerging technology offering rapid and highly sensitive detection of this compound.[11][12]
3. What are the key steps in sample preparation for this compound metabolite analysis?
A typical sample preparation workflow involves:
-
Extraction: Homogenized samples are extracted with an organic solvent or a mixture of solvents. Common choices include methanol, acetonitrile, or a mixture of acetone and hexane.[2][4] The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is also frequently used and can be modified for specific applications.[1][6]
-
Cleanup: The crude extract is then cleaned up to remove interfering matrix components. This is often achieved through liquid-liquid partitioning followed by solid-phase extraction (SPE) using cartridges containing silica or Florisil.[4]
-
Hydrolysis (for conjugated metabolites): For the analysis of total BCP, an acid or base hydrolysis step is necessary to cleave the sulfate and glucuronide conjugates.[4]
-
Derivatization (for GC analysis): For the analysis of phenolic metabolites like BCP by GC, a derivatization step, for example with BSTFA, is often required to improve volatility and chromatographic performance.[7]
4. How can I improve the selectivity of my analytical method for this compound metabolites?
To enhance selectivity:
-
Utilize a selective detector: As mentioned, FPD or NPD for GC and MS/MS for LC are highly selective.
-
Optimize chromatographic separation: Fine-tune the mobile phase gradient (for LC) or the temperature program (for GC) to resolve the analytes from matrix interferences.
-
Implement a robust cleanup procedure: A multi-step cleanup involving both liquid-liquid partitioning and SPE can significantly reduce matrix complexity.
-
Target specific transitions in MS/MS: In LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte.[6]
Quantitative Data Summary
The following tables summarize quantitative data for various analytical methods used for the determination of this compound.
Table 1: Performance of LC-MS/MS Method for this compound in Pigeonpea [1][6][10]
| Parameter | Value |
| Limit of Detection (LOD) | 0.002 µg/g |
| Limit of Quantification (LOQ) | 0.006 µg/g |
| Recovery (Green Pods) | 88.75 - 101.36% |
| Recovery (Mature Grains) | 88.34 - 98.77% |
| Relative Standard Deviation (RSD) | 0.99 - 4.05% |
Table 2: Performance of GC-FPD Method for this compound in Tomato and Cabbage [2]
| Parameter | Tomato | Cabbage |
| Minimum Detectable Concentration | 0.06 mg/kg | 0.06 mg/kg |
| Recovery | 96.2 - 105.9% | 94.7 - 102.3% |
| Relative Standard Deviation (RSD) | 3.7 - 4.9% | 3.7 - 5.0% |
Table 3: Performance of Electrochemical Sensor for this compound [11]
| Parameter | Value |
| Limit of Detection (LOD) | 0.00132 µg/L |
| Detection Range | 1.0 - 10 µg/L |
| Relative Standard Deviation (RSD) | 0.94% (for 11 repeated measurements) |
Detailed Experimental Protocols
1. Protocol for LC-MS/MS Analysis of this compound in Pigeonpea (Modified QuEChERS) [1][6]
-
Sample Preparation:
-
Homogenize 500g of pigeonpea green pods.
-
Weigh 10g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile containing 1% ethyl acetate.
-
Shake vigorously for 10 minutes.
-
Add 4g of anhydrous sodium sulfate and 1g of sodium chloride.
-
Shake for 5 minutes and then centrifuge at 5000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube for cleanup.
-
-
Cleanup (Dispersive SPE):
-
To the supernatant, add 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous magnesium sulfate.
-
Vortex for 2 minutes and centrifuge at 5000 rpm for 5 minutes.
-
Filter the final extract through a 0.22 µm syringe filter before LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 5 mM ammonium formate + 2% methanol + 0.01% formic acid in water.
-
Mobile Phase B: 5 mM ammonium formate + 0.01% formic acid in 100% methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 60% A and 40% B for 12 minutes, then ramp to 100% B for 8 minutes, and return to initial conditions.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MRM Transition for this compound: Precursor ion m/z 374.95 -> Product ion m/z 304.90 for quantification.
-
2. Protocol for GC-FPD Analysis of this compound in Tomato and Cabbage [2]
-
Sample Preparation:
-
Homogenize the sample with a mixture of acetone-hexane (1:1, v/v).
-
Add activated carbon to the homogenate for cleanup and filter under reduced pressure.
-
Re-extract the filter cake twice with the same solvent mixture.
-
Combine the filtrates and perform a liquid-liquid partition.
-
Separate the organic layer and evaporate to dryness using a rotary evaporator.
-
Re-dissolve the residue in 2 mL of acetone for GC analysis.
-
-
GC-FPD Conditions:
-
Column: 5% OV-101 on Chromosorb W-HP.
-
Detector: Flame Photometric Detector (FPD).
-
Specific temperature programs and gas flow rates should be optimized based on the instrument and column dimensions.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. [Extraction and analysis of this compound residue in tomato and cabbage by gas chromatography-flame photometric detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. fao.org [fao.org]
- 5. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Determination of this compound Residues using LC-MS/MS and Its Dissipation Kinetics in Pigeonpea Pods [arccjournals.com]
- 11. Improving the Electrochemical Detection of this compound Insecticides based on TiO2@NiO-CuO Nanocomposite Doped Graphene Paste Electrode [abechem.com]
- 12. abechem.com [abechem.com]
Addressing interferences from co-eluting compounds in Profenofos detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interferences from co-eluting compounds during the detection of Profenofos.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound detection?
A1: this compound is typically analyzed using chromatographic techniques coupled with various detectors. The most common methods include Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD), Flame Photometric Detection (FPD), or Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or coupled with tandem Mass Spectrometry (LC-MS/MS) is also widely used for its sensitivity and selectivity.
Q2: What is a "co-eluting compound" and why is it a problem in this compound analysis?
A2: A co-eluting compound is a substance in the sample that is not fully separated from this compound during the chromatographic process and therefore exits the analytical column at a similar time. This can lead to overlapping chromatographic peaks, making accurate quantification of this compound difficult or impossible. Co-eluting compounds can be other pesticides, matrix components, or degradation products of this compound itself.
Q3: What is "matrix effect" and how does it affect this compound detection?
A3: Matrix effect is the alteration of the analyte's ionization efficiency in the mass spectrometer's source due to the presence of co-eluting matrix components. This can lead to either signal suppression (lower than expected response) or signal enhancement (higher than expected response), resulting in inaccurate quantification of this compound.[1][2] Matrix effects are a significant challenge, especially in complex samples like food and environmental matrices.
Q4: What are the known degradation products or metabolites of this compound that can interfere with its analysis?
A4: The primary degradation product of this compound is 4-bromo-2-chlorophenol.[3][4][5][6] This compound can be formed through hydrolysis or photolysis and may be present in samples, potentially co-eluting with the parent this compound depending on the chromatographic conditions.[3][5] Another metabolite that may be monitored is CGA 55960.
Troubleshooting Guides
Issue 1: Poor peak shape (tailing or fronting) for this compound.
Possible Causes and Solutions:
-
Active sites in the GC inlet or column: Polar analytes like organophosphorus pesticides can interact with active sites (e.g., silanols) in the GC system, leading to peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and trim the first few centimeters of the column to remove accumulated non-volatile matrix components.[7]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Inappropriate Mobile Phase pH (HPLC): For HPLC analysis, the mobile phase pH can significantly affect the peak shape of ionizable compounds.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. Using a buffer can help maintain a stable pH.[8]
-
-
Column Contamination: Buildup of matrix components on the column can lead to distorted peak shapes.
-
Solution: Use a guard column to protect the analytical column. Implement a robust sample cleanup procedure to remove as much of the matrix as possible before injection.[10]
-
Issue 2: Suspected co-elution with an interfering compound.
Diagnostic Steps:
-
Visual Inspection of the Chromatogram: Look for asymmetrical peaks or shoulders on the this compound peak.
-
Mass Spectral Analysis (GC-MS/LC-MS):
-
Examine the mass spectrum across the this compound peak. The presence of ions not characteristic of this compound suggests a co-eluting interference.
-
For tandem MS (MS/MS), monitor multiple MRM (Multiple Reaction Monitoring) transitions. A change in the ratio of the quantifier to qualifier ion across the peak is a strong indicator of co-elution.[3][11]
-
Solutions:
-
Optimize Chromatographic Conditions:
-
GC: Adjust the oven temperature program (e.g., use a slower ramp rate) to improve separation.
-
HPLC: Modify the mobile phase composition (e.g., change the organic solvent ratio or use a different solvent) or use a different stationary phase (e.g., a column with a different chemistry). For instance, a mobile phase of methanol and water (75:25, v/v) on a C18 column has been shown to separate this compound from another organophosphate, fenthion.[12]
-
-
Enhance Sample Cleanup: The goal is to remove the interfering compound before analysis. The choice of cleanup sorbent is critical and depends on the nature of the interference and the sample matrix.
-
For polar interferences (e.g., organic acids, sugars) in fruits and vegetables: Primary Secondary Amine (PSA) is effective.[4][13]
-
For non-polar interferences (e.g., fats, waxes): C18 or Z-Sep sorbents are recommended.[1][13]
-
For pigments (e.g., chlorophyll): Graphitized Carbon Black (GCB) is effective, but caution is advised as it can retain planar pesticides.[13][14]
-
For fatty matrices (e.g., oils, avocado): A combination of PSA and C18, or specialized sorbents like Z-Sep+ or EMR-Lipid, can be used for effective lipid removal.[1][15]
-
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can often resolve isobaric interferences (compounds with the same nominal mass) from the analyte of interest, providing higher selectivity.
-
Selective Detection (MS/MS): Even with chromatographic co-elution, using highly specific MRM transitions in tandem mass spectrometry can often allow for accurate quantification of this compound, provided the interference does not share the same precursor and product ions.[3][15]
Quantitative Data Summary
Table 1: Comparison of d-SPE Cleanup Sorbents for Pesticide Recovery in Various Matrices
| Sorbent | Matrix | Median Recovery (%) | Key Advantages | Potential Issues |
| PSA | Spinach, Orange, Avocado, Salmon, Bovine Liver | ~95 | Good removal of polar interferences like organic acids and sugars.[13] | Less effective for non-polar interferences. |
| C18 | Avocado, Salmon, Bovine Liver | ~90 | Effective for removing non-polar interferences like lipids.[13] | May not remove polar matrix components. |
| GCB | Spinach | ~85 | Excellent for removing pigments like chlorophyll.[13] | Can adsorb planar pesticides, leading to lower recoveries.[14] |
| Z-Sep® | Spinach, Orange, Avocado, Salmon, Bovine Liver | ~90 | Superior cleanup capacity for a broad range of matrix components.[13] | May have slightly lower recoveries for some analytes compared to PSA. |
| EMR-Lipid | Rapeseeds | >70 for most pesticides | Highly selective for lipid removal with good analyte recovery.[1] | May be more expensive than traditional sorbents. |
Data compiled from multiple sources for general guidance. Actual recoveries can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Vegetables (Low-Fat Matrix)
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[14]
1. Sample Homogenization:
-
Weigh 10-15 g of the homogenized vegetable sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10-15 mL of acetonitrile to the tube.
-
If required, add an internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate for the EN 15662 method).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL micro-centrifuge tube containing the d-SPE sorbent. For general vegetable matrices, this would typically be 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
4. Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis by GC-MS or LC-MS/MS.
Protocol 2: LC-MS/MS Analysis of this compound
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.
MS/MS Conditions (Positive ESI Mode):
-
Precursor Ion (m/z): [M+H]⁺ for this compound (e.g., 375.0).
-
Product Ions (m/z): At least two product ions should be monitored for quantification and confirmation. Example MRM transitions for this compound could be 375.0 -> 304.9 (quantifier) and 375.0 -> 128.1 (qualifier).[15] Collision energies should be optimized for each transition.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity for this compound.
Visualizations
Caption: A generalized workflow for the analysis of this compound residues using the QuEChERS method.
References
- 1. mdpi.com [mdpi.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. plantarchives.org [plantarchives.org]
- 4. Identification of 4-bromo-2-chlorophenol as a contaminant responsible for organoleptic taint in melons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. A simple HPLC-DAD method for simultaneous detection of two organophosphates, this compound and fenthion, and validation by soil microcosm experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 15. labsertchemical.com [labsertchemical.com]
Validation & Comparative
Comparative study of Profenofos efficacy against different insect species
For Immediate Release
[City, State] – [Date] – A comprehensive review of published research reveals the variable efficacy of the organophosphate insecticide Profenofos against a range of economically important insect pests. This comparative guide synthesizes key findings on the toxicity of this compound, providing researchers, scientists, and drug development professionals with a consolidated resource for evaluating its potential applications and understanding its mechanism of action.
This compound is a broad-spectrum insecticide that functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.[1][2]
Comparative Efficacy of this compound
The lethal concentration (LC50) and lethal dose (LD50) are standard measures of insecticide toxicity. The following tables summarize the reported LC50 and LD50 values for this compound against various insect species, showcasing the differential susceptibility among them.
| Insect Species | Common Name | Bioassay Method | LC50 Value | Unit | Source |
| Myzus persicae | Green Peach Aphid | Leaf-dip | 4.02 | mg/L | [3] |
| Plutella xylostella | Diamondback Moth | Leaf-dip | 8.67 - 20.307 | mg a.i./mL / ppm | [4][5][6] |
| Helicoverpa armigera | Cotton Bollworm | Diet Incorporation | 3.69 | mg a.i./L | |
| Helicoverpa armigera | Cotton Bollworm | Leaf-dip | 9.55 | mg a.i./L | |
| Spodoptera litura | Tobacco Cutworm | Leaf-dip | 0.04 (for a this compound + Cypermethrin mixture) | % | [7] |
| Culex pipiens | Common House Mosquito | Larval Bioassay | 0.5176 | ppb | |
| Musca domestica | House Fly | Topical Application | 1.13 | µ g/fly | |
| Aphis gossypii | Cotton Aphid | Leaf-dip | - | - | [8] |
| Bemisia tabaci | Silverleaf Whitefly | Leaf-dip | - | - | [9][10] |
| Tribolium castaneum | Red Flour Beetle | - | - | - |
Note: Direct comparison of LC50 values should be made with caution due to variations in experimental protocols, insect strains, and formulations of this compound used across different studies. The provided ranges reflect the diversity in reported findings.
Experimental Protocols
The methodologies employed to determine the efficacy of this compound are critical for interpreting the results. The most common bioassay methods found in the literature are detailed below.
Leaf-Dip Bioassay
The leaf-dip bioassay is a standard method for evaluating the toxicity of insecticides to foliage-feeding insects.
-
Preparation of Insecticide Solutions: Serial dilutions of this compound are prepared in a suitable solvent, typically water with a surfactant to ensure even coating.
-
Leaf Treatment: Leaves of a suitable host plant (e.g., cabbage for Plutella xylostella, cotton for Aphis gossypii) are immersed in the insecticide solution for a specified duration (e.g., 10-30 seconds). Control leaves are dipped in the solvent solution without the insecticide.
-
Drying: The treated leaves are allowed to air-dry for a period to ensure the solvent evaporates.
-
Insect Exposure: A known number of test insects (e.g., 10-20 larvae or adults) are placed on the treated leaves within a petri dish or a similar container.
-
Incubation: The containers are maintained under controlled laboratory conditions (temperature, humidity, and photoperiod) for a specified observation period (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: Mortality is recorded at predetermined intervals. Insects are often considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula and then subjected to probit analysis to determine the LC50 value.[9][10][11]
Diet Incorporation Bioassay
This method is commonly used for chewing insects and involves incorporating the insecticide directly into their artificial diet.
-
Insecticide-Diet Preparation: this compound is mixed with the artificial diet at various concentrations while the diet is still in a liquid or semi-liquid state.
-
Dispensing Diet: The treated diet is dispensed into the wells of a bioassay tray or into small containers.
-
Insect Infestation: One larva is placed in each well or container.
-
Incubation: The trays are sealed and incubated under controlled conditions.
-
Mortality Assessment: Mortality is assessed after a specific period (e.g., 7 days).
-
Data Analysis: Probit analysis is used to calculate the LC50 from the mortality data.
Topical Application Bioassay
This method involves the direct application of a precise dose of insecticide to the body of an insect.
-
Insect Immobilization: Test insects are anaesthetized, often using carbon dioxide.
-
Insecticide Application: A micro-applicator is used to apply a small, precise volume (e.g., 0.1-1 µL) of the insecticide solution in a suitable solvent (e.g., acetone) to a specific part of the insect's body, typically the dorsal thorax.
-
Observation: The treated insects are held in a clean container with access to food and water and observed for mortality over a set period.
-
Data Analysis: The LD50 value is determined by analyzing the dose-response data.[12][13][14][15]
Visualizing the Mode of Action and Experimental Workflow
To further elucidate the mechanisms and processes involved in the evaluation of this compound, the following diagrams are provided.
Caption: this compound mode of action: Acetylcholinesterase inhibition.
Caption: General experimental workflow for insecticide bioassays.
This comparative guide serves as a valuable resource for understanding the efficacy of this compound against a variety of insect pests. The provided data and experimental outlines can aid in the design of future research and the development of more effective pest management strategies.
References
- 1. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Residual efficacy of selected larvicides against Culex pipiens pipiens (Diptera: Culicidae) under laboratory and semi-field conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. irac-online.org [irac-online.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Cross-Validation of HPLC and GC Methods for Profenofos Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of the organophosphate insecticide Profenofos is critical for ensuring food safety, environmental monitoring, and quality control in agrochemical formulations. The two most prevalent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.
This document outlines the performance characteristics of both HPLC and GC methods for this compound analysis, presenting a detailed comparison of their key validation parameters. Experimental protocols for each technique are also provided to offer a comprehensive understanding of the methodologies.
Comparative Performance Data
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the quantitative data for HPLC and GC methods for the analysis of this compound, compiled from various validation studies.
| Performance Parameter | HPLC | GC |
| Limit of Detection (LOD) | 0.002 µg/g - 0.104 mg/L[1][2] | 0.05 mg/kg[3] |
| Limit of Quantification (LOQ) | 0.006 µg/g - 0.316 mg/L[1][2] | 0.15 µg/mL[4] |
| Recovery | 80% - 104%[1][5][6] | 90% - 105.9%[4][7] |
| Linearity (R²) | >0.99[4] | 0.9935[4] |
| Precision (RSD) | < 5%[2][5] | < 20%[4] |
| Common Detectors | Diode Array Detector (DAD), Mass Spectrometry (MS)[1][2] | Electron Capture Detector (ECD), Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS)[4][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for both HPLC and GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
A common approach for this compound analysis by HPLC involves reversed-phase chromatography.
Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for the extraction of this compound from various matrices.[2] This typically involves extraction with a solvent like acetonitrile with 1% ethyl acetate, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[2]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Hypersil C18) is frequently used.[5][10]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 50mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is common.[1][5][6] For instance, a mobile phase of 75% methanol and 25% water has been successfully used.[1]
-
Flow Rate: A typical flow rate is around 0.8 to 1.0 mL/min.[1][6]
-
Detection: A Diode Array Detector (DAD) set at a wavelength of 210 nm or 230 nm is often used for quantification.[1][5][6] LC-MS/MS provides higher sensitivity and selectivity.[2]
Gas Chromatography (GC) Method
GC is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound.
Sample Preparation: Homogenized samples are typically extracted with a mixture of organic solvents such as acetone and hexane (1:1, v/v).[7] The extract is then cleaned up using techniques like liquid-liquid partitioning or solid-phase extraction with materials like silica or florisil.[8]
Chromatographic Conditions:
-
Column: A capillary column, such as one coated with 5% OV-101 on Chromosorb W-HP, is suitable for separation.[7]
-
Carrier Gas: An inert gas like nitrogen, helium, or argon is used as the carrier gas.
-
Temperature Program: A temperature-programmed analysis is typically employed to ensure good separation and peak shape.
-
Injector and Detector Temperatures: The injector and detector temperatures are maintained at a high enough level to ensure the volatilization of the analyte without degradation.
-
Detection: Various detectors are suitable for this compound analysis, including the Flame Photometric Detector (FPD), which is selective for phosphorus-containing compounds, the Electron Capture Detector (ECD), which is sensitive to halogenated compounds like this compound, or a mass spectrometer (MS) for definitive identification and quantification.[4][7][8]
Method Workflow and Comparison
The following diagrams illustrate the general experimental workflows for HPLC and GC analysis of this compound and provide a logical comparison of the two techniques.
Conclusion
Both HPLC and GC are robust and reliable methods for the determination of this compound. The choice between the two techniques depends on the specific requirements of the analysis. HPLC is a versatile technique that can be readily applied to a wide range of matrices and is particularly advantageous for the analysis of potentially thermolabile compounds.[11] On the other hand, GC often provides higher resolution and sensitivity for volatile compounds like this compound, especially when coupled with selective detectors such as FPD or ECD.[12] Ultimately, factors such as the nature of the sample matrix, required sensitivity, available instrumentation, and throughput needs will guide the analytical chemist in selecting the most appropriate method for this compound analysis.
References
- 1. A simple HPLC-DAD method for simultaneous detection of two organophosphates, this compound and fenthion, and validation by soil microcosm experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Dissipation and gas chromatographic method for the determination of this compound residues in/on green pea and cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sasapjas.org [sasapjas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. [Extraction and analysis of this compound residue in tomato and cabbage by gas chromatography-flame photometric detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. Determination of this compound Residues using LC-MS/MS and Its Dissipation Kinetics in Pigeonpea Pods [arccjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 12. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
Inter-laboratory Comparison of Profenofos Residue Analysis: A Guide for Researchers
This guide provides a comprehensive overview of the methodologies and comparative data for the analysis of profenofos residues in food matrices. It is intended for researchers, scientists, and professionals in the field of drug and pesticide analysis to understand the variability and performance of different laboratories in detecting and quantifying this organophosphate insecticide. The following sections detail the experimental protocols, present illustrative comparative data, and outline the workflow of a typical inter-laboratory comparison study.
Data Presentation: Comparative Analysis of Laboratory Performance
The performance of laboratories in proficiency tests is often evaluated using z-scores, which indicate how far a laboratory's result is from the assigned value (the consensus value from all participating laboratories). A z-score between -2 and 2 is generally considered satisfactory.
Below is an illustrative table summarizing the results of a hypothetical inter-laboratory comparison for this compound residue in a fruit puree matrix. This data demonstrates the typical variation in results and performance across different analytical methods.
| Laboratory ID | Method | Reported Concentration (mg/kg) | Assigned Value (mg/kg) | Standard Deviation for Proficiency Testing | z-score | Performance |
| Lab-001 | LC-MS/MS | 0.045 | 0.050 | 0.0125 | -0.40 | Satisfactory |
| Lab-002 | GC-NPD | 0.058 | 0.050 | 0.0125 | 0.64 | Satisfactory |
| Lab-003 | LC-MS/MS | 0.065 | 0.050 | 0.0125 | 1.20 | Satisfactory |
| Lab-004 | GC-FPD | 0.038 | 0.050 | 0.0125 | -0.96 | Satisfactory |
| Lab-005 | LC-MS/MS | 0.072 | 0.050 | 0.0125 | 1.76 | Satisfactory |
| Lab-006 | GC-NPD | 0.029 | 0.050 | 0.0125 | -1.68 | Satisfactory |
| Lab-007 | LC-MS/MS | 0.081 | 0.050 | 0.0125 | 2.48 | Unsatisfactory |
| Lab-008 | GC-FPD | 0.061 | 0.050 | 0.0125 | 0.88 | Satisfactory |
Experimental Protocols
The following are detailed methodologies commonly employed for the analysis of this compound residues in food samples. These protocols are based on established methods such as QuEChERS and are representative of those used in proficiency testing.
Sample Preparation and Extraction (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from food matrices.
Materials:
-
Homogenized food sample (e.g., fruit puree, vegetable homogenate)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for pigmented samples
-
Centrifuge tubes (15 mL and 50 mL)
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
The upper acetonitrile layer contains the extracted pesticides.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
The extracted sample undergoes a cleanup step to remove interfering matrix components.
Procedure:
-
Transfer an aliquot (e.g., 6 mL) of the acetonitrile extract to a 15 mL centrifuge tube containing the d-SPE sorbents. The type and amount of sorbent depend on the matrix. For a typical fruit or vegetable sample, this may include:
-
900 mg MgSO₄
-
150 mg PSA
-
150 mg C18
-
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 g for 5 minutes.
-
The supernatant is the final extract.
Analysis by Gas Chromatography (GC) or Liquid Chromatography (LC)
The final extract is analyzed using chromatographic techniques coupled with mass spectrometry or other selective detectors.
A. Gas Chromatography-Nitrogen-Phosphorus Detector (GC-NPD) or Flame Photometric Detector (GC-FPD)
-
GC Column: e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
Detector Temperature: 300°C (NPD or FPD)
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC Column: e.g., C18 column (100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MS/MS Transitions: Specific precursor and product ions for this compound are monitored for quantification and confirmation.
Workflow of Inter-laboratory Comparison
The following diagram illustrates the typical workflow of an inter-laboratory comparison or proficiency test for pesticide residue analysis.
A Comparative Analysis of the Toxicity of Profenofos and Other Key Organophosphate Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity of Profenofos, a broad-spectrum organophosphate insecticide, with other widely used organophosphates (OPs) such as Chlorpyrifos, Malathion, Parathion, Diazinon, Fenthion, and Dimethoate. The information is supported by experimental data from toxicological studies, with a focus on acute toxicity, acetylcholinesterase (AChE) inhibition, and genotoxicity.
Comparative Toxicity Data
The acute toxicity and the potential for acetylcholinesterase inhibition are critical parameters in evaluating the relative risk of organophosphate insecticides. The following table summarizes the acute oral lethal dose 50 (LD50) in rats and the in vitro 50% inhibitory concentration (IC50) for AChE for this compound and its counterparts. Lower LD50 and IC50 values indicate higher toxicity and greater enzyme inhibition potential, respectively.
| Insecticide | Acute Oral LD50 (Rat, mg/kg bw) | Acetylcholinesterase (AChE) Inhibition IC50 | Genotoxicity Summary |
| This compound | 358 - 1178[1][2][3][4] | This compound: 312 nM (Rat AChE)[5] | Positive for inducing chromosomal aberrations and micronuclei in vivo; negative in some in vitro gene mutation tests.[6][7] |
| Parathion | 2 - 30[8][9][10][11] | Paraoxon: 1.4 x 10⁻⁷ M (140 nM) (Rat AChE)[8] | Evidence of genotoxicity, including chromosomal aberrations. Considered a possible human carcinogen.[12][13][14][15] |
| Chlorpyrifos | 95 - 270[16][17][18][19] | Chlorpyrifos-oxon: ~3 nM - 10 nM (Rat Brain AChE)[20][21] | Evidence of genotoxicity, inducing DNA damage, micronuclei, and apoptosis in human cells in vitro.[5][9][22][23][24] |
| Diazinon | 76 - 1340[12][20][22][24][25] | Diazoxon: 5.1 x 10⁻⁸ M (51 nM) | Confirmed genotoxic potential in human lymphocytes, causing DNA damage and aneugenic effects.[7][8][26][18][27] |
| Fenthion | 180 - 298[11][28] | Fenoxon sulfoxide (R)-(+): 6.5 - 6.9 µM (eeAChE/hrAChE)[29][30] | Evidence of high cumulative toxicity, though some studies showed no mutagenic potential in specific assays (SCE, UDS).[1][3][31][32] |
| Dimethoate | 180 - 425[13][23][33][34][35] | Omethoate: ~10 µM (Muscle AChE)[36] | Confirmed genotoxic compound in mice after subchronic exposure, inducing DNA damage, micronuclei, and chromosome aberrations.[6][16][17][28][34][37] |
| Malathion | 1539 - 8227[6][7][37][38] | Malaoxon: 2.4 x 10⁻⁶ M (2.4 µM) | Technical grade malathion and its metabolite malaoxon induce chromosome damage (aberrations, micronuclei).[39][16][25][38][40] |
Note: The active metabolites (oxons) are typically the potent AChE inhibitors. Data is presented for the active form where available. Toxicity values can vary based on the specific strain, sex, and formulation tested.
Mechanism of Action: Acetylcholinesterase Inhibition
Organophosphates exert their primary toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.
Experimental Methodologies
The toxicological data presented in this guide are derived from standardized experimental protocols. The following diagram illustrates a general workflow for the comparative assessment of organophosphate toxicity.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to determine the acute oral toxicity of a substance and allows for its classification into a toxicity category based on the Globally Harmonised System (GHS).[9][17][37]
-
Principle: It is a stepwise procedure using a limited number of animals (typically rats). The method uses defined doses (e.g., 5, 50, 300, 2000 mg/kg body weight) and the outcome of testing at one dose determines the next step.[13][20]
-
Animals: Healthy, young adult rodents (e.g., Wistar rats) of a single sex are used in each step.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered orally by gavage in a single dose.
-
A starting dose is selected based on available information (e.g., 300 mg/kg).
-
A group of 3 animals is dosed. The outcome (number of mortalities) determines the next step:
-
If mortality is observed in 2 or 3 animals, the procedure is repeated at a lower dose level.
-
If one or no animals die, the procedure is repeated at a higher dose level.
-
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; presence of tremors, convulsions, salivation), and body weight changes for at least 14 days.
-
Endpoint: The test allows for the classification of the substance into a GHS category, providing a range for the LD50 value rather than a precise point estimate, thereby reducing animal usage compared to historical methods.[17]
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This assay quantifies the potency of a compound to inhibit AChE activity. The Ellman method is a widely used, simple, and rapid colorimetric assay.
-
Principle: The assay measures the activity of AChE by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), a yellow-colored product, which results from the reaction of dithiobisnitrobenzoic acid (DTNB) with thiocholine. Thiocholine is produced when AChE hydrolyzes its substrate, acetylthiocholine. An inhibitor will reduce the rate of this reaction.
-
Methodology:
-
Reagents: Phosphate buffer (pH 8.0), AChE enzyme solution, acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the test organophosphate inhibitor at various concentrations.
-
Procedure: In a 96-well microplate, the AChE enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period.
-
The substrate (acetylthiocholine) and DTNB are added to initiate the reaction.
-
The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.
-
A control reaction without the inhibitor is run in parallel to determine 100% enzyme activity.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5][38]
Genotoxicity Assessment - The Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for detecting DNA damage (single- and double-strand breaks, alkali-labile sites) in individual eukaryotic cells.[1][22]
-
Principle: Cells are embedded in a thin layer of agarose on a microscope slide and then lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." The DNA is then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid towards the anode, forming a "comet tail." The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage.[39]
-
Methodology:
-
Cell Preparation: A cell suspension (e.g., from treated animal tissues or in vitro cell cultures) is mixed with low-melting-point agarose.
-
Slide Preparation: The cell-agarose suspension is layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt lysis solution to lyse the cells and unfold the DNA.
-
Alkaline Unwinding & Electrophoresis: The DNA is exposed to an alkaline buffer (pH > 13) to unwind the DNA and express alkali-labile sites as strand breaks. Electrophoresis is then performed under alkaline conditions.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
-
Data Analysis: Slides are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment (a product of tail length and the fraction of DNA in the tail). An increase in these parameters relative to a negative control indicates genotoxic damage.[5][22]
References
- 1. A study of the pesticide fenthion: toxicity, mutagenicity, and influence on tissue enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenthion - Wikipedia [en.wikipedia.org]
- 4. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 5. The organophosphate insecticide chlorpyrifos confers its genotoxic effects by inducing DNA damage and cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Genotoxic effects of diazinon on human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 10. Acetylcholinesterase inhibition dose-response modeling for chlorpyrifos and chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EXTOXNET PIP - FENTHION [extoxnet.orst.edu]
- 12. mdpi.com [mdpi.com]
- 13. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Methyl Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Table 3-4, Genotoxicity of Parathion In Vivo - Toxicological Profile for Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. beyondpesticides.org [beyondpesticides.org]
- 16. chem-tox.com [chem-tox.com]
- 17. Dimethoate Induces DNA Damage and Mitochondrial Dysfunction Triggering Apoptosis in Rat Bone-Marrow and Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijoear.com [ijoear.com]
- 19. Effects of Chlorpyrifos on Cholinesterase and Serine Lipase Activities and Lipid Metabolism in Brains of Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Chlorpyrifos induces genotoxic effects in human leukocytes in vitro at low concentrations [redalyc.org]
- 23. Genotoxicity evaluation of chlorpyrifos: a gender related approach in regular toxicity testing [jstage.jst.go.jp]
- 24. Evaluation of the genetic toxicity of the organophosphate insecticide chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Genotoxic Effects of Malathion in Chick in Vivo micronucleus Assay [jstage.jst.go.jp]
- 26. researchgate.net [researchgate.net]
- 27. Fate and effects of diazinon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Genotoxicity evaluation of dimethoate to experimental mice by micronucleus, chromosome aberration tests, and comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Studies on the mammalian toxicity of fenthion - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Fenthion - Friend or Foe? | Toxicity | LGC Standards [lgcstandards.com]
- 33. Genotoxicity of methyl parathion in short‐term bacterial test systems [ouci.dntb.gov.ua]
- 34. Dimethoate induces genotoxicity as a result of oxidative stress: in vivo and in vitro studies - ProQuest [proquest.com]
- 35. Dimethoate - Wikipedia [en.wikipedia.org]
- 36. researchgate.net [researchgate.net]
- 37. bepls.com [bepls.com]
- 38. Genetic toxicity of malathion: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Malathion-Induced Oxidative Stress, Cytotoxicity and Genotoxicity in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 40. In vitro studies on the genotoxicity of the organophosphorus insecticide malathion and its two analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Optimal Clean-up Strategy for Profenofos Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of the organophosphate insecticide Profenofos is paramount for ensuring food safety and environmental monitoring. The critical step of sample clean-up, which removes interfering matrix components, significantly impacts the reliability of analytical results. This guide provides a comprehensive comparison of prevalent clean-up techniques for this compound analysis, supported by experimental data and detailed protocols to aid in method selection and development.
The choice of a clean-up method is a trade-off between recovery, efficiency in matrix removal, cost, and time. This publication delves into the performance of widely adopted techniques, including QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with various dispersive solid-phase extraction (d-SPE) sorbents and traditional solid-phase extraction (SPE).
Performance Metrics at a Glance: A Comparative Table
The following table summarizes the key performance indicators for different clean-up techniques in the analysis of this compound and other pesticides, offering a clear comparison to guide your selection process.
| Clean-up Technique | Matrix | Analyte(s) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Key Findings & Citations |
| QuEChERS with d-SPE (PSA/C18) | Rapeseeds | 179 Pesticides | 70-120% for 103 pesticides | Low | 1.72 - 6.39 | - | Good performance for a wide range of pesticides in a complex fatty matrix.[1][2] |
| QuEChERS with d-SPE (EMR-Lipid) | Rapeseeds | 179 Pesticides | 70-120% for 103 pesticides, 30-70% for 70 pesticides | Low | 1.72 - 6.39 | - | EMR-Lipid sorbent showed the best results in terms of average recoveries for a large number of pesticides.[1][2] |
| QuEChERS with d-SPE (Z-Sep) | Rapeseeds | 179 Pesticides | - | - | - | - | Exhibited significant interactions with polar analytes, leading to lower recoveries for some compounds.[1] |
| QuEChERS with d-SPE (Z-Sep+) | Rapeseeds | 179 Pesticides | - | - | - | - | Showed unsatisfactory matrix effect values with many strong matrix effects observed.[1] |
| Modified QuEChERS | Pigeonpea Pods & Grains | This compound | 88.75 - 101.36% (green pods), 88.34 - 98.77% (dry grains) | 0.99 - 4.05% | 2 | 6 | A simple and sensitive method for this compound analysis in a specific matrix.[3] |
| Liquid-Liquid Extraction & Active Carbon Clean-up | Tomato & Cabbage | This compound | 96.2 - 105.9% (tomato), 94.7 - 102.3% (cabbage) | 3.7 - 4.9% (tomato), 3.7 - 5.0% (cabbage) | - | 60 | A quick and effective method with high recovery rates.[4] |
| Solid Phase Extraction (SPE) | Apples & Korean Cabbage | Multiple Pesticides | 94-99% (within appropriate range) | - | - | - | Conventional SPE demonstrates higher clean-up effectiveness than d-SPE, leading to better reduction of matrix effects.[5][6] |
Visualizing the Workflow: From Sample to Analysis
The following diagram illustrates a generalized workflow for the analysis of this compound residues, from initial sample preparation to final instrumental analysis.
Caption: Generalized workflow for this compound residue analysis.
Detailed Experimental Protocols
Reproducibility is key in analytical science. Provided below are detailed methodologies for the key clean-up techniques discussed.
Modified QuEChERS Protocol for this compound in Pigeonpea
This method is noted for its simplicity and effectiveness in a specific legume matrix.[3]
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% ethyl acetate.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
The supernatant is then ready for LC-MS/MS analysis.
-
Liquid-Liquid Extraction with Activated Carbon for this compound in Tomato and Cabbage
This protocol offers high recoveries for specific vegetable matrices.[4]
-
Extraction:
-
Homogenize a representative sample (e.g., 50 g) with a mixture of acetone and hexane (1:1, v/v).
-
Filter the homogenate.
-
-
Clean-up:
-
To the filtered extract, add activated carbon.
-
Shake and then filter the mixture under reduced pressure.
-
The filtrate is collected and partitioned with a suitable solvent in a separatory funnel to isolate the this compound into the organic layer.
-
The organic layer is separated and evaporated to dryness.
-
-
Final Preparation:
-
The residue is redissolved in a small volume of a suitable solvent (e.g., acetone) for GC analysis.
-
General Solid-Phase Extraction (SPE) Protocol
SPE provides a more thorough clean-up, which can be beneficial for complex matrices, leading to reduced matrix effects.[5][6]
-
Column Conditioning:
-
Condition an SPE cartridge (e.g., silica or Florisil) by passing a specific volume of a non-polar solvent (e.g., hexane), followed by the elution solvent.
-
-
Sample Loading:
-
Load the crude sample extract (dissolved in a small volume of a non-polar solvent) onto the conditioned SPE cartridge.
-
-
Washing (Interference Elution):
-
Wash the cartridge with a solvent or solvent mixture of low polarity to elute weakly retained matrix components while the analyte of interest remains on the sorbent.
-
-
Analyte Elution:
-
Elute the target analyte (this compound) with a solvent of higher polarity.
-
-
Final Preparation:
-
The eluate is collected, concentrated, and reconstituted in a suitable solvent for instrumental analysis.
-
Conclusion
The selection of an appropriate clean-up technique is a critical decision in the analytical workflow for this compound determination. The QuEChERS method, particularly with d-SPE sorbents like EMR-Lipid for fatty matrices, offers a balanced approach of speed and efficiency. For specific matrices like tomatoes and cabbage, a straightforward liquid-liquid extraction with activated carbon has demonstrated excellent recoveries.[4] For analyses demanding the highest level of cleanliness to minimize matrix effects, traditional solid-phase extraction remains a robust and reliable option.[5][6] Researchers are encouraged to validate their chosen method for their specific matrix and analytical instrumentation to ensure the highest quality of data.
References
- 1. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. [Extraction and analysis of this compound residue in tomato and cabbage by gas chromatography-flame photometric detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Comparative Guide to Analytical Methods for the Simultaneous Determination of Profenofos and its Metabolites
This guide provides a detailed comparison of various analytical methods for the simultaneous quantification of the organophosphorus insecticide Profenofos and its primary metabolite, 4-bromo-2-chlorophenol (BCP). The information is intended for researchers, scientists, and professionals in drug development and food safety, offering insights into method performance, experimental protocols, and supporting data.
This compound is an insecticide known for its contact and stomach action against a range of pests.[1] Its primary detoxification product in plants, animals, and soil is 4-bromo-2-chlorophenol (BCP), which is formed through hydrolysis.[2][3][4] Monitoring both the parent compound and BCP is crucial for assessing environmental fate, food safety, and exposure.
Metabolic Pathway of this compound
The primary metabolic pathway for this compound involves the hydrolysis of the phosphate ester bond, leading to the formation of 4-bromo-2-chlorophenol (BCP).[4]
Caption: Metabolic conversion of this compound to its primary metabolite, BCP.
Comparison of Analytical Techniques
The determination of this compound and BCP residues is predominantly achieved through chromatographic techniques. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. The most common methods include Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique, making it a preferred method for trace-level pesticide residue analysis in complex matrices like food and environmental samples.[5] It often requires minimal sample cleanup compared to GC methods and can analyze a wide range of compounds.[6]
Experimental Protocol: Analysis in Pigeonpea Pods [1][7]
-
Sample Preparation (Modified QuEChERS):
-
Homogenize 500g of pigeonpea green pods.
-
Weigh 15g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% ethyl acetate and shake vigorously for 1 minute.
-
Add 6g of anhydrous sodium sulfate and 1.5g of sodium acetate, shake for 1 minute, and centrifuge at 5000 rpm for 5 minutes.
-
Transfer the supernatant to a cleanup tube containing primary secondary amine (PSA) and graphitized carbon black (GCB).
-
Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
Filter the final extract through a 0.22 µm syringe filter into a vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Column: C18 analytical column.
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 10 µL.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions (this compound):
-
Performance Data (LC-MS/MS)
| Analyte | Matrix | LOD (µg/g) | LOQ (µg/g) | Recovery (%) | RSD (%) | Reference |
| This compound | Pigeonpea (Green Pods) | 0.002 | 0.006 | 88.75 - 101.36 | 0.99 - 4.05 | [1][7] |
| This compound | Pigeonpea (Dry Grains) | 0.002 | 0.006 | 88.34 - 98.77 | - | [1][7] |
| This compound | Green Coffee Beans | - | 0.01 (mg/kg) | - | - |
Gas Chromatography (GC) Based Methods
GC has historically been the workhorse for pesticide analysis. Various detectors can be used, with mass spectrometry (GC-MS/MS) offering the best selectivity and sensitivity, while detectors like Flame Photometric Detector (FPD) and Nitrogen-Phosphorus Detector (NPD) provide excellent sensitivity for phosphorus-containing pesticides like this compound.
Experimental Protocol: GC-FPD Analysis in Tomato [8]
-
Sample Preparation (Solvent Extraction & Column Cleanup):
-
Homogenize 100g of tomato fruit sample in a blender with 150 mL of methanol for 3 minutes at high speed.
-
Filter the extract through a cotton pad.
-
Perform liquid-liquid partitioning with petroleum ether.
-
Evaporate the solvent and redissolve the residue in 10 mL of petroleum ether.
-
Load the extract onto a cleanup column (e.g., Florisil or silica).
-
Elute the analytes with 200 mL of 50% petroleum ether: 50% diethyl ether.
-
Evaporate the eluent to dryness using a rotary evaporator and reconstitute the residue in a suitable solvent for GC analysis.
-
-
GC-FPD Conditions:
Performance Data (GC-based Methods)
| Method | Analyte(s) | Matrix | LOQ (mg/kg) | Notes | Reference |
| GC-FPD | This compound | Tomato | Not specified, recovery tested at 0.5 mg/kg | Method adapted from Mollhof (1975). | [8] |
| GC-NPD | This compound | Green Coffee Beans | 0.02 | Sample cleanup via SPE. | |
| GC-ECD | This compound & BCP | Various commodities | 0.02 - 0.05 | Requires derivatization for BCP. | [2][9] |
| GC-FID | This compound & BCP | Technical Formulations | Not specified | Used for purity and impurity profiling. | [10] |
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a more accessible and less expensive alternative to MS-based methods. While it is less sensitive and selective, it can be suitable for applications where higher residue levels are expected or in simpler matrices.
Experimental Protocol: Analysis in Water [11]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Spike water samples with standard solutions.
-
Extract the pesticides using dichloromethane.
-
Separate the organic layer and evaporate it to near dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC-DAD Conditions:
Performance Data (HPLC-DAD)
| Analyte | Matrix | LOD (mg/L) | LOQ (mg/L) | Recovery (%) | Reference |
| This compound | Water / Soil | 0.104 | 0.316 | 80 - 90 | [11][12] |
General Workflow for Method Validation
The validation of any analytical method is critical to ensure reliable and accurate results. The following workflow outlines the key steps involved in validating a method for pesticide residue analysis.
Caption: A typical workflow for the validation of an analytical method.
Conclusion
For the simultaneous determination of this compound and its metabolite BCP, LC-MS/MS stands out as the most robust, sensitive, and specific method, particularly for complex food and environmental matrices. It achieves low limits of detection (in the low µg/kg range) and provides excellent recovery rates.[1][7]
GC-based methods are also highly effective. GC-MS/MS offers comparable performance to LC-MS/MS, while GC with selective detectors like FPD or NPD is a cost-effective option for specifically targeting this compound. However, the analysis of the polar metabolite BCP by GC often requires a derivatization step to improve its volatility.[2]
HPLC-DAD is a simpler and more accessible technique but lacks the sensitivity and selectivity of MS-based methods. Its application is best suited for matrices with higher expected residue concentrations or for screening purposes.[11]
The choice of method should be guided by the specific requirements of the analysis, including the sample matrix, the required detection limits, available instrumentation, and regulatory guidelines. For all methods, proper validation is essential to ensure the data generated is accurate and defensible.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 5. Determination of this compound Residues using LC-MS/MS and Its Dissipation Kinetics in Pigeonpea Pods [arccjournals.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. researchgate.net [researchgate.net]
- 8. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 9. fao.org [fao.org]
- 10. plantarchives.org [plantarchives.org]
- 11. researchgate.net [researchgate.net]
- 12. A simple HPLC-DAD method for simultaneous detection of two organophosphates, this compound and fenthion, and validation by soil microcosm experiment [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Fate of Profenofos and Newer Generation Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental fate of the organophosphate insecticide Profenofos with a selection of newer insecticides from different chemical classes: neonicotinoids (Imidacloprid and Thiamethoxam), pyrethroids (Lambda-cyhalothrin), and diamides (Chlorantraniliprole and Flubendiamide). The information presented is supported by experimental data to facilitate a comprehensive understanding of their persistence, mobility, and ecotoxicity.
Executive Summary
This compound, an older organophosphate insecticide, exhibits moderate to high toxicity to a broad range of non-target organisms and has variable persistence in the environment. In contrast, newer insecticides display a more diverse range of environmental behaviors. Neonicotinoids like Imidacloprid and Thiamethoxam are systemic, often persistent in soil, and have a high potential for leaching, posing significant risks to pollinators. Pyrethroids such as Lambda-cyhalothrin are characterized by their high toxicity to aquatic organisms and bees but tend to have lower mobility in soil. The diamide class, including Chlorantraniliprole and Flubendiamide, generally shows lower toxicity to vertebrates and pollinators but can be persistent in soil and aquatic environments, with some concerns for aquatic invertebrates. This guide aims to provide the data necessary for informed decisions regarding the environmental impact of these compounds.
Quantitative Comparison of Environmental Fate Parameters
The following table summarizes key environmental fate parameters for this compound and the selected newer insecticides. These values are compiled from various scientific studies and regulatory assessments. It is important to note that these values can vary significantly depending on environmental conditions such as soil type, pH, temperature, and microbial activity.
| Insecticide Class | Active Ingredient | Soil Half-Life (DT₅₀) (days) | Water Half-Life (DT₅₀) (days) | Soil Organic Carbon Partition Coefficient (Koc) (mL/g) | Honey Bee Acute Contact LD₅₀ (µ g/bee ) | Honey Bee Acute Oral LD₅₀ (µ g/bee ) | Avian Acute Oral LD₅₀ (mg/kg bw) | Fish Acute LC₅₀ (96-hr) (µg/L) | Aquatic Invertebrate Acute EC₅₀ (48-hr) (µg/L) |
| Organophosphate | This compound | 2 - 58 | 0.33 (pH 9) - 108 (pH 5)[1][2][3] | 869 - 3,162[1][2] | - | - | 12.3 (Bobwhite Quail) | 3.4 (Rainbow Trout) | 0.03 (Daphnia magna) |
| Neonicotinoid | Imidacloprid | 26.5 - 997[4] | <0.125 (photolysis) - 44 (hydrolysis at pH 7)[4] | 132 - 310[4] | 0.024 - 0.2426[5][6] | 0.0037 - 0.07[2][5] | 31 (Japanese Quail) - 152 (Bobwhite Quail)[5] | 10,500 - 284,000 | 37 - 115[2][7] |
| Neonicotinoid | Thiamethoxam | 34.3 - 464[8] | 6.2 - 35.1[8][9] | 33 - 178[10] | - | - | 4366 (Eared Dove)[9][11] | >100,000[10] | 2.23 (chronic)[10] |
| Pyrethroid | Lambda-cyhalothrin | 22 - 82[12] | >3 weeks (photostable)[13] | 180,000 - 330,000 | 0.038 - 0.051[1][3][14] | 0.91 - 0.97[1][3][14] | >3920 (Mallard Duck)[1] | 0.078 - 2.3[1] | 0.0023 - 3.3[1] |
| Diamide | Chlorantraniliprole | 125 - 1,130[15][16] | 0.31 (photodegradation) - Stable (hydrolysis at pH 7)[15][17] | 153 - 526[15] | >100 | >114 | >2000 (Bobwhite Quail) | >12,900 | Highly toxic (species dependent)[16] |
| Diamide | Flubendiamide | Very slow degradation[18][19] | 4.3 (natural water photolysis) - Stable (hydrolysis)[20] | - | >100 | >100 | >2000 (Bobwhite Quail) | >100 (solubility limited) | 0.74 (chronic) |
Experimental Protocols
The data presented in this guide are derived from studies that generally follow standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data are reliable and comparable across different studies and chemicals.
Environmental Fate and Behavior (OECD Section 3)
-
Soil and Water Half-Life (DT₅₀):
-
Aerobic and Anaerobic Transformation in Soil (OECD 307): This test simulates the biodegradation of a chemical in soil under both aerobic and anaerobic conditions. The test substance is applied to soil samples, which are then incubated under controlled temperature and moisture. At various time intervals, soil samples are analyzed to determine the concentration of the parent compound and its degradation products.
-
Aerobic and Anaerobic Transformation in Aquatic Systems (OECD 308): Similar to the soil test, this guideline evaluates the degradation of a chemical in a water-sediment system.
-
Hydrolysis as a Function of pH (OECD 111): This study determines the rate of abiotic degradation of a chemical in water at different pH levels (typically 4, 7, and 9) in the absence of microorganisms.
-
-
Mobility in Soil (Koc):
-
Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106): This method measures the extent to which a chemical adsorbs to different types of soil.[16][19][21][22][23] A solution of the chemical is mixed with a soil sample, and after reaching equilibrium, the concentration of the chemical in the solution is measured. The amount adsorbed to the soil is calculated by difference. The Koc value is then derived from the adsorption coefficient (Kd) and the organic carbon content of the soil.
-
Effects on Biotic Systems (OECD Section 2)
-
Toxicity to Honey Bees:
-
Honeybees, Acute Oral Toxicity Test (OECD 213): Bees are fed a sucrose solution containing the test substance at various concentrations.[10][13][24][25] Mortality is assessed over a defined period (typically 48 to 96 hours) to determine the LD₅₀.
-
Honeybees, Acute Contact Toxicity Test (OECD 214): The test substance is applied directly to the thorax of the bees.[13] Mortality is observed over a set period to calculate the contact LD₅₀.
-
-
Toxicity to Aquatic Organisms:
-
Fish, Acute Toxicity Test (OECD 203): Fish are exposed to a range of concentrations of the test substance in water for 96 hours.[8][15][18][26][27] The concentration that is lethal to 50% of the test population (LC₅₀) is determined.
-
Daphnia sp., Acute Immobilisation Test (OECD 202): Aquatic invertebrates (Daphnia magna) are exposed to the test substance for 48 hours.[20][28][29][30][31] The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is calculated.
-
-
Toxicity to Birds:
-
Avian Acute Oral Toxicity Test (similar to OECD 223): The test substance is administered orally to birds (e.g., Bobwhite quail, Mallard duck) to determine the acute oral LD₅₀.
-
-
Bioaccumulation:
-
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This test evaluates the potential for a chemical to accumulate in fish from the surrounding water or through their diet.[7][17][32][33][34] The bioconcentration factor (BCF) is calculated, which is the ratio of the chemical's concentration in the fish to its concentration in the water at steady state.
-
Logical Workflow for Environmental Fate Assessment
The following diagram illustrates a generalized workflow for the environmental fate and risk assessment of an insecticide.
Caption: A simplified workflow for assessing the environmental fate and risk of an insecticide.
Signaling Pathways and Mode of Action
The environmental impact of an insecticide is also influenced by its mode of action, which determines its target specificity and potential effects on non-target organisms.
Caption: Simplified mode of action for different insecticide classes.
This guide serves as a starting point for researchers and professionals to compare the environmental profiles of these insecticides. For detailed risk assessments, it is crucial to consult the original research and regulatory documents, considering the specific environmental conditions of concern.
References
- 1. npic.orst.edu [npic.orst.edu]
- 2. Imidacloprid - Wikipedia [en.wikipedia.org]
- 3. Assessment of Lambda-Cyhalothrin and Spinetoram Toxicity and Their Effects on the Activities of Antioxidant Enzymes and Acetylcholinesterase in Honey Bee (Apis mellifera) Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.fera.co.uk [content.fera.co.uk]
- 5. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 6. researchgate.net [researchgate.net]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 9. Oral acute toxicity of imidacloprid, thiamethoxam and clothianidin in eared doves: A contribution for the risk assessment of neonicotinoids in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Test No. 213: Honeybees, Acute Oral Toxicity Test - Overton [app.overton.io]
- 11. researchgate.net [researchgate.net]
- 12. Field evidence of bird poisonings by imidacloprid-treated seeds: a review of incidents reported by the French SAGIR network from 1995 to 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 14. Pesticides & Bee Toxicity | Minnesota Department of Agriculture [mda.state.mn.us]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. oecd.org [oecd.org]
- 18. eurofins.com.au [eurofins.com.au]
- 19. Test No. 106: Adsorption -- Desorption Using a Batch Equilibrium Method | OECD [oecd.org]
- 20. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 21. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 22. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 23. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 24. oecd.org [oecd.org]
- 25. biotecnologiebt.it [biotecnologiebt.it]
- 26. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 27. oecd.org [oecd.org]
- 28. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 29. biotecnologiebt.it [biotecnologiebt.it]
- 30. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 31. fera.co.uk [fera.co.uk]
- 32. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 33. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 34. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Evaluating the Cost-Effectiveness of Profenofos in Pest Control: A Comparative Guide
A comprehensive analysis of Profenofos versus key alternatives reveals its continued relevance in integrated pest management strategies, primarily driven by its broad-spectrum efficacy and competitive cost. However, the emergence of insecticide resistance and concerns regarding its toxicological profile necessitate a careful evaluation of its cost-benefit ratio in comparison to other available chemistries.
This guide provides a detailed comparison of this compound with three widely used insecticides: Cypermethrin, Imidacloprid, and Chlorpyrifos. The evaluation is based on experimental data on their efficacy against key agricultural pests, an analysis of their cost-effectiveness, and a review of their modes of action. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for pest control strategies.
Performance and Efficacy Comparison
This compound, an organophosphate insecticide, has long been a staple in pest management due to its effectiveness against a wide range of chewing and sucking insects.[1][2] Experimental data from various studies highlights its performance in comparison to its alternatives.
In cotton, a primary market for these insecticides, this compound has demonstrated significant efficacy against major pests like the cotton bollworm and whitefly.[3][4][5] For instance, studies on pink bollworm showed that this compound 50% EC resulted in high mortality rates, comparable to and in some cases exceeding that of Cypermethrin 25 EC and Chlorpyrifos 20 EC.[2][6] One study reported that a combination of this compound and Cypermethrin was highly effective in reducing bollworm infestation and maximizing seed cotton yield.[7] However, against whiteflies, some studies have indicated that neonicotinoids like Imidacloprid or other newer chemistries may offer more consistent control.[4]
In vegetable crops, the choice of insecticide is often pest-specific. Against aphids, a common pest in various vegetables, neonicotinoids like Imidacloprid have shown high efficacy.[8][9] However, this compound remains a viable option, particularly in rotation programs to manage resistance.
The following tables summarize the available quantitative data on the efficacy and cost-effectiveness of this compound and its alternatives.
Table 1: Efficacy of this compound and Alternatives against Key Cotton Pests
| Insecticide | Pest | Efficacy Metric | Result | Source |
| This compound 50% EC | Pink Bollworm | Mortality Rate (after 2nd spray) | 69.21% | [2] |
| Whitefly | Population Reduction | Moderate | [4] | |
| Cypermethrin 25% EC | Pink Bollworm | Mortality Rate (after 2nd spray) | 69.97% | [2] |
| Cotton Bollworm | Larval Reduction | >51.8% | [10] | |
| Imidacloprid 17.8% SL | Aphids | Population Reduction | High | [8] |
| Whitefly | Population Reduction | Variable | [4] | |
| Chlorpyrifos 20% EC | Pink Bollworm | Mortality Rate (after 1st spray) | 57.47% | [6] |
| Cotton Bollworm | Larval Reduction | 57.6% | [10] |
Table 2: Cost-Effectiveness Comparison of this compound and Alternatives
| Insecticide | Formulation | Average Price (INR/Liter) | Key Economic Indicator | Value | Crop | Source |
| This compound | 50% EC | 457 - 1139 | - | - | Cotton, Vegetables | [11][12][13] |
| This compound + Cypermethrin | 40% + 4% EC | - | Cost-Benefit Ratio | 11.6 | Sweet Potato | [14] |
| Cypermethrin | 25% EC | 380 - 760 | - | - | Cotton, Vegetables | [15][16][17][18] |
| Imidacloprid | 17.8% SL | 875 - 1200 | Incremental Cost-Benefit Ratio (ICBR) | 1:15.98 | Cotton (vs. Aphids) | [6][19][20][21] |
| Chlorpyrifos | 20% EC | 310 - 450 | Incremental Cost-Benefit Ratio (ICBR) | 1:7.62 | Cotton (vs. Aphids) | [7][14][22][23][24] |
Note: Prices are indicative and may vary based on brand, quantity, and location. Economic indicators are from specific studies and may not be directly comparable across all insecticides and conditions.
Experimental Protocols
The evaluation of insecticide efficacy and cost-effectiveness relies on standardized and meticulous experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Field Efficacy Trial for Cotton Pests (e.g., Aphids, Bollworms)
A typical field trial to assess the efficacy of insecticides against cotton pests involves the following steps:
-
Experimental Design: The experiment is laid out in a Randomized Complete Block Design (RCBD) with multiple replications (typically 3-4) for each treatment, including an untreated control.[16]
-
Plot Size and Management: Each plot consists of a specified number of rows of cotton of a certain length. Standard agronomic practices for the region are followed for crop management, with the exception of the insecticide application being tested.[20]
-
Pre-treatment Observation: Before the application of any insecticide, the initial pest population is recorded. For aphids, this involves counting the number of aphids on a set number of leaves from randomly selected plants per plot.[18] For bollworms, the number of larvae and the percentage of infested bolls are recorded.[6]
-
Insecticide Application: Insecticides are applied at their recommended dosages using a calibrated sprayer (e.g., knapsack sprayer) to ensure uniform coverage.[20]
-
Post-treatment Observation: Pest populations are recorded at specific intervals after application (e.g., 24, 48, 72 hours, and 7, 14 days).[25] The methods for post-treatment observation mirror the pre-treatment counts. For aphids, this may involve whole-plant washing to collect and count all individuals.[11]
-
Data Analysis: The collected data is statistically analyzed using appropriate methods like Analysis of Variance (ANOVA) to determine the significance of differences between treatments. Efficacy is often expressed as the percentage reduction in the pest population compared to the untreated control.[16]
-
Yield Data: At the end of the season, the seed cotton yield from each plot is harvested and weighed to assess the impact of the treatments on crop output.[20]
Calculation of Incremental Cost-Benefit Ratio (ICBR)
The ICBR is a key metric for evaluating the economic viability of a pest control treatment. The methodology for its calculation is as follows:
-
Calculate the Total Cost of Plant Protection: This includes the cost of the insecticide, labor charges for application, and any equipment rental costs.[19]
-
Determine the Additional Yield: The yield from the untreated control plot is subtracted from the yield of each treated plot to determine the additional yield gained due to the insecticide application.[19]
-
Calculate the Additional Income: The additional yield is multiplied by the prevailing market price of the crop to determine the additional income generated.[19]
-
Calculate the Net Return: The total cost of plant protection is subtracted from the additional income to get the net return for each treatment.[19]
-
Calculate the ICBR: The net return is divided by the total cost of plant protection to arrive at the ICBR. An ICBR greater than 1 indicates that the benefits of the treatment outweigh the costs.[15][17][19][22]
Mode of Action and Signaling Pathways
Understanding the mode of action of insecticides is crucial for managing resistance and developing effective integrated pest management (IPM) strategies. This compound and its alternatives target the nervous system of insects through different mechanisms.
This compound and Chlorpyrifos (Organophosphates): These insecticides act as acetylcholinesterase (AChE) inhibitors. AChE is an enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, these insecticides cause an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.
Cypermethrin (Pyrethroid): Cypermethrin targets the voltage-gated sodium channels in the nerve cell membrane. It modifies the gating kinetics of these channels, causing them to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in hyperexcitation of the nervous system, paralysis, and death.
Imidacloprid (Neonicotinoid): Imidacloprid is an agonist of the nicotinic acetylcholine receptor (nAChR). It binds to these receptors, mimicking the action of acetylcholine but without being broken down by AChE. This leads to a persistent stimulation of the nerve cells, causing paralysis and death.
The following diagrams illustrate these signaling pathways.
Caption: Mode of Action of this compound and Chlorpyrifos.
Caption: Mode of Action of Cypermethrin.
Caption: Mode of Action of Imidacloprid.
Conclusion
This compound remains a cost-effective option for the control of a broad spectrum of insect pests, particularly in crops like cotton. Its affordability and proven efficacy contribute to its continued widespread use. However, the development of insecticide resistance and its environmental and toxicological profile are significant concerns that necessitate a strategic approach to its use.
The alternatives discussed—Cypermethrin, Imidacloprid, and Chlorpyrifos—each present their own set of advantages and disadvantages. Cypermethrin offers rapid knockdown of pests, while Imidacloprid is highly effective against sucking insects. Chlorpyrifos, another organophosphate, shares a similar mode of action with this compound.
Ultimately, the choice of insecticide should be based on a comprehensive evaluation of factors including the target pest, crop, local resistance patterns, economic thresholds, and environmental considerations. An integrated pest management (IPM) approach that incorporates a rotation of insecticides with different modes of action is crucial to delay the development of resistance and ensure the long-term sustainability of pest control strategies. This guide provides the foundational data and methodologies to support such an evidence-based approach to insecticide selection.
References
- 1. tradeindia.com [tradeindia.com]
- 2. scispace.com [scispace.com]
- 3. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 4. entomoljournal.com [entomoljournal.com]
- 5. researchgate.net [researchgate.net]
- 6. indiamart.com [indiamart.com]
- 7. Chloropyriphos 20 % EC – CHLORO20 – Katyayani Organics [katyayaniorganics.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. youtube.com [youtube.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. vdmagrochemicals.com [vdmagrochemicals.com]
- 12. Profenophos 50% EC Latest Price Manufacturer,Exporter [lafordagrotech.co.in]
- 13. This compound 50% EC Insecticide Manufacturer, this compound 50% EC Insecticide Latest Price Online, Gujarat, India [aroxacropscience.com]
- 14. pacificpestmanagement.in [pacificpestmanagement.in]
- 15. greenwellbiotech.co.in [greenwellbiotech.co.in]
- 16. katyayanikrishidirect.com [katyayanikrishidirect.com]
- 17. Katyayani K-Cyper25 || Cypermethrin 25% EC – Katyayani Organics [katyayaniorganics.com]
- 18. indiamart.com [indiamart.com]
- 19. pesticideworld.com [pesticideworld.com]
- 20. Katyayani Imidacloprid 17.8 % SL- Imd-178 – Katyayani Organics [katyayaniorganics.com]
- 21. katyayanikrishidirect.com [katyayanikrishidirect.com]
- 22. katyayanikrishidirect.com [katyayanikrishidirect.com]
- 23. indiamart.com [indiamart.com]
- 24. indiamart.com [indiamart.com]
- 25. researchgate.net [researchgate.net]
A Comparative Risk Assessment of Profenofos and Its Alternatives for Human Health and the Environment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the risks posed by the organophosphate insecticide Profenofos to human health and the environment. It offers a detailed examination of its toxicological profile alongside that of several key alternatives, including synthetic pyrethroids, neonicotinoids, and biopesticides. The information is intended to support informed decision-making in pest management strategies and the development of safer, more sustainable agricultural practices. All quantitative data are presented in structured tables for ease of comparison, and detailed methodologies for key experimental protocols are provided where available.
Human Health Risk Assessment
This compound is an organophosphate insecticide classified as moderately hazardous (Toxicity Class II) by the World Health Organization.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of nerves and muscles.
Acute Toxicity
This compound exhibits moderate to high acute toxicity in mammals through oral and dermal exposure.[2][3][4] In contrast, synthetic pyrethroids like Cypermethrin and Bifenthrin generally show lower dermal toxicity but can be moderately toxic via ingestion.[5][6][7] Neonicotinoids such as Imidacloprid and Acetamiprid also demonstrate moderate oral toxicity.[8][9][10] Biopesticides, including Spinosad, Bacillus thuringiensis (Bt), and Neem Oil, generally present a much lower acute toxicity profile to mammals.[11][12][13][14][15][16][17][18][19][20]
| Pesticide | Class | Oral LD50 (rat, mg/kg) | Dermal LD50 (rat, mg/kg) | Inhalation LC50 (rat, mg/L) |
| This compound | Organophosphate | 358 - 1178[2][3][4] | 472[4] | 3[4] |
| Cypermethrin | Pyrethroid | 250 - 4150 | >1600 | 2.5 |
| Bifenthrin | Pyrethroid | 53.4 - 210.4 | >2000 | 0.8 - 1.1 |
| Imidacloprid | Neonicotinoid | 450[9] | >5000[9] | >5.323 (dust)[9] |
| Acetamiprid | Neonicotinoid | 146 - 217 | >2000 | >0.29 |
| Spinosad | Biopesticide | 3738 - >5000[13][14] | >5000[13][14] | >5.18[13][14] |
| Bacillus thuringiensis | Biopesticide | Low toxicity[15][17] | Low toxicity[15] | Low toxicity[15] |
| Neem Oil | Biopesticide | >5000 | >2000 | >3.44 |
Chronic Toxicity and Carcinogenicity
Long-term exposure to this compound has been associated with neurotoxic effects.[21] However, it is not considered to be carcinogenic to humans.[3] Some pyrethroids have been classified as possible human carcinogens, though evidence is often limited.[5][7] Neonicotinoids are generally not considered carcinogenic.[8][9] Biopesticides like Spinosad and Neem Oil have not been shown to be carcinogenic.[11][18]
| Pesticide | Carcinogenicity Classification | Key Chronic Effects |
| This compound | Not likely to be carcinogenic to humans[3] | Neurotoxicity, cholinesterase inhibition[21] |
| Cypermethrin | Possible human carcinogen | Neurotoxicity, potential reproductive effects |
| Bifenthrin | Possible human carcinogen | Neurotoxicity |
| Imidacloprid | Not likely to be carcinogenic to humans[8] | Neurotoxicity, liver and thyroid effects[8] |
| Acetamiprid | Not likely to be carcinogenic to humans | Neurotoxicity |
| Spinosad | Not likely to be carcinogenic to humans[11] | Organ effects at high doses[11] |
| Bacillus thuringiensis | No evidence of carcinogenicity[15] | Generally considered non-toxic to mammals[12][15][17][20] |
| Neem Oil | No evidence of carcinogenicity[18] | Potential reproductive effects at high doses |
Environmental Risk Assessment
This compound poses a significant risk to a wide range of non-target organisms in the environment. Its high toxicity to birds, fish, and aquatic invertebrates is a major concern.
Toxicity to Non-Target Organisms
This compound is highly toxic to birds and fish, and extremely toxic to aquatic invertebrates and bees.[4] Pyrethroids also exhibit high toxicity to fish and aquatic invertebrates, and are highly toxic to bees.[22] Neonicotinoids are particularly known for their high toxicity to bees and other pollinators, and can also be toxic to aquatic invertebrates.[8] Biopesticides generally have a more favorable environmental profile, with lower toxicity to birds and fish. However, some, like Spinosad, can be highly toxic to bees upon direct contact, though this risk is reduced once the spray has dried.[11] Bacillus thuringiensis is highly specific to certain insect larvae and has very low toxicity to other organisms.[15][17]
| Pesticide | Avian Acute Oral LD50 (mg/kg) | Fish 96-hr LC50 (mg/L) | Aquatic Invertebrate 48-hr EC50 (mg/L) | Honeybee Acute Contact LD50 (µ g/bee ) |
| This compound | 12.3 (Bobwhite quail) | 0.025 (Rainbow trout) | 0.0006 (Daphnia magna) | 0.11 |
| Cypermethrin | >2000 (Mallard duck) | 0.0028 (Rainbow trout) | 0.0003 (Daphnia magna) | 0.024 |
| Bifenthrin | 180 (Bobwhite quail) | 0.00015 (Rainbow trout) | 0.0016 (Daphnia magna) | 0.014 |
| Imidacloprid | 152 (Bobwhite quail)[8] | 211 (Rainbow trout) | 85 (Daphnia magna) | 0.024[8] |
| Acetamiprid | 140 (Bobwhite quail) | >100 (Rainbow trout) | 49.8 (Daphnia magna) | 7.1[10] |
| Spinosad | >2000 (Bobwhite quail)[11] | 30 (Rainbow trout)[11] | 14 (Daphnia magna) | 0.0029 |
| Bacillus thuringiensis | Practically non-toxic[17] | Practically non-toxic[17] | Practically non-toxic[17] | Practically non-toxic[15] |
| Neem Oil | Practically non-toxic[18] | Slightly toxic | Slightly toxic | Practically non-toxic[18] |
Environmental Fate
This compound is moderately persistent in soil and has the potential to contaminate surface water through runoff. Pyrethroids tend to bind strongly to soil and have low mobility, reducing the risk of groundwater contamination, but they can be persistent in sediment. Neonicotinoids are generally water-soluble and can leach into groundwater, posing a risk to aquatic ecosystems. Biopesticides like Bt and Spinosad degrade relatively quickly in the environment, reducing long-term exposure risks.
Experimental Protocols
Detailed experimental protocols for toxicological studies are often proprietary or found within extensive regulatory dossiers. However, the methodologies generally follow standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Example Protocol: Acute Oral Toxicity (OECD Test Guideline 423)
This guideline describes a stepwise procedure with the use of a limited number of animals. The method involves the administration of the test substance in graduated doses to several groups of experimental animals, with one dose per group.
-
Test Animals: Healthy young adult rats of a single strain are used.
-
Dosage: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is calculated using a statistical method, such as the maximum likelihood method.
The following workflow illustrates the general process of a toxicity study.
Signaling Pathways
The toxic effects of these insecticides are mediated through their interaction with specific molecular targets in the nervous system.
This compound: Acetylcholinesterase Inhibition
This compound and other organophosphates phosphorylate the serine hydroxyl group at the active site of acetylcholinesterase. This inactivates the enzyme, leading to the accumulation of acetylcholine in the synaptic cleft and continuous stimulation of cholinergic receptors.
Pyrethroids: Sodium Channel Modulation
Pyrethroids bind to voltage-gated sodium channels in nerve cell membranes, prolonging their open state. This leads to a persistent influx of sodium ions, causing repetitive nerve firing and eventual paralysis.
Neonicotinoids: Nicotinic Acetylcholine Receptor Agonism
Neonicotinoids are agonists of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. They bind to these receptors, causing continuous stimulation that leads to paralysis and death. They have a higher affinity for insect nAChRs than for mammalian receptors, which accounts for their selective toxicity.
Conclusion
This comparative assessment demonstrates that while this compound is an effective insecticide, it carries significant risks to human health and the environment. The alternatives presented each have their own risk profiles. Synthetic pyrethroids and neonicotinoids offer alternatives to organophosphates but also pose risks, particularly to non-target organisms such as aquatic life and pollinators. Biopesticides generally present a lower risk profile to humans and the environment, although their efficacy and spectrum of activity may differ. A thorough evaluation of the specific pest problem, local ecology, and potential for human exposure is essential when selecting a pest management strategy. The data and visualizations provided in this guide are intended to facilitate a more objective and comprehensive risk assessment process.
References
- 1. hrpub.org [hrpub.org]
- 2. apps.who.int [apps.who.int]
- 3. fao.org [fao.org]
- 4. This compound (Ref: OMS 2004) [sitem.herts.ac.uk]
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- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Systematic Toxicity of Cypermethrin and Alterations in Behavior of Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidacloprid - Wikipedia [en.wikipedia.org]
- 9. Imidacloprid Technical Fact Sheet [npic.orst.edu]
- 10. IMIDACLOPRID (JMPR 2001) [inchem.org]
- 11. Spinosad General Fact Sheet [npic.orst.edu]
- 12. The mammalian safety of Bacillus thuringiensis-based insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
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- 15. npic.orst.edu [npic.orst.edu]
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- 22. m.youtube.com [m.youtube.com]
Safety Operating Guide
Profenofos: A Guide to Safe Disposal in a Laboratory Setting
For Immediate Release – As a trusted partner in research and development, we are committed to providing essential safety information that extends beyond the product itself. This guide offers detailed, procedural instructions for the proper disposal of Profenofos, an organophosphate insecticide, ensuring the safety of laboratory personnel and the protection of our environment.
This compound is a toxic and environmentally hazardous compound that requires strict adherence to disposal protocols. Improper disposal can lead to contamination of soil and waterways, posing a significant risk to aquatic life and ecosystems.[1][2]
Immediate Safety & Handling Protocol
Before handling or disposing of this compound, it is crucial to be aware of its hazards and to use appropriate Personal Protective Equipment (PPE).
Primary Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3] It functions by inhibiting cholinesterase enzymes.
-
Environmental: Very toxic to aquatic life, with long-lasting effects. It is also toxic to birds and bees.[3]
-
Flammability: The liquid and its vapor are flammable.[3]
-
Reactivity: Unstable under alkaline conditions and may emit toxic fumes containing sulfur oxides, phosphorus oxides, and hydrogen halides when heated to decomposition.[4]
Required Personal Protective Equipment (PPE):
-
Gloves: Impervious rubber or chemical-resistant gloves.[3]
-
Eye Protection: Chemical safety goggles and/or a face shield.[2]
-
Protective Clothing: A lab coat, apron, or coveralls to prevent skin contact.[1]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. For spill response, a self-contained breathing apparatus may be necessary.[1][2]
Step-by-Step Spill Response Protocol
In the event of a spill, a predetermined plan should be in place to ensure a swift and safe response.[1]
-
Evacuate & Isolate: Immediately alert personnel in the area and evacuate non-essential staff. Isolate the spill area, keeping people upwind to avoid vapors.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Eliminate all flames, sparks, and other potential ignition sources from the immediate vicinity.[5] Use non-sparking tools for cleanup.[6]
-
Contain the Spill: Stop the source of the leak if it is safe to do so. Prevent the spill from entering drains, sewers, or waterways by using a non-combustible absorbent material like sand or earth.[1][6]
-
Absorb and Collect: Cover the spill with an absorbent material. Once fully absorbed, carefully shovel the material into a suitable, sealable, and clearly labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area thoroughly with a strong industrial detergent and water.[1] Collect all contaminated cleaning materials and water for disposal as hazardous waste. Do not allow runoff to enter drains.[3]
This compound Disposal Procedures
Disposal of this compound and its containers must always comply with local, state, and federal regulations.[1] Never pour this compound waste down the drain or dispose of it with regular laboratory trash.[7]
Disposal of Unused or Waste this compound
-
Characterize as Hazardous Waste: All unused this compound and materials contaminated with it (e.g., spill cleanup debris) must be treated as hazardous waste.
-
Package Securely: Place the waste in a designated, leak-proof, and sealed container. Ensure the container is compatible with this compound.
-
Label Clearly: The container must be clearly labeled as "Hazardous Waste - this compound" and include the relevant hazard symbols (e.g., Toxic, Environmentally Hazardous, Flammable).
-
Arrange for Professional Disposal: The primary approved methods for disposing of this compound waste are:
-
Controlled Incineration: Use a licensed hazardous waste incineration facility equipped with flue gas scrubbing to neutralize toxic decomposition products.[1]
-
Approved Landfill: Disposal in a landfill specifically permitted to accept pesticide or hazardous waste.[1][3] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Disposal of Empty this compound Containers
Empty containers may still retain product residue and must be handled carefully.[1]
-
Triple Rinse the Container:
-
Render Unusable: After triple-rinsing, puncture and crush the container to prevent reuse.
-
Dispose of the Container: The triple-rinsed, unusable container can typically be disposed of through your institution's standard procedures for decontaminated lab waste, which may include recycling or landfill disposal, in accordance with local regulations.[9]
Quantitative Safety and Environmental Data
The following table summarizes key quantitative data for this compound, highlighting its toxicity and environmental properties.
| Parameter | Value | Species/Conditions |
| Acute Oral Toxicity (LD50) | 500 - >700 mg/kg | Rat[1][3] |
| Aquatic Toxicity (LC50, 96h) | 0.08 mg/L | Rainbow Trout[1] |
| Aquatic Invertebrate Toxicity (EC50, 48h) | 1.06 µg/L | Daphnia |
| Toxicity to Bees (LD50, 48h contact) | 0.102 µ g/bee | Bee[1] |
| Water Solubility | 19.4 mg/L | at 20 °C[1] |
| Hydrolysis Half-life | 14.6 days (pH 7), 5.7 hours (pH 9) | at 20 °C[4] |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. sumichem.co.in [sumichem.co.in]
- 2. albaugh.com [albaugh.com]
- 3. villacrop.co.za [villacrop.co.za]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pest-control.basf.com [pest-control.basf.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. FE764 (Circular 1139)/FE764: The Florida Handbook of Solid and Hazardous Waste Regulation: Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) [edis.ifas.ufl.edu]
Personal protective equipment for handling Profenofos
Profenofos is an organophosphate insecticide that necessitates stringent safety protocols to minimize exposure risks.[1] Dermal contact is a primary route of concern, though inhalation of mists or vapors also poses a significant hazard.[2][3] This guide provides essential, procedural information for researchers, scientists, and drug development professionals on the correct personal protective equipment (PPE), handling procedures, and disposal methods for this compound.
Personal Protective Equipment (PPE) Requirements
When handling this compound, a comprehensive PPE ensemble is mandatory to protect against dermal, ocular, and respiratory exposure.[2][4][5] The following table summarizes the required equipment. Due to the variability in breakthrough times based on manufacturer, material thickness, and chemical concentration, it is crucial to consult the specific glove and respirator manufacturer's guidelines.[1][6]
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Wear durable, chemical-resistant gauntlet-style gloves (e.g., Nitrile, Neoprene, or Butyl rubber) that extend up the forearm.[7][8] Do not use leather or fabric gloves.[7] Wash the exterior of gloves before removal.[7] |
| Body Protection | Chemical-resistant suit or coveralls and apron | Wear loose-fitting, chemical-resistant coveralls over long-sleeved shirts and long pants.[1][9][10] For mixing and loading, a chemical-resistant apron should be worn over the coveralls.[8] |
| Eye and Face Protection | Safety goggles and face shield | Wear tightly fitting safety goggles with side shields.[5] When there is a risk of splashing, a face shield must be worn in addition to goggles.[7] |
| Respiratory Protection | NIOSH-approved respirator | A NIOSH-approved respirator with an organic vapor (OV) cartridge is required, often combined with a particulate pre-filter (N, R, or P series).[9][11] The specific type (e.g., TC-84A for non-powered, TC-23C for chemical cartridge) should be selected based on the task and potential for aerosol generation.[4][11] A fit test is necessary to ensure a proper seal.[9] |
| Foot Protection | Chemical-resistant boots | Wear chemical-resistant boots, and ensure pant legs are worn outside of the boots to prevent pesticides from entering.[1][7] Do not wear leather or fabric footwear.[10] |
Standard Operating Procedures
Handling:
-
Always handle this compound in a well-ventilated area or under a chemical fume hood.[4][5][11]
-
Avoid all direct contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2][4]
-
Wash hands and face thoroughly with soap and water after handling and before breaks.[2][4][11]
-
Ensure emergency eye wash fountains and safety showers are immediately accessible.[4]
Storage:
-
Store containers in a cool, dry, and well-ventilated location, away from direct sunlight, heat sources, and incompatible materials such as oxidizing agents and strong bases.[4][5]
-
Store under lock and key, inaccessible to unauthorized personnel.[12]
Workflow for Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent cross-contamination. The outer surface of the PPE should be considered contaminated after use.[8]
Caption: Workflow for the correct sequence of donning and doffing PPE.
Emergency Procedures and First Aid
In case of exposure, immediate action is crucial. Protect yourself with appropriate PPE before assisting a victim.[3][13] The product label is a primary source of first aid information.[13][14][15]
| Exposure Route | Immediate First Aid Response |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the skin and hair thoroughly with plenty of soap and water for at least 15-20 minutes.[7][9] Call a poison control center or doctor for treatment advice.[14] |
| Eye Contact | Hold the eyelid open and rinse the eye slowly and gently with clean water for at least 15 minutes.[9][15] Remove contact lenses after the first 5 minutes, then continue rinsing.[11] Seek immediate medical attention.[5] |
| Inhalation | Move the victim to fresh air immediately.[15][16] If the person is not breathing, call 911 and then give artificial respiration, if trained.[13][15] Do not use mouth-to-mouth resuscitation if the victim has ingested or inhaled the substance.[5] |
| Ingestion | Call a poison control center or doctor immediately for treatment advice.[16] Rinse the mouth with water.[5] Do not induce vomiting unless told to do so by the poison control center or a doctor.[5][15] Never give anything by mouth to an unconscious person.[5] |
Spill Response Workflow
In the event of a spill, evacuate personnel to a safe area and ensure the area is well-ventilated.[5] Only trained personnel with appropriate PPE should manage the cleanup.
Caption: Step-by-step workflow for responding to a this compound spill.
Disposal Plan
This compound and its containers must be disposed of as hazardous waste in accordance with all applicable local, state, and federal regulations.[9][12] Never pour leftover pesticides down any drain.[7]
| Waste Type | Disposal Method |
| Excess this compound | Dispose of at a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[5][9] Contact your local solid waste management authority for hazardous waste collection programs.[7] |
| Empty Containers | Triple rinse or pressure rinse the container, collecting the rinsate for use or disposal.[9] Puncture the container to prevent reuse and dispose of it in a licensed landfill or offer for recycling if authorized.[4][9] |
| Contaminated PPE | Disposable PPE should be discarded as hazardous waste after one use.[8] Reusable PPE must be thoroughly cleaned according to manufacturer instructions before reuse.[8] |
Disposal Workflow for this compound Waste
The following diagram outlines the decision-making process for the proper disposal of this compound-related waste materials.
Caption: Decision workflow for the disposal of this compound waste.
Disclaimer: This document provides a summary of safety procedures. Always refer to the specific Safety Data Sheet (SDS) and product label for this compound before handling the material.
References
- 1. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 2. Respirators – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors - Cooperative Extension: Insect Pests, Ticks and Plant Diseases - University of Maine Cooperative Extension [extension.umaine.edu]
- 5. pested.osu.edu [pested.osu.edu]
- 6. A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 10. 3M Cartridges for Full and Half Face Respirators [jerbellsafety.com]
- 11. PI-77/PI114: Respirators for Pesticide Applications [edis.ifas.ufl.edu]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. govinfo.gov [govinfo.gov]
- 14. Protection against chemicals | Guide Gloves [guidegloves.com]
- 15. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 16. researchgate.net [researchgate.net]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
